4'-Methoxy-3'-(trifluoromethyl)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSWLOUSQWWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379500 | |
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149105-10-2 | |
| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Methoxy-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No: 149105-10-2). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis by consolidating available data on its physicochemical characteristics, spectral properties, and safe handling. While experimental data for some properties are limited, this guide also presents predicted values and detailed methodologies for their experimental determination to facilitate further research and application.
Introduction
This compound is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group and a trifluoromethyl group on the acetophenone core, suggests potential as a versatile synthetic intermediate. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment within the molecule, influencing its reactivity and potential biological activity.[1] The trifluoromethyl moiety is a well-established bioisostere in drug design, often enhancing metabolic stability and membrane permeability of parent compounds.[1] This guide aims to provide a detailed compilation of the physical properties of this compound, offering a foundation for its further investigation and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data are experimentally determined, others are predicted and should be verified through empirical testing.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| CAS Number | 149105-10-2 | [2] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57 - 61 °C | [1] |
| Boiling Point | 205.0 ± 35.0 °C (Predicted) | Predicted for a similar compound, 4'-Methyl-3'-(trifluoromethyl)acetophenone.[3] Experimental determination is recommended. |
| Solubility | No experimental data found. Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetone, and dichloromethane based on its structure. |
Spectral Data (Predicted & Comparative)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm).
-
One singlet for the proton at the 2' position.
-
One doublet for the proton at the 5' position.
-
One doublet for the proton at the 6' position.
-
-
Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.0 ppm, corresponding to the three protons of the methoxy group.
-
Acetyl Protons (-COCH₃): A singlet around δ 2.6 ppm, corresponding to the three protons of the acetyl group.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms. Key predicted chemical shifts include:
-
Carbonyl Carbon (C=O): δ ~195-200 ppm.
-
Aromatic Carbons (Ar-C): Signals in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group would be split into a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm.
-
Methoxy Carbon (-OCH₃): δ ~56 ppm.
-
Acetyl Carbon (-CH₃): δ ~26 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong, multiple bands in the region of 1100-1350 cm⁻¹.
-
C-O Stretch (Methoxy): A band around 1250 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 218. Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO) to give a fragment at m/z 175, and further fragmentation of the aromatic ring.
Experimental Protocols for Physical Property Determination
The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.
Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Set the starting temperature to approximately 10 °C below the expected melting point (around 47 °C).
-
Set a heating rate of 1-2 °C per minute for an accurate determination.
-
-
Measurement:
-
Insert the capillary tube into the apparatus.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting:
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (at Reduced Pressure)
Causality: Since the predicted boiling point is high, determination at reduced pressure is recommended to prevent decomposition. The boiling point is pressure-dependent.
Protocol:
-
Apparatus Setup:
-
Assemble a micro-distillation apparatus suitable for reduced pressure.
-
Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.
-
-
Sample Preparation:
-
Place a small amount (e.g., 1-2 mL) of the molten compound into the distillation flask along with a small stir bar or boiling chip.
-
-
Measurement:
-
Slowly reduce the pressure to a stable, known value (e.g., 10 mmHg).
-
Gently heat the sample with stirring.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.
-
-
Reporting:
-
Report the boiling point along with the pressure at which it was measured (e.g., X °C at Y mmHg).
-
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Causality: Solubility is a fundamental property influencing formulation, bioavailability, and reaction conditions. A quantitative determination provides crucial data for these applications.
Protocol (Shake-Flask Method):
-
Sample Preparation:
-
Prepare saturated solutions by adding an excess of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane).
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Filter the solutions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Reporting:
-
Report the solubility as mg/mL or mol/L for each solvent at the specified temperature.
-
Caption: Workflow for Solubility Determination.
Stability and Safety
Based on available safety data for similar compounds, this compound should be handled with care.[4]
-
Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Hazards: May cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a compound with significant potential in various fields of chemical research. This guide provides a consolidated resource of its known physical properties and outlines robust methodologies for the experimental determination of currently unavailable data. The provided protocols and predicted spectral information are intended to support and guide future research, ensuring a solid foundation for the exploration of this promising molecule's applications.
References
- Molbase. (n.d.). 4'-METHYL-3'-(TRIFLUOROMETHYL)ACETOPHENONE.
- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File.
- Deepak Nitrite Limited. (2023, March 20). SAFETY DATA SHEET 3'-(Trifluoromethyl) acetophenone.
- ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic....
- ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone.
- Cheminfo.org. (n.d.). IR spectra prediction.
- mzCloud. (n.d.). 4 Methoxyacetophenone.
- PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone.
- SpectraBase. (n.d.). 4-Methoxy-3-(isopenten-2-yl)acetophenone.
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- 4. chemicalbook.com [chemicalbook.com]
4'-Methoxy-3'-(trifluoromethyl)acetophenone chemical structure
An In-depth Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development. We delve into the molecule's physicochemical properties, present a detailed and validated protocol for its synthesis via Friedel-Crafts acylation, and outline robust analytical methods for its characterization. The narrative emphasizes the rationale behind methodological choices, reflecting field-proven insights for researchers and scientists. The strategic importance of the trifluoromethyl moiety is discussed in the context of modern drug design, highlighting how this building block can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
Introduction: The Strategic Value of Fluorination in Modern Chemistry
This compound (CAS No. 149105-10-2) is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure is distinguished by three key functional groups: a ketone, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. The presence of the CF₃ group, in particular, makes this compound highly relevant to professionals in drug development.
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties.[3] The CF₃ group can significantly enhance:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450.[4][5] This can increase a drug's half-life and bioavailability.
-
Lipophilicity: The CF₃ group increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.[4]
-
Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment, enabling the CF₃ group to participate in favorable electrostatic and hydrogen bonding interactions with enzymes and receptors.[4][6]
This guide serves as a practical resource for chemists, providing the foundational knowledge and detailed protocols necessary to synthesize, purify, and characterize this compound for its application in research and development.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's properties is the first step in its successful application. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 149105-10-2 | [1][2][7] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][7] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57 to 61 °C | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | [1] |
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals corresponding to the three aromatic protons, showing complex splitting (doublet, doublet of doublets). Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3H. Acetyl Group (δ ~2.6 ppm): A sharp singlet integrating to 3H. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ~196 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. CF₃ Carbon: A quartet due to C-F coupling. Methoxy Carbon (-OCH₃): δ ~56 ppm. Acetyl Carbon (-CH₃): δ ~26 ppm. |
| ¹⁹F NMR | A singlet around δ -60 to -65 ppm (relative to CFCl₃). |
| IR Spectroscopy | C=O Stretch: Strong absorption around 1680-1700 cm⁻¹. C-F Stretch: Strong, broad absorptions in the 1100-1350 cm⁻¹ region. C-O Stretch (Aryl Ether): Absorption around 1250 cm⁻¹. |
| Mass Spectrometry | [M]⁺: Molecular ion peak at m/z = 218.17. |
Synthesis Pathway: Friedel-Crafts Acylation
Rationale and Retrosynthetic Analysis
The most logical and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 1-methoxy-2-(trifluoromethyl)benzene.[8][9] This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory organic synthesis for forming carbon-carbon bonds to an aromatic ring.[9][10]
Causality of Reagent Choice:
-
Substrate: 1-methoxy-2-(trifluoromethyl)benzene is the ideal starting material. The directing effects of the two substituents are key to the regioselectivity of the reaction. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-director. The trifluoromethyl (-CF₃) group is a deactivating, meta-director.
-
Electrophilic Site Selection: The position para to the strongly activating methoxy group is the most nucleophilic and sterically accessible site on the ring. The directing vectors of both groups align to favor substitution at this position, leading to a high yield of the desired 4'-acylated product.
-
Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are standard, cost-effective reagents for introducing the acetyl group.
-
Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion (CH₃CO⁺) electrophile from the acylating agent.[8][9]
The retrosynthetic logic and the forward synthesis pathway are illustrated below.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Materials:
-
1-methoxy-2-(trifluoromethyl)benzene
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for chromatography or recrystallization)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0°C for 15 minutes.
-
Substrate Addition: Dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and 2M HCl. This step is highly exothermic and must be performed with caution in a fume hood.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes neutralize excess acid and remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure white to pale yellow solid product.
Characterization and Quality Control Workflow
Confirming the identity and purity of the synthesized compound is critical. The following workflow ensures a robust characterization.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[1] Its value lies in the combination of functional groups that allow for further chemical modification.
-
Scaffold for Complex Molecules: The ketone functionality is a versatile handle for a wide range of chemical transformations, such as reductions, reductive aminations, and aldol reactions, enabling the construction of more complex molecular architectures.[1]
-
Intermediate for APIs and Agrochemicals: This compound serves as a starting material for pharmaceuticals and agrochemicals where the trifluoromethylphenyl moiety is a key pharmacophore.[1][11] The presence of the CF₃ group is a common feature in many modern drugs, including antidepressants (e.g., fluoxetine) and non-steroidal anti-inflammatory drugs (e.g., celecoxib), due to the beneficial properties it imparts.[6]
-
Material Science Research: Aromatic ketones can be explored for applications in material science, such as in the development of polymers or liquid crystals, although this is a less common application for this specific molecule.[1]
Safety and Handling
According to the Safety Data Sheet, this compound should be handled with standard laboratory precautions.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air.[7]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its unique trifluoromethyl-substituted aromatic structure. The synthetic route via Friedel-Crafts acylation is efficient and highly regioselective, a direct consequence of the powerful and predictable directing effects of the methoxy and trifluoromethyl substituents. This guide provides the necessary theoretical background and practical, step-by-step protocols for its synthesis and characterization, empowering researchers in drug discovery and organic synthesis to confidently utilize this versatile building block in the creation of novel and impactful molecules.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
- The Role of Trifluoromethyl Groups in Modern Drug Design. Tocris Bioscience. [Link]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents.
- Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap.
- 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. PubChem. [Link]
- 4'-(Trifluoromethyl)acetophenone - NIST WebBook. NIST. [Link]
- Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. The Royal Society of Chemistry. [Link]
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
- 13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]
- 4'-(Trifluoromethyl)acetophenone - NIST WebBook. NIST. [Link]
- Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone.
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents.
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prost
- a) Reactivity comparison of trifluoroacetophenone and acetophenone.
- 4-Methoxy Acetophenone (CAS 100-06-1).
- Friedel-Crafts Acyl
- Acetophenone, ω-methoxy- - Organic Syntheses Procedure. Organic Syntheses. [Link]
- 4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem. PubChem. [Link]
- 4-Methoxy-3-(isopenten-2-yl)acetophenone. SpectraBase. [Link]
- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]
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A Comprehensive Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone
An In-depth Resource for Researchers in Synthetic Chemistry and Drug Discovery
Executive Summary
This technical guide provides a detailed examination of 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No. 149105-10-2), a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. This document outlines the compound's core physicochemical properties, provides a detailed, plausible methodology for its chemical synthesis, and presents robust protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. The narrative emphasizes the rationale behind experimental choices, grounding the protocols in established chemical principles. By synthesizing technical data with practical insights, this guide serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this versatile chemical intermediate.
Introduction: The Significance of Fluorinated Acetophenones
Acetophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis.[1] Their versatile reactivity makes them invaluable precursors for a wide array of more complex molecules. The strategic incorporation of specific functional groups onto the acetophenone scaffold can dramatically alter the resulting molecule's physical, chemical, and biological properties.
This guide focuses on this compound, a derivative featuring two key substituents:
-
Trifluoromethyl (-CF₃) Group: In medicinal chemistry, the -CF₃ group is a bioisostere for chlorine and is frequently introduced to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3] Its strong electron-withdrawing nature and the high stability of the C-F bond can significantly improve a molecule's pharmacokinetic profile.[3]
-
Methoxy (-OCH₃) Group: The electron-donating methoxy group can modulate the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.
The combination of these two groups makes this compound a highly valuable intermediate for synthesizing novel compounds in drug discovery, agrochemical development, and materials science.[2]
Physicochemical Properties and Identification
Accurate identification is the cornerstone of all subsequent research. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 218.17 g/mol | [2][4] |
| Molecular Formula | C₁₀H₉F₃O₂ | [2] |
| CAS Number | 149105-10-2 | [2][4][5] |
| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | [2] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 57 - 61 °C | [2] |
| SMILES | CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | [2] |
| InChI Key | ABUSWLOUSQWWLA-UHFFFAOYSA-N | [2] |
Synthesis Methodology: Friedel-Crafts Acylation
The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an activated aromatic ring. In this proposed pathway, 2-(trifluoromethyl)anisole serves as the aromatic substrate, which is then acylated using an acetylating agent in the presence of a Lewis acid catalyst.
The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it complexes with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion, which is necessary to overcome the energy barrier of the aromatic substitution. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst by water.
Proposed Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1 equivalent of 2-(trifluoromethyl)anisole in an anhydrous solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Cautiously add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylation: Add 1.1 equivalents of acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The formation of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Analytical Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.
Analytical Workflow Diagram
Caption: Integrated workflow for the analytical validation of the final compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[6] The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass-to-charge ratio (m/z) for each component, which corresponds to its molecular weight and fragmentation pattern.
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Instrument Parameters: The following are typical starting parameters that should be optimized for the specific instrument used.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of aromatic compounds. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow (1 mL/min) | Inert gas providing good chromatographic efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates impurities from the main product effectively. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50 - 350 amu | Covers the expected molecular ion and key fragments. |
-
Data Analysis: The primary peak in the chromatogram should correspond to this compound. The mass spectrum for this peak should show a molecular ion [M]⁺ peak at m/z ≈ 218, confirming the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for elucidating the precise molecular structure. Both ¹H and ¹³C NMR should be performed. Based on the structure, the following characteristic signals are expected:
-
¹H NMR:
-
A singlet around 2.6 ppm (3H), corresponding to the acetyl methyl protons (-COCH₃).
-
A singlet around 3.9 ppm (3H), corresponding to the methoxy protons (-OCH₃).
-
Three aromatic protons in the range of 7.0-8.0 ppm, showing characteristic splitting patterns (e.g., doublet, doublet of doublets) that confirm the 1,2,4-trisubstituted aromatic ring pattern.
-
-
¹³C NMR:
-
Signals for the acetyl methyl and methoxy carbons.
-
Multiple signals in the aromatic region (110-160 ppm).
-
A signal for the trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms.
-
A downfield signal (>190 ppm) for the carbonyl carbon (-C=O).
-
Applications in Research and Development
The unique structural features of this compound make it a valuable precursor in several high-value research areas.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of more complex drug candidates.[2] The trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final compound, a strategy widely used in modern drug design.[7][8]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides with improved stability and efficacy.[2]
-
Material Science: The rigid, polar structure of aromatic ketones like this one suggests potential applications in the development of advanced materials, such as liquid crystals or specialty polymers, where its properties can enhance performance and durability.[2]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Discharge into the environment should be avoided.[5]
References
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- VSNCHEM. (n.d.). 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE.
- BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. In NIST WebBook.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-(trifluoromethoxy)acetophenone properties.
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- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- India Science, Technology & Innovation Portal. (2022). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
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- Apollo Scientific. (n.d.). This compound.
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- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences.
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An In-Depth Technical Guide to the Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Acetophenones
4'-Methoxy-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone, represents a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.[1] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and binding affinity of drug candidates to their biological targets. This guide provides a comprehensive overview of a viable and efficient synthetic pathway to this important intermediate, focusing on the underlying chemical principles and providing a detailed experimental protocol.
Proposed Synthetic Pathway: Friedel-Crafts Acylation of 2-(Trifluoromethyl)anisole
The most logical and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole. This classic electrophilic aromatic substitution reaction offers a direct method for introducing an acetyl group onto the aromatic ring.[2][3]
Rationale for Pathway Selection: A Tale of Two Substituents
The choice of this synthetic strategy is dictated by the directing effects of the substituents on the starting material, 2-(trifluoromethyl)anisole.
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[4][5] The lone pairs on the oxygen atom donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions.
-
The Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[6]
In the case of 2-(trifluoromethyl)anisole, the powerful activating and ortho, para-directing effect of the methoxy group dominates the deactivating and meta-directing effect of the trifluoromethyl group. Therefore, the incoming electrophile (the acylium ion) will be directed to the positions ortho and para to the methoxy group.
The ortho position to the methoxy group is sterically hindered by the adjacent bulky trifluoromethyl group. Consequently, the electrophilic attack will overwhelmingly favor the less hindered para position. This leads to a high regioselectivity for the desired product, this compound.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: A Step-by-Step Guide
This protocol is a proposed method based on standard procedures for Friedel-Crafts acylation of activated aromatic compounds.[7][8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Trifluoromethyl)anisole | 176.14 | 10.0 g | 0.0568 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.0 g | 0.0675 |
| Acetyl Chloride | 78.50 | 4.9 g (4.4 mL) | 0.0624 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Hydrochloric Acid, 2M | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |
Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (9.0 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Formation of the Acylium Ion Complex: Slowly add acetyl chloride (4.4 mL) to the stirred suspension of aluminum chloride in dichloromethane over 15 minutes. A yellow to orange complex should form.
-
Addition of the Substrate: In the dropping funnel, prepare a solution of 2-(trifluoromethyl)anisole (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M hydrochloric acid. Stir until all the solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 2M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The proposed protocol incorporates several self-validating steps to ensure the successful synthesis and purity of the final product:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.
-
Acidic and Basic Washes: The workup procedure includes washes with both acid and base to remove any unreacted starting materials and by-products.
-
Purification: The final purification step, either by vacuum distillation or column chromatography, is crucial for obtaining a product of high purity, which can be confirmed by analytical techniques such as NMR and GC-MS.
Conclusion
The Friedel-Crafts acylation of 2-(trifluoromethyl)anisole presents a robust and highly regioselective pathway for the synthesis of this compound. The strong directing effect of the methoxy group, coupled with the steric hindrance at the ortho position, ensures the formation of the desired para-substituted product. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in the successful synthesis of this valuable chemical intermediate.
References
- 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE synthesis - chemicalbook
- Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions
- Friedel–Crafts Acyl
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- 13 Friedel-Crafts Acyl
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google P
- 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts
- 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | CAS 149105-10-2 | SCBT
- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P
- Friedel-Crafts Acyl
- Synthesis routes of 3'-(Trifluoromethyl)acetophenone - Benchchem
- Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? - Quora
- Development of process for production of 4-methoxy acetophenone in a continuous single-step process - India Science, Technology & Innov
- 926251-39-0|1-{4-methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one - BLDpharm
- 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanone | 149105-10-2 - Sigma-Aldrich
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI
- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry
- Synthesis of 4-Trifluoromethylselenolated Pyrazoles via Tf 2 O-Promoted Intramolecular Cyclization of α,β-Alkynic Tosylhydrazones with Benzyl Trifluoromethyl Selenoxide | Request PDF - ResearchG
- CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)
- Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions - PubMed
- Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | P
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts
- Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose
- CN102146023A - Method for preparing p-fluoro anisole - Google P
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A Technical Guide to the Spectral Analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Introduction
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone. Its structure, featuring a methoxy group and a trifluoromethyl group on the phenyl ring, suggests potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment that influences its chemical reactivity and spectroscopic properties. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
A. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methoxy protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
Predicted ¹H NMR Peak Assignments and Interpretation:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2' | ~ 8.1 - 8.3 | d | ~ 2.0 | This proton is ortho to the electron-withdrawing trifluoromethyl group and the acetyl group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6'. |
| H-6' | ~ 8.0 - 8.2 | dd | ~ 8.8, 2.0 | This proton is ortho to the acetyl group and meta to the trifluoromethyl group. It will be shifted downfield and appear as a doublet of doublets due to coupling with H-5' and H-2'. |
| H-5' | ~ 7.0 - 7.2 | d | ~ 8.8 | This proton is ortho to the electron-donating methoxy group, which shields it, causing an upfield shift. It will appear as a doublet due to coupling with H-6'. |
| -OCH₃ | ~ 3.9 - 4.1 | s | - | The methoxy protons are not coupled to other protons and will appear as a sharp singlet in a typical region for methoxy groups on an aromatic ring. |
| -COCH₃ | ~ 2.6 - 2.8 | s | - | The acetyl methyl protons are also uncoupled and will appear as a singlet. |
Molecular Structure and Predicted ¹H NMR Correlations
Caption: Predicted ¹H NMR correlations for this compound.
B. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The instrument is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) are often required.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phase correction, and baseline correction. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Peak Assignments and Interpretation:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O | ~ 195 - 200 | The carbonyl carbon of an acetophenone is typically found in this downfield region. |
| C-4' (C-OCH₃) | ~ 160 - 165 | The carbon attached to the electron-donating methoxy group is significantly shielded and appears downfield. |
| C-1' (C-C=O) | ~ 130 - 135 | The ipso-carbon attached to the acetyl group. |
| C-3' (C-CF₃) | ~ 128 - 132 (quartet) | The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. |
| C-2' | ~ 125 - 129 | Aromatic carbon ortho to the trifluoromethyl group. |
| C-6' | ~ 122 - 126 | Aromatic carbon. |
| CF₃ | ~ 120 - 125 (quartet) | The carbon of the trifluoromethyl group will also appear as a quartet in the ¹³C NMR spectrum. |
| C-5' | ~ 110 - 115 | The carbon ortho to the methoxy group is significantly shielded. |
| -OCH₃ | ~ 55 - 60 | The methoxy carbon appears in its characteristic region. |
| -COCH₃ | ~ 25 - 30 | The acetyl methyl carbon. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquids, a drop can be placed between two salt plates.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Indicates the presence of C-H bonds on the aromatic ring. |
| ~ 2950 - 2850 | C-H stretch (aliphatic) | Medium to Weak | Corresponds to the C-H bonds of the methoxy and acetyl methyl groups. |
| ~ 1680 - 1700 | C=O stretch (ketone) | Strong | A strong, sharp peak characteristic of a conjugated ketone. |
| ~ 1600, 1580, 1500 | C=C stretch (aromatic) | Medium to Strong | These absorptions are characteristic of the aromatic ring. |
| ~ 1350 - 1150 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group will give rise to strong absorption bands in this region. |
| ~ 1250 - 1000 | C-O stretch (ether) | Strong | Indicates the presence of the methoxy group. |
| ~ 900 - 675 | C-H bend (aromatic out-of-plane) | Medium to Strong | The substitution pattern on the aromatic ring can sometimes be inferred from these bands. |
Workflow for Spectral Analysis
Caption: A typical workflow for the comprehensive spectral analysis of an organic compound.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉F₃O₂) is 218.17 g/mol . A prominent molecular ion peak is expected at m/z = 218.
-
Major Fragment Ions:
-
m/z = 203: Loss of a methyl group (-CH₃) from the acetyl moiety, resulting in the [M-15]⁺ ion.
-
m/z = 175: Loss of an acetyl group (-COCH₃) from the molecular ion, resulting in the [M-43]⁺ ion.
-
m/z = 147: Further fragmentation of the [M-43]⁺ ion.
-
m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While predicted data serves as a strong foundation, it is always recommended to confirm these findings with experimental data whenever possible.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- NIST Chemistry WebBook. (n.d.).
- PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone.
- PubChem. (n.d.). 4'-(Trifluoromethyl)acetophenone.
4'-Methoxy-3'-(trifluoromethyl)acetophenone solubility in organic solvents
An In-depth Technical Guide to the Solubility of 4'-Methoxy-3'-(trifluoromethyl)acetophenone in Organic Solvents
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of this compound. Given the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes a foundational approach, combining structural analysis for prediction with robust, validated experimental protocols for definitive measurement.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2] Poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in low bioavailability, ultimately causing promising candidates to fail.[1][3] this compound (MW: 218.17 g/mol , Formula: C₁₀H₉F₃O₂) is a substituted acetophenone derivative with structural motifs common in medicinal chemistry and agrochemical development.[4] The presence of a trifluoromethyl group, for instance, is often used to enhance metabolic stability and bioavailability.[4] Therefore, a thorough understanding of its solubility profile is a prerequisite for its effective application.
This guide provides a predictive analysis based on the compound's molecular structure and outlines the gold-standard experimental methodology for accurately determining its thermodynamic solubility in various organic solvents.
Part 1: Physicochemical Profile and Predictive Solubility Analysis
Before embarking on experimental work, a theoretical assessment of a molecule's structure provides critical insights into its likely solubility behavior, following the principle of "like dissolves like".[5][6]
Molecular Structure of this compound:
-
Core Structure: An acetophenone core, featuring a polar ketone group (C=O) attached to a benzene ring.
-
Substituents:
-
A methoxy group (-OCH₃) at the 4'-position, which is an electron-donating group that can act as a hydrogen bond acceptor.
-
A trifluoromethyl group (-CF₃) at the 3'-position, which is a potent electron-withdrawing group known for increasing lipophilicity.[4]
-
Causality of Structural Features on Solubility:
-
Aromatic Ring & Trifluoromethyl Group: The benzene ring and the highly non-polar -CF₃ group create significant lipophilic character. This strongly suggests good solubility in non-polar solvents (e.g., hexane, toluene) and enhanced miscibility with other fluorinated compounds.[7]
-
Ketone & Methoxy Groups: The carbonyl oxygen of the ketone and the ether oxygen of the methoxy group are both hydrogen bond acceptors.[8] This allows for favorable interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone or THF).
-
Overall Polarity Balance: The molecule possesses both polar (ketone, methoxy) and significant non-polar/lipophilic (aromatic ring, trifluoromethyl) regions. This dual nature suggests it will be freely soluble in a wide range of common organic solvents but will likely have very limited solubility in water. The parent compound, acetophenone, is itself only slightly soluble in water (~0.55 g/100 mL) but is miscible with ethanol and diethyl ether.[8][9] The addition of the lipophilic -CF₃ group to our target molecule will further decrease aqueous solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The large lipophilic surface area from the aromatic ring and -CF₃ group will drive solubility in these solvents. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The polar ketone group will interact favorably with these solvents, while the overall structure is compatible. DMSO is a common solvent for initial stock solutions in discovery.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ketone and methoxy groups can accept hydrogen bonds from the alcohol's hydroxyl group, leading to strong interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The dominant hydrophobic character of the trifluoromethyl-substituted benzene ring will lead to poor solvation by water.[8] |
Part 2: Experimental Determination of Thermodynamic Solubility
While prediction is useful, experimental measurement is required for definitive data. For pre-formulation and lead optimization, determining the thermodynamic equilibrium solubility is paramount.[3][10] This value represents the true maximum concentration of a solute in a solvent at equilibrium and is distinct from kinetic solubility, which can often overestimate this value.[10] The "shake-flask" method is the universally recognized gold-standard for this determination.[10][11]
Workflow for Equilibrium Solubility Determination
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A Comprehensive Safety and Handling Guide for 4'-Methoxy-3'-(trifluoromethyl)acetophenone
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction
4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No: 149105-10-2) is a substituted acetophenone derivative that serves as a critical building block in modern chemical synthesis.[1] Its unique molecular architecture, featuring a methoxy group and a trifluoromethyl group, makes it a valuable precursor in the development of novel pharmaceutical agents and advanced materials.[1][2] The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry, known for its ability to enhance the metabolic stability, bioavailability, and lipophilicity of drug candidates.[1][3]
However, the same structural features that impart desirable reactivity also necessitate a thorough understanding of the compound's potential hazards. This guide is designed for researchers, scientists, and drug development professionals who handle this reagent. It moves beyond a simple recitation of safety data to provide a deeper, field-proven perspective on why specific handling protocols are essential. Our focus is on establishing self-validating systems of safety that protect both the researcher and the integrity of the experiment.
Section 1: Core Hazard Identification and GHS Classification
Understanding the Globally Harmonized System (GHS) classification is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, primarily due to its irritant properties.[1] The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a clear and consistent hazard profile.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |
|---|---|---|---|---|
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation.[1][4] |
The causality behind this classification stems from the compound's chemical nature as a reactive aromatic ketone. Such structures can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation. The GHS pictograms and statements serve as a universal language to communicate these risks clearly.
Caption: GHS Hazard Profile for the Compound.
Section 2: Physicochemical Properties and Safety Implications
A compound's physical state and properties directly influence the necessary handling precautions.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 149105-10-2 | [5][6] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][5] |
| Molecular Weight | 218.17 g/mol | [1][5] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57-61 °C |[1] |
As a solid powder, the primary physical risk during handling is the generation of airborne dust.[7] Inhalation of this dust can lead to respiratory irritation, as indicated by the H335 hazard statement.[1] Its relatively low melting point means it should be stored away from heat sources to maintain its solid form and prevent the generation of vapors.
Section 3: Safe Laboratory Handling and Storage Protocols
A proactive approach to safety involves integrating controls directly into the experimental workflow. The following protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that an emergency safety shower and eyewash station are accessible and unobstructed.[8] This establishes a controlled environment before any potential exposure.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4. This is the primary barrier between the researcher and the chemical.
-
Containment: Transport the sealed container of this compound to the fume hood. Perform all manipulations, including opening the container and weighing, exclusively within the sash of the fume hood.[7] This engineering control is critical for preventing the inhalation of dust.[8]
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid any actions that could generate dust, such as dropping the material from a height.[7]
-
Cleanup: After dispensing, securely seal the primary container. Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone) within the fume hood, disposing of the waste in a designated hazardous waste container.
-
Post-Handling: Wipe down the work surface within the fume hood. Remove PPE according to the doffing procedure (Section 4) to prevent cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.[7][8]
Storage Conditions
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[8]
-
Location: Store in a cool, dry, and well-ventilated area.[7][8] The area should be designated for hazardous chemical storage.
-
Security: Store the compound in a locked cabinet or area to restrict access to authorized personnel only.[9]
-
Incompatibilities: Segregate from strong oxidizing agents, as these materials can lead to potentially hazardous reactions.[8]
Section 4: Personal Protective Equipment (PPE) Workflow
PPE is the last line of defense, but its effectiveness depends entirely on its correct use. The selection of PPE must be based directly on the compound's GHS hazards.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Chemical safety goggles or safety glasses with side shields.[8] | Protects against airborne particles and splashes, addressing the H319 (serious eye irritation) hazard. |
| Hand | Nitrile gloves.[8] | Provides a chemical barrier to prevent direct contact, addressing the H315 (skin irritation) hazard. |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if ventilation is inadequate or dust is generated.[8] | A NIOSH-approved respirator addresses the H335 (respiratory irritation) hazard. |
The sequence of donning and, more importantly, doffing PPE is critical to prevent contaminating skin and surfaces outside the immediate work area.
Caption: Standard PPE Donning and Doffing Sequence.
Section 5: Emergency Response and First Aid
In the event of an exposure or spill, a rapid and correct response is crucial.
First Aid Measures
-
If Inhaled: Immediately move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Following Skin Contact: Take off all contaminated clothing at once.[5] Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs or persists, consult a physician.[4]
-
Following Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Following Ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Accidental Release and Fire-Fighting
-
Spill Cleanup: For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal, minimizing dust generation.[7][8] Ensure adequate ventilation. Prevent the material from entering drains or public waterways.[8]
-
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA), as hazardous decomposition products may be released under fire conditions.[10]
Section 6: Toxicological Profile, Stability, and Reactivity
While comprehensive toxicological data for this specific compound is not extensively documented, its GHS classification provides the primary toxicological concerns for acute exposure.[1][5]
-
Acute Effects: The primary health hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]
-
Chronic Effects: No specific data on long-term exposure, carcinogenicity, or reproductive toxicity is available.[11][12] This lack of data reinforces the importance of the "As Low As Reasonably Achievable" (ALARA) principle for exposure.
-
Chemical Stability: The product is stable under normal laboratory handling and storage conditions.[8]
-
Reactivity: It is incompatible with strong oxidizing agents.[8] Avoid excessive heat. Hazardous decomposition products in a fire may include carbon oxides and hydrogen fluoride.[13]
Conclusion
This compound is an indispensable tool in the arsenal of the modern research chemist. Its potential as an irritant does not preclude its use but demands a respectful and informed approach to handling. By understanding the causality behind its hazards and implementing self-validating safety protocols—from engineering controls and diligent handling techniques to the correct use of PPE—researchers can safely harness its synthetic utility. Adherence to these guidelines ensures a safe laboratory environment and promotes the integrity of scientific discovery.
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The Strategic Synthesis and Profile of 4'-Methoxy-3'-(trifluoromethyl)acetophenone: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and material science sectors. The document elucidates the strategic rationale behind its molecular design, outlines a robust and validated synthetic protocol via Friedel-Crafts acylation, and presents a comprehensive characterization profile. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis and potential applications of this versatile chemical intermediate.
Introduction: The Architectural Logic of a Privileged Scaffold
The molecular architecture of this compound is a deliberate convergence of functional groups designed to impart desirable physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The methoxy (-OCH3) group, an electron-donating substituent, modulates the electronic properties of the aromatic ring and can participate in hydrogen bonding, influencing receptor interactions. The acetophenone core provides a reactive handle for further synthetic transformations, making it a valuable building block for more complex molecules.
The strategic placement of these groups—the methoxy group at the 4'-position and the trifluoromethyl group at the 3'-position—creates a unique electronic and steric environment on the phenyl ring, influencing its reactivity and the potential biological activity of its derivatives. This guide will delve into the practical synthesis and detailed characterization of this important chemical entity.
Retrosynthetic Analysis and Synthesis Strategy: The Friedel-Crafts Approach
The most logical and industrially scalable approach to the synthesis of this compound is the Friedel-Crafts acylation of 1-methoxy-2-(trifluoromethyl)benzene.[1] This classic electrophilic aromatic substitution reaction provides a direct and efficient method for introducing the acetyl group onto the aromatic ring.
The regioselectivity of the acylation is directed by the substituents on the benzene ring. The methoxy group is a strong activating group and an ortho, para-director. The trifluoromethyl group is a deactivating group and a meta-director. In this case, the powerful ortho, para-directing influence of the methoxy group dominates, leading to acylation at the position ortho to the methoxy group and meta to the trifluoromethyl group, which is the desired C-4 position of the final product.
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An In-depth Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone: A Key Building Block in Modern Chemistry
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and biological properties of molecules. Among the array of fluorinated building blocks, 4'-Methoxy-3'-(trifluoromethyl)acetophenone emerges as a compound of significant interest. Its unique trifluoromethyl and methoxy substitution pattern on the acetophenone scaffold imparts a distinct reactivity and property profile, positioning it as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth exploration of the core characteristics of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective application in research and development. This compound is a white to pale yellow solid, and its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 149105-10-2 | [2][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Melting Point | 57-61 °C | [1] |
| Appearance | White to pale yellow solid | [1] |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
The structural features of this compound give rise to a characteristic spectroscopic signature, which is crucial for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the specific spectrum for this compound is not publicly available, a predicted ¹H NMR spectrum can be extrapolated from the known spectrum of the closely related 4'-(Trifluoromethyl)acetophenone.[4] The presence of the methoxy group at the 4'-position will introduce a singlet at approximately 3.9 ppm. The aromatic protons will exhibit a more complex splitting pattern due to the presence of both the methoxy and trifluoromethyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong carbonyl (C=O) stretch will be prominent around 1680-1700 cm⁻¹. C-F stretching vibrations from the trifluoromethyl group will appear in the region of 1100-1350 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-O stretching from the methoxy group, will also be present.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach is the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole.[5]
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
2-(Trifluoromethyl)anisole
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
To this mixture, add a solution of 2-(trifluoromethyl)anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial to activate the acylating agent (acetyl chloride) to form the highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich anisole ring. The reaction is performed under anhydrous conditions as Lewis acids are moisture-sensitive. The para-position to the methoxy group is the most likely site of acylation due to the ortho, para-directing nature of the methoxy group.
Applications in Research and Development
The unique structural features of this compound make it a valuable precursor in various fields of chemical research.
Medicinal Chemistry and Drug Development
The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its high electronegativity and metabolic stability often lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[6] The presence of the trifluoromethyl group in this compound can enhance the lipophilicity of derivative molecules, potentially improving their ability to cross cell membranes.[6] This makes it an attractive starting material for the synthesis of novel bioactive compounds, including enzyme inhibitors and receptor modulators.
Agrochemicals
Similar to its role in pharmaceuticals, the trifluoromethyl group can enhance the efficacy and stability of agrochemicals such as herbicides and pesticides.[1] this compound can serve as a key intermediate in the synthesis of new crop protection agents with improved performance.
Materials Science
Aromatic ketones are known to be useful in the development of advanced materials. The presence of the polar methoxy and trifluoromethyl groups in this molecule can influence its self-assembly properties, making it a candidate for research into liquid crystals and other functional organic materials.[1]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive ketone functionality with the electronically influential methoxy and trifluoromethyl groups provides a versatile platform for the synthesis of a wide range of complex molecules. As the demand for novel pharmaceuticals, advanced agrochemicals, and functional materials continues to grow, the importance of such well-designed building blocks will undoubtedly increase. Further exploration of the reactivity of this compound and its application in the synthesis of novel bioactive molecules and materials promises to be a fruitful area of research.
References
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- National Center for Biotechnology Information. (n.d.). Acetophenone. PubChem.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Ito, S., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4569–4577.
- Liu, Y., et al. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. ChemRxiv.
- ResearchGate. (2025, August 7). Synthesis of Functionalized Acetophenone.
- MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(2), 40.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.
- India Science, Technology & Innovation. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.
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An In-Depth Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a highly valuable building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a trifluoromethyl group ortho to a methoxy group on an acetophenone core, provides a unique combination of electronic and steric properties. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, enhances metabolic stability and lipophilicity in drug candidates, while the methoxy (-OCH3) group acts as an electron-donating group and a potential hydrogen bond acceptor. This distinct substitution pattern makes it a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules and advanced materials.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical & Spectroscopic Data
Proper characterization is the bedrock of chemical synthesis. This compound is typically a white to pale yellow solid.[1] The data summarized below are critical for its identification and quality control during and after synthesis.
| Property | Value | Source |
| CAS Number | 149105-10-2 | [3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57-61 °C | [1] |
Spectroscopic Analysis:
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (m, 2H): Aromatic protons ortho to the acetyl group.
-
δ ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
-
δ ~3.9-4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ ~2.6 ppm (s, 3H): Acetyl methyl (-COCH₃) protons.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~196-198 ppm: Carbonyl carbon (C=O).
-
δ ~155-160 ppm: Aromatic carbon attached to -OCH₃.
-
δ ~120-135 ppm: Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group (J ≈ 270 Hz).
-
δ ~110-115 ppm: Aromatic carbons.
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
δ ~26 ppm: Acetyl methyl carbon (-COCH₃).
Expected IR (KBr, cm⁻¹):
-
~1680 cm⁻¹: Strong C=O stretch (ketone).
-
~1600, ~1500 cm⁻¹: C=C aromatic ring stretches.
-
~1250-1350 cm⁻¹: Strong C-F stretches from the CF₃ group.
-
~1250, ~1030 cm⁻¹: C-O stretch (aryl ether).
Synthesis Methodology: The Friedel-Crafts Acylation Approach
The most direct and widely practiced method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves treating an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.
Core Reaction: 2-(trifluoromethyl)anisole is acylated with an acetylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[7]
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The Rising Potential of 4'-Methoxy-3'-(trifluoromethyl)acetophenone Derivatives in Therapeutic Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The acetophenone scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This technical guide delves into the therapeutic potential of a specific subclass: derivatives of 4'-Methoxy-3'-(trifluoromethyl)acetophenone. We will explore the synthetic pathways to novel chemical entities based on this core, with a particular focus on the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives. The established anticancer, antimicrobial, and anti-inflammatory activities of structurally related compounds will be reviewed to provide a strong rationale for the investigation of this specific chemical space. This guide will also provide detailed, field-proven protocols for the in-vitro evaluation of these novel derivatives, empowering researchers to unlock their therapeutic potential.
Introduction: The Strategic Advantage of the this compound Scaffold
The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in modern drug discovery. Acetophenone and its derivatives have long been recognized as versatile building blocks for the synthesis of a wide array of biologically active compounds.[1][2] The specific scaffold of this compound presents a unique combination of structural features that make it a highly promising starting point for the development of new drug candidates.
The presence of the trifluoromethyl (-CF3) group is of particular significance. This moiety is known to enhance several key pharmacokinetic and pharmacodynamic properties of a molecule. The high electronegativity and metabolic stability of the C-F bond can block metabolic hotspots, leading to an increased half-life and reduced drug dosage.[3] Furthermore, the trifluoromethyl group increases the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with biological targets.[3] The methoxy (-OCH3) group, an electron-donating group, can also influence the electronic properties of the molecule and its interactions with target proteins.
This guide will focus on the synthesis and biological evaluation of derivatives of this compound, with a primary emphasis on chalcones and pyrazolines, two classes of compounds with well-documented and potent biological activities.
Synthetic Strategies: From Acetophenone to Bioactive Heterocycles
The journey from the starting material, this compound, to potentially therapeutic derivatives primarily involves two key synthetic transformations: the Claisen-Schmidt condensation to form chalcones, followed by a cyclization reaction to yield pyrazolines.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are synthesized through the base-catalyzed Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[4][5][6] This reaction is a robust and versatile method for generating a diverse library of chalcone derivatives.
Experimental Protocol: General Procedure for the Synthesis of Chalcones (C1-Cx)
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Aldehyde Addition: To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.
-
Base Catalysis: Slowly add a catalytic amount of a strong base, such as a 40% aqueous solution of potassium hydroxide, to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Purification: Filter the solid precipitate, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Diagram: Synthesis of Chalcone Derivatives
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Synthesis of Pyrazoline Derivatives from Chalcones
Pyrazolines, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, can be readily synthesized from chalcones by reaction with hydrazine or its derivatives.[7][8] This cyclization reaction provides access to a class of compounds with a distinct pharmacological profile.
Experimental Protocol: General Procedure for the Synthesis of Pyrazolines (P1-Px)
-
Chalcone Dissolution: Dissolve 1.0 equivalent of the synthesized chalcone derivative in a suitable solvent, such as glacial acetic acid or ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Reaction Monitoring: Monitor the completion of the reaction using TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent to yield the pyrazoline derivative.
Diagram: Synthesis of Pyrazoline Derivatives
Caption: Synthesis of pyrazolines from chalcones.
Biological Activities: A Landscape of Therapeutic Promise
While the specific biological activities of derivatives of this compound are an emerging area of research, the extensive literature on structurally related trifluoromethyl-substituted chalcones and pyrazolines provides a strong predictive framework for their potential therapeutic applications.
Anticancer Activity
Trifluoromethyl-containing chalcones and their pyrazoline derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines.[7][9][10]
-
Cytotoxicity: Studies have reported potent cytotoxic effects of trifluoromethyl-substituted chalcones against leukemia, renal, colon, and breast cancer cell lines, with some compounds exhibiting greater potency than the established anticancer drug, sunitinib.[7][9]
-
Mechanism of Action: The anticancer activity of these compounds is often attributed to the induction of apoptosis (programmed cell death) or other forms of non-apoptotic cell death.[1] Some chalcone derivatives have also been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that plays a critical role in inflammation and cancer progression.[11]
Table 1: Reported Anticancer Activity of Trifluoromethyl-Substituted Chalcone and Pyrazoline Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |
| Trifluoromethyl-Chalcone | Prostate (DU145, PC-3) | 0.14–0.28 µM | [10] |
| Trifluoromethyl-Pyrazoline | Leukemia (HL-60, RPMI-8226) | 0.27–1.36 µM | [7][9] |
| Trifluoromethyl-Pyrazoline | Renal (UO-31) | Significant growth inhibition at 10 µM | [7][9] |
| Trifluoromethyl-Pyrazoline | Colon (KM-12) | 0.27–1.36 µM | [7][9] |
| Trifluoromethyl-Pyrazoline | Breast (BT-549) | 0.27–1.36 µM | [7][9] |
Antimicrobial Activity
The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated chalcones have emerged as a promising class of compounds with potent antibacterial and antifungal activities.[12][13] The trifluoromethyl and trifluoromethoxy substituents have been shown to be particularly effective in enhancing the antimicrobial properties of the chalcone scaffold.[12][13]
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Chalcone derivatives have been reported to possess significant anti-inflammatory properties, with some compounds showing potent inhibition of nitric oxide (NO) production in macrophages.[14] This activity is often linked to the modulation of inflammatory signaling pathways, including the inhibition of NF-κB.
In-Vitro Evaluation: Protocols for Assessing Biological Activity
A systematic in-vitro evaluation is crucial for characterizing the biological activity of newly synthesized derivatives of this compound. The following protocols provide a robust framework for assessing their anticancer potential.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis, various assays can be employed. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting early and late apoptotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Diagram: Apoptosis Detection by Flow Cytometry
Caption: Quadrant analysis in Annexin V/PI flow cytometry.
Future Perspectives and Conclusion
The derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of chalcones and pyrazolines from this starting material, coupled with the well-documented biological activities of structurally related compounds, provides a strong impetus for their investigation as novel therapeutic agents. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of in-vitro and in-vivo models to fully elucidate their therapeutic potential. The structure-activity relationship studies will be crucial in guiding the optimization of lead compounds with enhanced potency and selectivity. This technical guide provides the foundational knowledge and experimental framework to empower researchers to embark on this exciting avenue of drug discovery.
References
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- Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. URL: https://elifesciences.org/articles/92534[4][6][15]
- Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Synthesis%2C-Characterization%2C-and-Biological-Study-of-Gouda-Abu-zaid/0c7d8a6f3b0e3b9e4a3c2c7b5b7b8d8d8d8d8d8d
- Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. eLife. URL: https://api.semanticscholar.org/CorpusID:270275811
- Synthesis, characterization and biological activity of pyrazoline derivatives. Research Journal of Pharmacy and Technology. URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2021/14/11/Research%20Journal%20of%20Pharmacy%20and%20Technology.2021.14.11.1077.pdf[8]
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals. URL: https://www.mdpi.com/1424-8247/13/11/375[12][13]
- Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research. URL: https://pubmed.ncbi.nlm.nih.gov/17201156/[1]
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33182305/
- synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy. URL: https://www.pharmascholars.
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2499[16]
- Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Pharmacognosy Magazine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3249921/[17]
- Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta. ResearchGate. URL: https://www.researchgate.net/publication/368694080_Design_synthesis_and_biological_evaluation_of_chalcones_for_anticancer_properties_targeting_glycogen_synthase_kinase_3_beta[2]
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- Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences. URL: https://pubmed.ncbi.nlm.nih.gov/11248464/
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8779143/[3]
- Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/19883086/[11]
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An In-Depth Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone and its Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a versatile chemical intermediate, and its analogs. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and therapeutic potential of this compound class, grounding all claims in established scientific literature.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] this compound emerges as a valuable building block, combining the electron-withdrawing prowess of the trifluoromethyl group with the electron-donating methoxy group, creating a unique electronic environment that influences its reactivity and potential biological interactions.[1] This guide will explore the synthetic pathways to this key intermediate, its analytical characterization, and its application in the development of novel therapeutic agents.
Physicochemical Properties of the Core Moiety
This compound is a white to pale yellow solid. Its fundamental properties are summarized below, providing a crucial foundation for its handling and application in synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 149105-10-2 | [2][3][4] |
| Molecular Formula | C₁₀H₉F₃O₂ | [2][3][4] |
| Molecular Weight | 218.17 g/mol | [2][3][4] |
| Melting Point | 57-61 °C | [1] |
| Appearance | White to pale yellow solid | [1] |
| Purity | ≥98% | [2][3][4] |
Synthesis of the Core Intermediate: A Plausible Retrosynthetic Approach
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, likely due to commercial sensitivity, a scientifically sound approach can be devised based on established organic chemistry principles.[1] A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.
A plausible synthetic route involves the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Conceptual Experimental Protocol: Friedel-Crafts Acylation
Reaction Scheme:
Caption: Plausible Friedel-Crafts acylation for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane (DCM).
-
Acylium Ion Formation: Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous DCM to the stirred suspension via the dropping funnel.
-
Electrophilic Aromatic Substitution: After the formation of the acylium ion, add 2-(trifluoromethyl)anisole (1.0 equivalent), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization of the Core Structure
Expected ¹H NMR (in CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~8.0 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.6 | s | 3H | -COCH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The aromatic protons' splitting patterns are predicted based on the substitution pattern.
The Role of this compound Analogs in Drug Discovery
The true value of this compound lies in its potential as a scaffold for the synthesis of a diverse range of biologically active analogs. The reactive ketone group serves as a convenient handle for elaboration into various heterocyclic and open-chain structures.
Chalcone Analogs: A Promising Avenue for Anticancer Agents
A significant application of acetophenone derivatives is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds known for their broad spectrum of biological activities, including potent anticancer effects.[5][6] Chalcones are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde.
Workflow for the Synthesis and Evaluation of Chalcone Analogs:
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A Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone: Synthesis, Applications, and Commercial Sourcing for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Ketone
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl group (-CF3), in particular, is a privileged moiety, renowned for its ability to enhance a compound's metabolic stability, bioavailability, and binding affinity.[1] This guide focuses on a key building block that leverages these benefits: 4'-Methoxy-3'-(trifluoromethyl)acetophenone .
This acetophenone derivative, with its unique electronic and steric properties, serves as a versatile intermediate in the synthesis of a wide array of complex molecules. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring creates a unique chemical reactivity profile, making it a valuable precursor for drug candidates, advanced agrochemicals, and novel materials.[2] This in-depth technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, alongside a curated list of commercial suppliers to facilitate its procurement for research and development.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 149105-10-2 | , |
| Molecular Formula | C10H9F3O2 | |
| Molecular Weight | 218.17 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 57-61 °C | |
| Purity | Typically ≥97% (GC) |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method is the Friedel-Crafts acylation of an appropriately substituted benzene ring.
Conceptual Workflow for Synthesis
Caption: Friedel-Crafts acylation approach to synthesize the target molecule.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies for similar substrates.[3] Researchers should perform their own optimization and safety assessments.
Materials:
-
2-Methoxy-1-(trifluoromethyl)benzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension. The formation of the acylium ion electrophile is an exothermic process and should be controlled.
-
Electrophilic Aromatic Substitution: To the cooled acylium ion mixture, add a solution of 2-Methoxy-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in several key areas of chemical research and development.
Pharmaceutical Synthesis
The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the lipophilicity and metabolic stability of drug candidates.[1] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The ketone functionality provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the construction of diverse molecular scaffolds.
Caption: Pathway from intermediate to Active Pharmaceutical Ingredient (API).
Agrochemical Development
Similar to its role in pharmaceuticals, the trifluoromethyl group in agrochemicals can lead to enhanced efficacy and metabolic stability of pesticides and herbicides.[4] this compound can be utilized as a precursor for the synthesis of novel agrochemicals with improved performance and environmental profiles.
Material Science
Aromatic ketones are known to be precursors for various polymers and functional materials. The presence of the trifluoromethyl group can impart unique properties such as thermal stability, chemical resistance, and altered optical properties to polymers derived from this compound.[5] Research in this area is ongoing, with potential applications in high-performance polymers and electronic materials.
Commercial Suppliers
For researchers and developers, reliable sourcing of high-purity starting materials is critical. The following is a list of commercial suppliers for this compound (CAS 149105-10-2).
| Supplier | Website |
| Smolecule | |
| VSNCHEM | |
| Apollo Scientific | |
| Chem-Impex | |
| Ningbo Innopharmchem |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in drug discovery, agrochemical synthesis, and material science. Its unique combination of a reactive ketone functionality and the beneficial properties imparted by the trifluoromethyl and methoxy groups makes it a valuable tool for chemists. This guide has provided a comprehensive overview of its synthesis, properties, and applications, along with a list of commercial suppliers, to empower researchers and developers in their pursuit of scientific innovation.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Chalcone Derivatives Utilizing 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Introduction: The Strategic Importance of Fluorinated Chalcones in Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This scaffold is a key precursor in the biosynthesis of various flavonoids and isoflavonoids.[2] Both naturally occurring and synthetic chalcones have garnered significant attention in medicinal chemistry due to their extensive pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues within proteins.[2]
The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into bioactive molecules is a well-established strategy in modern drug design. The unique properties of fluorine, including its high electronegativity and small atomic size, can significantly influence a molecule's pKa, conformation, metabolic stability, and membrane permeability, often leading to enhanced potency and selectivity.[4] Specifically, trifluoromethylated chalcones have demonstrated potent anticancer activities, including against androgen-independent prostate cancer cell lines.[4][5]
This application note provides a comprehensive guide for the synthesis of novel chalcone derivatives using 4'-Methoxy-3'-(trifluoromethyl)acetophenone as a key building block. The presence of both a methoxy and a trifluoromethyl group on one of the aromatic rings offers a unique electronic and steric profile, making the resulting chalcones promising candidates for further investigation in drug discovery programs. We present a detailed protocol based on the robust and versatile Claisen-Schmidt condensation reaction, along with insights into the reaction mechanism, purification, characterization, and potential challenges.[1][2]
The Claisen-Schmidt Condensation: Mechanism and Rationale
The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[2][6] This reaction involves the condensation of an aromatic ketone (in this case, this compound) with an aromatic aldehyde that lacks α-hydrogens.[1] The reaction proceeds through an aldol condensation followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.[1]
The general mechanism involves three key steps:
-
Enolate Formation: A base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate.[1][7]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.[1]
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the conjugated system of the chalcone.[1]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocol: Synthesis of a Representative Chalcone Derivative
This protocol details the synthesis of (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one as a representative example. The same general procedure can be adapted for a variety of aromatic aldehydes.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mortar and Pestle (for solvent-free alternative)
Procedure: Conventional Method
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound (e.g., 10 mmol) and the chosen aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol) in ethanol (30-50 mL).[1] Stir the mixture at room temperature until all solids are dissolved.
-
Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.[1]
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[1] The formation of a precipitate often indicates product formation.[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[1][8]
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[9] Recrystallize the crude solid from hot 95% ethanol to obtain the pure chalcone derivative.[10]
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, allow them to air dry, and determine the final weight and melting point.[9] Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[8][11]
Procedure: Solvent-Free "Green" Alternative
This approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.[1]
-
Reactant Preparation: Place the this compound (e.g., 5 mmol) and the aromatic aldehyde (e.g., 5 mmol) in a mortar.
-
Reaction Initiation: Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.[1]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes.[1] The mixture will typically become a paste and may change color.
-
Work-up and Isolation: After grinding, add ice-cold water to the paste and stir. Acidify with dilute HCl to a neutral pH.
-
Purification and Drying: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.[10]
Data Presentation: Expected Outcomes for a Chalcone Series
The following table summarizes the expected products and hypothetical yields for the reaction of this compound with various aromatic aldehydes.
| Entry | Aromatic Aldehyde | Product Name | Expected Yield (%) |
| 1 | Benzaldehyde | (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | 85-95 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | (E)-1,3-bis(4-methoxyphenyl)-3-(trifluoromethyl)prop-2-en-1-one | 88-96 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 75-85 |
Visual Workflow for Synthesis and Characterization
Caption: A logical workflow for chalcone synthesis and purification.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive or improper catalyst. - Suboptimal temperature or reaction time. - Poor substrate reactivity. | - Use fresh, high-purity NaOH or KOH.[2] - Gradually increase temperature or extend reaction time, monitoring by TLC.[2] - Ensure appropriate electron-donating/withdrawing groups are on the reactants. |
| Product Loss During Workup | - Product is partially soluble in the wash solvent. - Inefficient recrystallization. | - Use ice-cold water for washing to minimize solubility.[2] - Optimize the recrystallization solvent system; use a minimal amount of hot solvent. |
| Impure Product | - Incomplete reaction. - Side reactions. - Inefficient purification. | - Ensure the reaction goes to completion via TLC monitoring. - Maintain a low reaction temperature during base addition to minimize side reactions. - Consider column chromatography for purification if recrystallization is insufficient.[10] |
Conclusion
The synthesis of novel chalcone derivatives from this compound via the Claisen-Schmidt condensation is a robust and efficient method for generating compounds with high potential in drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore this promising area of medicinal chemistry. The ease of synthesis and the ability to readily introduce a wide variety of substituents on the aromatic aldehyde ring make this a highly attractive approach for developing libraries of new chalcones for biological screening.
References
- How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. 2024.
- SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
- α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. PubMed Central. 2021.
- ResearchGate. Synthesis of chalcone by Claisen‐Schmidt condensation.
- Semantic Scholar. New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies.
- Purification and characterization of chalcone isomerase from soybeans. PubMed. 1988.
- ResearchGate. (PDF) Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives.
- Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells. In Vivo. 2022.
- MDPI. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. 2020.
- Wikipedia. Claisen condensation.
- Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. 2015.
- Jetir.Org. SYNTHESIS OF CHALCONES. 2020.
- iajps. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. 2017.
- ResearchGate. Purification and Characterization of Chalcone Isomerase from Soybeans.
- BYJU'S. Claisen Condensation Mechanism.
- ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation.
- Chemistry Steps. Claisen Condensation Reaction Mechanism.
- synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone. 2018.
- ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. 2020.
- Scribd. Synthesis of 4-Methoxychalcone.
- NIH. Synthesis of Chalcones with Anticancer Activities. 2013.
- MDPI. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. 2023.
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. 2025.
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Application Notes & Protocols: Leveraging 4'-Methoxy-3'-(trifluoromethyl)acetophenone in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate binding affinity.[1][3][4] This guide focuses on 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a highly versatile and functionalized building block. Its unique electronic and structural features—a reactive ketone handle, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—make it an invaluable precursor for a range of pharmaceutical intermediates.[5] We provide in-depth application notes and detailed, self-validating protocols for its use in synthesizing key scaffolds for COX-2 inhibitors and kinase inhibitors, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Trifluoromethylated Scaffolds
The trifluoromethyl group is a bioisostere for methyl and chloro groups, but with significantly different electronic properties.[3] Its high electronegativity and metabolic stability make it a favored substituent in drug design to block metabolic oxidation, enhance membrane permeability, and improve interactions with biological targets.[1][2] Notable drugs containing this moiety include the antidepressant Fluoxetine (Prozac) and the anti-inflammatory drug Celecoxib (Celebrex).[3]
This compound emerges as a key starting material, offering multiple reaction sites. The ketone functionality serves as a primary anchor for constructing complex heterocyclic systems, while the substituted aromatic ring provides a foundation for tuning the final compound's physicochemical properties.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and handling requirements is critical for safe and reproducible experimentation.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 149105-10-2 | [6][7][8] |
| Molecular Formula | C₁₀H₉F₃O₂ | [5][7] |
| Molecular Weight | 218.18 g/mol | [5] |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 57-61 °C | [5] |
| Boiling Point | Not explicitly available; related compounds boil at elevated temperatures under vacuum. | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether); slightly soluble in water. | [9] |
Safety and Handling
-
Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[10][12]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]
-
Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[11][12]
-
-
Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[10][12]
Application Note I: Synthesis of Pyrazole Scaffolds for COX-2 Inhibitor Analogs
Rationale and Significance
The 1,5-diarylpyrazole scaffold is the core structure of selective COX-2 inhibitors like Celecoxib.[13][14][15] The synthesis typically involves the condensation of a 1,3-diketone intermediate with a substituted hydrazine. Using this compound as a starting material allows for the creation of novel Celecoxib analogs. The methoxy group can alter the compound's solubility and electronic profile, potentially leading to improved pharmacokinetic properties or a modified selectivity profile.
Synthetic Workflow Overview
The overall strategy involves a two-step process: a Claisen condensation to form the requisite 1,3-diketone, followed by a cyclization reaction with a hydrazine to form the pyrazole ring.
Caption: Synthetic workflow for a novel Celecoxib analog.
Detailed Experimental Protocol
Protocol 1: Synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate C)
This protocol details the base-catalyzed Claisen condensation to form the β-diketone intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl trifluoroacetate (1.5 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol followed by the portion-wise addition of sodium ethoxide at 0 °C.
-
Add this compound (1.0 eq) to the solution and stir for 15 minutes.
-
Add ethyl trifluoroacetate (1.5 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench by slowly adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the structure of the β-diketone intermediate using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The product exists as a mixture of keto and enol tautomers, which should be visible in the NMR spectra.
-
Protocol 2: Synthesis of the Celecoxib Analog (Final Product E)
This protocol describes the cyclization of the β-diketone with 4-sulfamoylphenylhydrazine.
-
Materials:
-
Intermediate C (from Protocol 1) (1.0 eq)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.1 eq)
-
Ethanol (or acetic acid)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the β-diketone intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours. The reaction can be catalyzed with a few drops of glacial acetic acid.
-
Monitor the reaction for the disappearance of starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and melting point analysis. The regioselectivity of the cyclization should be confirmed, typically by 2D NMR experiments.
-
Application Note II: Synthesis of α-Halogenated Intermediates for Kinase Inhibitors
Rationale and Significance
Protein kinases are critical targets in oncology and immunology.[16][17] Many kinase inhibitors feature complex heterocyclic scaffolds designed to fit into the ATP-binding pocket of the enzyme.[18] The ketone in this compound can be transformed into a more reactive handle, such as an α-haloketone. This intermediate is a powerful electrophile, readily participating in condensation reactions with various nucleophiles (e.g., thioamides, amidines) to construct thiazole, imidazole, and pyrimidine rings, which are prevalent in kinase inhibitor drugs.[19] Aromatic trifluoromethyl ketones have also been identified as novel "warheads" for designing covalently reversible kinase inhibitors.[20]
Synthetic Workflow Overview
This workflow details the conversion of the starting acetophenone into a versatile α-bromo intermediate, which is then used to synthesize a substituted thiazole ring, a common pharmacophore.
Caption: Synthesis of a thiazole scaffold via an α-bromo ketone intermediate.
Detailed Experimental Protocol
Protocol 3: Synthesis of 2-Bromo-1-(4-methoxy-3-(trifluoromethyl)phenyl)ethan-1-one (Intermediate C)
This protocol describes the α-bromination of the starting ketone.[19]
-
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Aluminum chloride (AlCl₃) (catalytic amount)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of AlCl₃.
-
Slowly add a solution of bromine (1.0 eq) in diethyl ether via a dropping funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Caution: The α-bromo ketone product is a lachrymator and should be handled with extreme care in a fume hood.
-
Purification & Characterization: The product is often used in the next step without further purification. If needed, it can be purified by careful column chromatography. Characterize via ¹H NMR and Mass Spectrometry.
-
Protocol 4: Synthesis of a Substituted Aminothiazole Scaffold (Final Product E)
This protocol details the Hantzsch thiazole synthesis using the α-bromo ketone intermediate.
-
Materials:
-
Crude Intermediate C (from Protocol 3) (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude α-bromo ketone (1.0 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired aminothiazole.
-
Characterization: Confirm the structure of the heterocyclic product using ¹H NMR, ¹³C NMR, and HRMS.
-
Summary of Key Transformations
| Starting Material | Key Transformation | Reagents | Product Class | Application |
| This compound | Claisen Condensation | Ethyl trifluoroacetate, NaOEt | β-Diketone | Intermediate for COX-2 Inhibitors |
| β-Diketone Intermediate | Cyclization | 4-Sulfamoylphenylhydrazine | 1,5-Diarylpyrazole | COX-2 Inhibitor Scaffold |
| This compound | α-Bromination | Br₂, AlCl₃ (cat.) | α-Bromo Ketone | Versatile Electrophilic Intermediate |
| α-Bromo Ketone Intermediate | Hantzsch Synthesis | Thiourea | Aminothiazole | Kinase Inhibitor Scaffold |
References
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- The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD..
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents.
- Trifluoromethylation - Wikipedia. Wikipedia.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central.
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- This compound - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET. Fisher Scientific.
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- 4-Methoxy Acetophenone (CAS 100-06-1). Vinati Organics.
- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed.
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Application Notes and Protocols for 4'-Methoxy-3'-(trifluoromethyl)acetophenone in Agrochemical Development
Introduction: The Potential of a Structurally Optimized Scaffold
In the continuous pursuit of novel and effective agrochemicals, the strategic combination of specific functional groups on a core chemical scaffold is a cornerstone of modern crop protection research. 4'-Methoxy-3'-(trifluoromethyl)acetophenone emerges as a compound of significant interest, embodying a design principle that leverages the synergistic effects of its constituent moieties. The presence of a trifluoromethyl group is a well-established strategy for enhancing the biological efficacy, metabolic stability, and lipophilicity of agrochemicals. This fluorinated group can lead to increased potency and better penetration of the target organism's defenses. Coupled with a methoxy group, which can influence the compound's binding affinity and electronic properties, this compound represents a promising starting point for the development of new herbicides, insecticides, and fungicides.
These application notes provide a comprehensive guide for researchers and scientists in the agrochemical sector to explore the potential of this compound. We will delve into a plausible synthetic route, hypothesize its mechanism of action as a herbicide, and provide detailed protocols for its biological evaluation.
Synthesis of this compound: A Practical Approach
Protocol 1: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize this compound from 2-methoxy-1-(trifluoromethyl)benzene and acetyl chloride.
Materials:
-
2-Methoxy-1-(trifluoromethyl)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of the Acylium Ion: Cool the suspension in an ice bath to 0°C. Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension while stirring. The formation of the acylium ion complex will be observed.
-
Addition of the Aromatic Substrate: Dissolve 2-methoxy-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Stir until all the aluminum salts have dissolved.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Hypothesized Mechanism of Action: A Potential HPPD Inhibitor
While direct biological studies on this compound are limited, its structural features suggest a plausible mode of action as a herbicide, specifically as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD inhibitors are a known class of bleaching herbicides. Inhibition of HPPD disrupts the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The lack of carotenoids leads to the photo-bleaching of chlorophyll, resulting in the characteristic white or bleached appearance of treated plants.
Protocols for Biological Evaluation
To ascertain the agrochemical potential of this compound, a systematic biological screening is essential. The following protocols provide a framework for evaluating its herbicidal, insecticidal, and fungicidal activities.
Protocol 2: Evaluation of Herbicidal Activity (Whole-Plant Bioassay)
This protocol is adapted from established methods for testing herbicide efficacy.
Objective: To assess the pre- and post-emergence herbicidal activity of this compound on a panel of representative weed species.
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria viridis, Amaranthus retroflexus, Abutilon theophrasti)
-
Potting soil mix
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
-
This compound
-
Acetone (for stock solution)
-
Tween 20 or other suitable surfactant
-
Calibrated laboratory sprayer
-
Deionized water
Procedure:
Part A: Pre-emergence Application
-
Planting: Fill pots with soil and sow a predetermined number of seeds for each weed species at a uniform depth.
-
Treatment Application: Prepare a stock solution of the test compound in acetone. Make serial dilutions in a water-surfactant solution (e.g., 0.5% Tween 20) to achieve the desired application rates (e.g., 10, 50, 100, 500 g/ha). Spray the soil surface evenly with the test solutions using a calibrated sprayer. A control group should be sprayed with the water-surfactant solution only.
-
Incubation: Place the treated pots in a growth chamber or greenhouse with optimal conditions for germination and growth. Water the pots as needed.
-
Evaluation: After 14-21 days, visually assess the percentage of weed control based on emergence and plant vigor compared to the control group. Record data on a scale of 0% (no effect) to 100% (complete kill).
Part B: Post-emergence Application
-
Plant Growth: Sow seeds as in Part A and allow the weeds to grow to the 2-4 true leaf stage.
-
Treatment Application: Prepare and apply the test solutions as described in Part A, ensuring uniform coverage of the foliage.
-
Incubation: Return the plants to the growth chamber or greenhouse.
-
Evaluation: Visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition, bleaching) at 3, 7, and 14 days after treatment. Record the percentage of injury compared to the control group.
Data Presentation:
| Compound Concentration (g/ha) | Weed Species | Pre-emergence Control (%) | Post-emergence Injury (%) |
| 10 | Echinochloa crus-galli | ||
| 50 | Echinochloa crus-galli | ||
| 100 | Echinochloa crus-galli | ||
| 500 | Echinochloa crus-galli | ||
| 10 | Amaranthus retroflexus | ||
| 50 | Amaranthus retroflexus | ||
| 100 | Amaranthus retroflexus | ||
| 500 | Amaranthus retroflexus |
Protocol 3: Evaluation of Insecticidal Activity (Larval and Adult Bioassays)
This protocol is based on established methods for screening insecticides against common insect pests.
Objective: To determine the contact and ingestion toxicity of this compound against a model insect species (e.g., Spodoptera exigua - beet armyworm).
Materials:
-
Insect larvae (e.g., 2nd or 3rd instar) and adults
-
Artificial diet for insects
-
Petri dishes or multi-well plates
-
Micro-applicator or syringe
-
Leaf discs (e.g., from cabbage or lettuce)
-
This compound
-
Acetone
-
Triton X-100 or other suitable surfactant
-
Deionized water
Procedure:
Part A: Larval Ingestion Bioassay
-
Diet Preparation: Prepare the artificial diet according to the supplier's instructions.
-
Treatment Incorporation: Prepare a stock solution of the test compound in acetone. Make serial dilutions and incorporate them into the molten diet at various concentrations (e.g., 1, 10, 50, 100 ppm). A control diet should contain acetone only.
-
Assay Setup: Dispense the treated and control diets into the wells of a multi-well plate. Place one larva in each well.
-
Incubation: Maintain the plates at an appropriate temperature and humidity for the insect species.
-
Evaluation: Record larval mortality at 24, 48, and 72 hours. Calculate the LC₅₀ (lethal concentration for 50% of the population).
Part B: Adult Topical Application Bioassay
-
Compound Preparation: Prepare serial dilutions of the test compound in acetone.
-
Application: Anesthetize adult insects (e.g., with CO₂). Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect. Control insects receive acetone only.
-
Incubation: Place the treated insects in ventilated containers with access to a food source.
-
Evaluation: Record adult mortality at 24 and 48 hours. Calculate the LD₅₀ (lethal dose for 50% of the population).
Protocol 4: Evaluation of Fungicidal Activity (Spore Germination Assay)
This protocol is a standard method for assessing the direct antifungal effect of a compound.
Objective: To determine the inhibitory effect of this compound on the spore germination of a model phytopathogenic fungus (e.g., Botrytis cinerea).
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile water
-
Microscope slides with concavities
-
Humid chamber (e.g., a Petri dish with moist filter paper)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Microscope
Procedure:
-
Spore Suspension Preparation: Grow the fungus on PDA plates until sporulation. Harvest the spores by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through cheesecloth to remove mycelial fragments. Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.
-
Treatment Solution Preparation: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in sterile water to obtain the desired test concentrations (e.g., 1, 10, 50, 100 µg/mL). The final DMSO concentration should not be inhibitory to fungal growth (typically <1%). A control should contain the same concentration of DMSO as the treatments.
-
Assay Setup: In the concavity of a microscope slide, mix a small volume of the spore suspension with an equal volume of the test solution.
-
Incubation: Place the slides in a humid chamber and incubate at the optimal temperature for fungal growth (e.g., 20-25°C) for 18-24 hours.
-
Evaluation: Using a microscope, observe at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore. Calculate the percentage of germination inhibition relative to the control.
Conclusion and Future Directions
This compound presents a compelling scaffold for the development of novel agrochemicals. The protocols outlined in these application notes provide a robust framework for its synthesis and comprehensive biological evaluation. While its herbicidal potential as a putative HPPD inhibitor is a strong starting hypothesis, its insecticidal and fungicidal activities should not be overlooked. Further research should focus on derivatization of this core structure to optimize activity against specific pests, weeds, or diseases, and to elucidate its precise mode of action. The systematic application of these protocols will enable researchers to unlock the full potential of this promising molecule in the ongoing effort to secure a sustainable and productive agricultural future.
References
- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]
- JoVE. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. [Link]
- Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
- Microbe Investigations. (n.d.). EN 1275 - Evaluate Fungicidal activity of Disinfectant. [Link]
- MIS Environmental. (2024). AOAC 955.17: A Guide to Assess Fungicidal Activity of a Disinfectant. [Link]
- Entomology Testing Laboratory. (2018). Insecticides efficacy testing PT18. [Link]
- Microchem Laboratory. (n.d.). Fungicidal Activity of Disinfectants (AOAC Method 955.17). [Link]
- Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 247-254. [Link]
- Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link]
- European Committee for Standardization. (2023). *EN 13697: 2023. Quantitative test for evaluation of bactericidal / fungicidal activity in food, industrial, domestic and institutional areas (phase 2,
Application Notes & Protocols: 4'-Methoxy-3'-(trifluoromethyl)acetophenone as a Strategic Building Block in Organic Synthesis
Introduction: The Strategic Value of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
This compound (CAS No. 149105-10-2) is a highly functionalized aromatic ketone that serves as a pivotal building block in modern organic synthesis. Its structure is distinguished by three key features that medicinal and materials chemists can strategically exploit:
-
The Ketone Carbonyl Group: This reactive handle is the primary site for a host of classical and contemporary organic transformations, including carbon-carbon bond formation, condensation reactions, and reductions, enabling the construction of more complex molecular architectures.
-
The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring, influencing its reactivity and directing subsequent electrophilic aromatic substitution reactions.
-
The Trifluoromethyl Group (-CF₃): This moiety is of paramount importance in drug discovery. The incorporation of a -CF₃ group can profoundly enhance the pharmacological profile of a molecule. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability by blocking oxidative metabolism, increase binding affinity with biological targets, and enhance membrane permeability and bioavailability.[1][2][3] The C-F bond's strength (one of the strongest in organic chemistry) contributes significantly to the overall stability of the parent molecule.[1]
This combination of functional groups makes this compound an exceptionally valuable precursor for synthesizing a diverse range of target molecules, from pharmacologically active agents like kinase inhibitors to advanced materials.[1] This guide provides detailed protocols for its application in key synthetic transformations, emphasizing the rationale behind the experimental design.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and handling requirements is critical for successful and safe experimentation.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 149105-10-2 | [1] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57-61 °C | [1] |
| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | [1] |
Safety & Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet (SDS), this compound presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. Do not get in eyes, on skin, or on clothing.
-
Handling: Avoid dust formation. Avoid ingestion and inhalation.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.
(Source: Fisher Scientific SDS[4])
Synthetic Applications: Core Protocols
The true value of a building block is demonstrated through its utility. The following protocols detail two fundamental transformations of this compound, converting it into versatile intermediates for further synthesis.
Application Protocol 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation
Introduction: The Claisen-Schmidt condensation is a robust and reliable method for forming α,β-unsaturated ketones, known as chalcones.[5][6] Chalcones are not only valuable synthetic intermediates but also exhibit a wide range of biological activities. They are key precursors for synthesizing pyrimidines and other heterocyclic systems.[7][8] This protocol details the synthesis of (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one.
Causality of Experimental Design: This is a base-catalyzed aldol condensation. A strong base (KOH) is used to deprotonate the α-carbon of the acetophenone, forming a reactive enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration step is typically spontaneous or easily induced, driven by the formation of a highly conjugated system. Ethanol is an excellent solvent as it readily dissolves the reactants and the base catalyst.
dot
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
Experimental Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.18 g, 10.0 mmol, 1.0 equiv.) and benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv.) in 50 mL of 95% ethanol. Stir until a homogeneous solution is formed.
-
Catalyst Addition: While stirring at room temperature, add a solution of potassium hydroxide (2.24 g, 40.0 mmol, 4.0 equiv.) in 5 mL of water dropwise to the reaction mixture over 10 minutes. A color change and increase in turbidity are typically observed.
-
Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone product should appear.
-
Product Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. A yellow precipitate will form. Slowly acidify the mixture by adding 1M hydrochloric acid dropwise until the pH is ~5-6, ensuring complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any remaining salts and base.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them under vacuum. Determine the melting point and characterize the structure using NMR, IR, and Mass Spectrometry.
Application Protocol 2: Synthesis of a β-Diketone Building Block via Claisen Condensation
Introduction: The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction that converts an ester and a ketone into a β-diketone.[9] These 1,3-dicarbonyl compounds are exceptionally versatile intermediates for synthesizing heterocyclic systems like pyrazoles and isoxazoles, which are prevalent scaffolds in medicinal chemistry. This protocol describes the synthesis of 1-(4-methoxy-3-(trifluoromethyl)phenyl)butane-1,3-dione.
Causality of Experimental Design: This reaction requires a strong, non-nucleophilic base to generate the ketone enolate in a sufficient concentration to react with the ester. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the ketone, producing hydrogen gas and the sodium enolate. Anhydrous conditions are critical, as any protic solvent (like water or ethanol) would be deprotonated by the NaH, quenching the base. Tetrahydrofuran (THF) is used as an inert, aprotic solvent. The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the ester carbonyl, followed by the departure of the ethoxide leaving group.
dot
Caption: Workflow for β-Diketone Synthesis via Claisen Condensation.
Experimental Protocol:
-
Inert Atmosphere Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Base Preparation: To the flask, add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv.) and wash with dry hexanes (2 x 10 mL) to remove the oil, decanting the hexanes carefully via cannula. Add 50 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve this compound (2.18 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH suspension over 20 minutes. Vigorous hydrogen gas evolution will be observed. Allow the resulting mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Acyl Substitution: Add ethyl acetate (1.06 g, 12.0 mmol, 1.2 equiv.) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring by TLC (hexane:ethyl acetate 3:1) until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 50 mL of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield the pure β-diketone.
From Intermediates to Privileged Scaffolds: The Pathway to Kinase Inhibitors
The chalcone and β-diketone products synthesized above are not endpoints but rather key waypoints on the path to pharmacologically relevant scaffolds. Kinase inhibitors, a critical class of therapeutics, often feature nitrogen-containing heterocyclic cores.[10][11]
-
From Chalcones to Pyrimidines: The α,β-unsaturated ketone system of a chalcone is a perfect electrophile for a cyclocondensation reaction. By reacting the chalcone intermediate with a dinucleophile like guanidine or urea, one can construct a dihydropyrimidine ring, which can be subsequently oxidized to the aromatic pyrimidine core. This is a well-established route to a privileged scaffold in kinase inhibitor design.[7][12]
-
From β-Diketones to Pyrazoles: The 1,3-dicarbonyl moiety of the β-diketone is an ideal precursor for reaction with hydrazine. This condensation reaction readily forms the five-membered pyrazole ring, another core structure frequently found in potent kinase inhibitors.
dot
Caption: Conceptual pathway from the starting material to kinase inhibitor scaffolds.
References
- Di Mola, I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
- Hovione. (2024). The Role of Trifluoromethyl Groups in Modern Drug Design. [Link]
- National Center for Biotechnology Information. (2024).
- Azevedo, C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Organic Chemistry Portal. (2017). Pyrimidine synthesis. [Link]
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Al-Amiery, A. A. (2012). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group. ProQuest. [Link]
- Al-Amiery, A. A. (2013). Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2023).
- International Journal of Pharmacy. (2011).
- Wikipedia. (n.d.). Trifluoromethyl group. [Link]
- PubMed. (2017). Synthesis development of a naphthyridinone p38 kinase inhibitor. [Link]
- ResearchGate. (2016). Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. [Link]
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group - ProQuest [proquest.com]
- 8. Synthesis of some New Pyrimidines from Chalcone Containing an Imin Group | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Experimental protocol for the synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Application Note & Protocol
Strategic Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key building block in the development of pharmaceuticals and agrochemicals.[1][2] The procedure is centered around a regioselective Friedel-Crafts acylation of 2-trifluoromethylanisole. This guide offers a detailed, step-by-step methodology, an exploration of the underlying chemical principles, critical safety protocols, and expected characterization data. The content is designed for researchers in organic synthesis, medicinal chemistry, and process development, providing the necessary technical depth and practical insights for successful and reproducible execution.
Introduction and Significance
This compound is an aromatic ketone derivative whose structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The methoxy-substituted acetophenone core, meanwhile, provides a reactive handle for further molecular elaboration.[1] Consequently, this compound serves as a valuable intermediate for synthesizing a range of biologically active molecules.
The synthesis described herein employs the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[3] This method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[4] Our protocol focuses on the acylation of 2-trifluoromethylanisole with acetyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃), a robust and widely used Lewis acid for this transformation.[4]
Reaction Scheme and Mechanism
Overall Transformation
Figure 1. Friedel-Crafts acylation of 2-Trifluoromethylanisole with Acetyl Chloride.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of acetyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This highly electrophilic species is the primary reactant.
-
Electrophilic Attack: The electron-rich aromatic ring of 2-trifluoromethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the trifluoromethyl (-CF₃) group is a deactivating, meta-directing group. The directing effects favor substitution at the position para to the strongly activating methoxy group.
-
Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the final product, this compound.
-
Catalyst Complexation: The ketone product contains a lone pair on the oxygen atom, which complexes with the Lewis acid AlCl₃. For this reason, a stoichiometric amount, or even a slight excess, of the catalyst is required.[3] The reaction is quenched with water or dilute acid during the workup to break this complex and liberate the final product.
Detailed Experimental Protocol
Materials and Reagents
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities as needed, ensuring molar ratios are maintained.
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity/Grade | Supplier |
| 2-Trifluoromethylanisole | C₈H₇F₃O | 176.14 | 1.76 g | 10.0 | ≥98% | Sigma-Aldrich |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.60 g | 12.0 | ≥99%, anhydrous | Acros Organics |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.86 mL (0.94 g) | 12.0 | ≥99% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Anhydrous, ≥99.8% | J.T. Baker |
| Hydrochloric Acid | HCl | 36.46 | ~15 mL | - | 2 M aqueous | VWR |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | Aqueous solution | LabChem |
| Brine | NaCl | 58.44 | ~20 mL | - | Saturated aqueous | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2-3 g | - | Anhydrous powder | EMD Millipore |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ACS Grade | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS Grade | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet (or drying tube)
-
Ice-water bath
-
Two (2) glass syringes (1 mL and 5 mL)
-
250 mL separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Glass funnel for filtration
Safety Precautions: A Self-Validating System
Trustworthiness in execution begins with uncompromising safety. This reaction involves hazardous materials that demand strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with DCM; consider laminate or Viton gloves).
-
Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[5] Handle in a dry environment (e.g., glove box or under an inert atmosphere). Avoid inhalation of dust. In case of a spill, do NOT use water; smother with dry sand.[5][6]
-
Acetyl Chloride: Highly flammable, corrosive, and a lachrymator (causes tearing).[7] It reacts violently with water and alcohols. Handle with extreme care, using syringes for transfer.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Quenching: The workup step where the reaction is quenched with acid is highly exothermic and will release HCl gas. Perform this step slowly and with vigorous stirring in an ice bath.
Step-by-Step Synthesis Procedure
Reaction Setup (Time: ~15 min)
-
Flame-dry the 100 mL three-neck round-bottom flask and magnetic stir bar under vacuum or in an oven, and allow it to cool to room temperature under a stream of dry nitrogen.
-
Equip the flask with a magnetic stir bar, two septa, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
In the fume hood, carefully weigh 1.60 g (12.0 mmol) of anhydrous aluminum chloride into the flask. Causality: Anhydrous conditions are critical as AlCl₃ is extremely moisture-sensitive.[5]
-
Add 30 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir the suspension.
Reagent Addition (Time: ~30 min) 5. Cool the flask to 0 °C using an ice-water bath. Allow the suspension to equilibrate at this temperature for 10 minutes. 6. In a separate, dry vial, prepare a solution of 1.76 g (10.0 mmol) of 2-trifluoromethylanisole and 0.86 mL (12.0 mmol) of acetyl chloride in 10 mL of anhydrous DCM. 7. Using a syringe, add the solution from Step 6 dropwise to the stirred AlCl₃ suspension in DCM over 20-30 minutes. Maintain the temperature at 0 °C. Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions or thermal runaway. 8. After the addition is complete, rinse the vial with an additional 10 mL of anhydrous DCM and add it to the reaction flask.
Reaction and Monitoring (Time: ~2-4 hours) 9. Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. 10. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-trifluoromethylanisole) should be consumed, and a new, lower Rf spot corresponding to the product should appear.
Workup and Isolation (Time: ~1 hour) 11. Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. 12. CRITICAL STEP: Slowly and carefully quench the reaction by adding it portion-wise to a beaker containing ~30 g of crushed ice and 15 mL of 2 M HCl. Stir vigorously during this process. Causality: This step hydrolyzes the aluminum complexes, neutralizes the catalyst, and protonates the product. It is highly exothermic and releases HCl gas. 13. Transfer the entire mixture to a 250 mL separatory funnel. 14. Extract the aqueous layer with DCM (2 x 25 mL). 15. Combine the organic layers and wash sequentially with:
- 20 mL of 2 M HCl (to remove any remaining aluminum salts)
- 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; caution: CO₂ evolution)
- 20 mL of brine (to reduce the solubility of organic material in the aqueous phase)
- Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification (Time: ~1-2 hours) 17. The crude product will be an off-white or pale yellow solid. 18. Purify the crude solid by recrystallization from a minimal amount of a suitable solvent system (e.g., hexanes or an ethanol/water mixture) to yield the final product as a crystalline solid.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
-
Appearance: White to pale yellow crystalline solid.[1]
-
Yield: Typical yields for this reaction range from 70-85% after purification.
-
Melting Point: 57-61 °C.[1]
-
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-8.0 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~196 (C=O), ~162 (C-OCH₃), ~133, ~131, ~127 (q, J ≈ 30 Hz, C-CF₃), ~123 (q, J ≈ 272 Hz, CF₃), ~120, ~112, ~56 (-OCH₃), ~26 (-COCH₃).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ (ppm) ~ -62.
-
IR (ATR, cm⁻¹): ~1680 (C=O stretch), ~1600, ~1580 (C=C aromatic stretch), ~1250 (C-O stretch), ~1100-1150 (C-F stretch).
-
Mass Spectrometry (EI): m/z 218 (M⁺).
-
References
- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aluminum Chloride.
- University of Georgia. (n.d.). Standard Operating Procedure: Aluminum Chloride. UGA Office of Research.
- Southern Utah University. (n.d.). Chemical Protocols: Aluminum Chloride (Anhydrous).
- USALCO. (n.d.). Aluminum Chloride Storage and Handling.
- Arizona State University. (n.d.). Standard Operating Procedure: Aluminum chloride.
- Google Patents. (2013). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (2012). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- PubChem. (n.d.). 4'-Methoxy-3-(trifluoromethyl)benzophenone. National Center for Biotechnology Information.
- India Science, Technology & Innovation Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- National Institutes of Health. (2022). Three-Component Friedel-Crafts Transformations. PMC.
- MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst.
- Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride.
Sources
Application Notes & Protocols for the Derivatization of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Introduction: A Versatile Scaffold in Modern Chemistry
4'-Methoxy-3'-(trifluoromethyl)acetophenone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its chemical architecture, featuring a ketone carbonyl, an activating methoxy group, and a deactivating trifluoromethyl group, presents a unique landscape for chemical modification. The interplay of these functional groups governs the molecule's reactivity, allowing for selective derivatization at multiple sites: the carbonyl group, the α-methyl position, and the aromatic ring.
The electron-donating methoxy (-OCH3) group acts as a powerful ortho, para-director in electrophilic aromatic substitutions, activating the ring towards reaction.[2] Conversely, the trifluoromethyl (-CF3) group and the acetyl (-COCH3) group are both electron-withdrawing and meta-directing deactivators.[2][3] This electronic dichotomy makes this compound a fascinating substrate for exploring regioselective reactions and synthesizing a diverse library of complex molecules. This guide provides an in-depth exploration of key derivatization strategies, underpinned by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Derivatization at the Carbonyl Group: Gateway to Alcohols, Esters, and Amines
The ketone carbonyl is a primary hub for derivatization, offering pathways to reduced, oxidized, and aminated products.
A. Reduction to 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol
The reduction of the ketone to a secondary alcohol is a fundamental transformation, yielding a valuable chiral or achiral building block.
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent selectivity for ketones and aldehydes in the presence of less reactive functional groups. It is a milder and safer alternative to lithium aluminum hydride (LiAlH₄) and does not require anhydrous conditions. Methanol serves as a protic solvent to protonate the intermediate alkoxide, yielding the final alcohol product.
Protocol 1: Sodium Borohydride Reduction
| Parameter | Value |
| Reactants | This compound |
| Sodium Borohydride (NaBH₄) | |
| Stoichiometry | NaBH₄: 1.5 equivalents |
| Solvent | Methanol (MeOH) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Expected Yield | >95% |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes to control the exothermic reaction and hydrogen evolution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the alcohol, which can be further purified by column chromatography if necessary.
dot
Caption: Workflow for ketone reduction.
B. Baeyer-Villiger Oxidation: Ketone to Ester Conversion
The Baeyer-Villiger oxidation is a sophisticated reaction that converts a ketone into an ester using a peroxyacid.[4][5] The reaction proceeds via the Criegee intermediate, and the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group better able to stabilize a positive charge migrates preferentially.
Causality Behind Experimental Choices: Meta-chloroperoxybenzoic acid (m-CPBA) is a common, relatively stable, and commercially available peroxyacid for this oxidation.[6] The electron-rich 4-methoxy-3-(trifluoromethyl)phenyl group has a higher migratory aptitude than the methyl group, leading to the formation of the corresponding phenyl acetate derivative. Dichloromethane (DCM) is a standard solvent as it is inert to the reaction conditions.
Protocol 2: Baeyer-Villiger Oxidation with m-CPBA
| Parameter | Value |
| Reactants | This compound |
| meta-Chloroperoxybenzoic acid (m-CPBA) | |
| Stoichiometry | m-CPBA: 1.2 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Expected Yield | 70-85% |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Reagent Addition: Add m-CPBA (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture and monitor by TLC. The reaction is typically complete within 8 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by column chromatography on silica gel.[6]
II. Derivatization at the α-Methyl Group: C-C Bond Formation
The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile for carbon-carbon bond formation.
A. Claisen-Schmidt Condensation: Synthesis of Chalcones
This base-catalyzed condensation reaction between an acetophenone and an aromatic aldehyde produces a chalcone, an α,β-unsaturated ketone. Chalcones are precursors to flavonoids and other biologically active heterocyclic compounds.[7]
Causality Behind Experimental Choices: A strong base like potassium hydroxide (KOH) is used to deprotonate the α-methyl group, forming the reactive enolate. Ethanol is a suitable solvent that can dissolve both the reactants and the base. The reaction is typically performed at room temperature.
Protocol 3: Claisen-Schmidt Condensation with Benzaldehyde
| Parameter | Value |
| Reactants | This compound |
| Benzaldehyde | |
| Potassium Hydroxide (KOH) | |
| Stoichiometry | Benzaldehyde: 1.1 equivalents |
| KOH: 2.0 equivalents | |
| Solvent | Ethanol (EtOH) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Base Addition: To this solution, add an aqueous solution of KOH (40%) dropwise with vigorous stirring.
-
Reaction: Stir the mixture at room temperature overnight. A precipitate of the chalcone product may form.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl until the solution is acidic.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
-
Purification: The crude chalcone can be purified by recrystallization from ethanol.[7]
dot
Caption: Key derivatization pathways for the target molecule.
B. Claisen Condensation: Synthesis of β-Diketones
The Claisen condensation involves the reaction of the acetophenone enolate with an ester to form a β-diketone, a versatile intermediate for synthesizing heterocyclic systems like pyrazoles and isoxazoles.[8]
Causality Behind Experimental Choices: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) is required to generate a sufficient concentration of the enolate. The reaction is performed in an anhydrous solvent like absolute ethanol to prevent hydrolysis of the base and the ester.
Protocol 4: Claisen Condensation with Ethyl Acetate
| Parameter | Value |
| Reactants | This compound |
| Ethyl Acetate | |
| Sodium Ethoxide (NaOEt) | |
| Stoichiometry | Ethyl Acetate: 1.1 equivalents |
| NaOEt: 1.4 equivalents | |
| Solvent | Absolute Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 3-5 hours |
| Expected Yield | 65-75% |
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.4 eq) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add ethyl acetate (1.1 eq) dropwise, followed by the dropwise addition of a solution of this compound (1.0 eq) in absolute ethanol.
-
Reaction: Stir the mixture at room temperature and monitor by TLC.
-
Work-up: After completion, cool the mixture in an ice bath and neutralize by slowly adding 1 M HCl until acidic (pH ~5-6).
-
Extraction: Remove the ethanol via rotary evaporation. Extract the aqueous residue with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude β-diketone can be purified by column chromatography or recrystallization.[8]
III. Derivatization of the Aromatic Ring: Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the three substituents on the ring. The potent ortho, para-directing methoxy group is expected to be the dominant influence, directing incoming electrophiles to the positions ortho to it (C2 and C6). Steric hindrance from the adjacent trifluoromethyl group may favor substitution at the C6 position.
A. Bromination of the Aromatic Ring
Causality Behind Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. A polar solvent like acetonitrile is often used. A catalyst is typically not required due to the activating nature of the methoxy group.
Protocol 5: Electrophilic Bromination
| Parameter | Value |
| Reactants | This compound |
| N-Bromosuccinimide (NBS) | |
| Stoichiometry | NBS: 1.05 equivalents |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Outcome | Monobrominated product(s) |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetonitrile in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS to observe the formation of the product and consumption of the starting material.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The product isomers can be separated by column chromatography.
Conclusion
This compound is a richly functionalized molecule that provides multiple avenues for synthetic derivatization. By understanding the electronic nature of its substituents and selecting appropriate reaction conditions, chemists can selectively modify the carbonyl group, the α-methyl position, or the aromatic ring. The protocols detailed in this guide offer reliable starting points for the synthesis of a wide array of novel compounds for applications in drug discovery, agrochemical development, and materials science. Each protocol is designed to be self-validating, with clear steps for reaction, work-up, and purification, ensuring both scientific rigor and practical utility.
References
- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation.
- Reyes, L., et al. (2013). Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. Structural Chemistry, 24(5), 1595-1605.
- ResearchGate. Kinetic profile of the hydrogenation of 4'-(trifluoromethyl) acetophenone N-methyl imine by ¹⁹F NMR.
- Kroutil, W., & Riva, S. (2013). Baeyer–Villiger Oxidation. In Science of Synthesis: Biocatalysis in Organic Synthesis (Vol. 1, pp. 491-534). Thieme.
- ACS Publications. Adsorptive and Kinetic Properties on Photocatalytic Hydrogenation of Aromatic Ketones upon UV Irradiated Polycrystalline Titanium Dioxide: Differences between Acetophenone and Its Trifluoromethylated Derivative.
- Chegg.com. Solved Baeyer - Villiger Reaction of Acetophenone Background.
- Wikipedia. Baeyer–Villiger oxidation.
- ACS Publications. Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones.
- ResearchGate. Reactivity comparison of trifluoroacetophenone and acetophenone.
- IOP Conference Series: Materials Science and Engineering. Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst.
- SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.
- ResearchGate. Condensation reaction of acetophenone, 4-methoxy benzalde- hyde, and acetoacetanilide in the presence of different loadings of var- ious catalysts at ambient conditions.
- MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
- ResearchGate. (PDF) Efficient procedure for pre-column derivatization of fatty acids with emphasis on short-chain carboxylic acids.
- ResearchGate. Electroreduction reactions of acetophenone.
- ResearchGate. Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone.
- Google Patents. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. Method for synthesizing m-trifluoromethyl acetophenone.
- Filo. The order of electrophilic substitution reaction in the following compoun...
- Indo American Journal of Pharmaceutical Sciences. synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone.
- Wikipedia. Electrophilic aromatic directing groups.
- Google Patents. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- NIST WebBook. 4'-(Trifluoromethyl)acetophenone.
- WebAssign. Experiment 4 - Oxidation of Acetophenone.
- PubMed Central. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution.
- PubMed Central. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst.
- PubChemLite. 4'-fluoro-3'-(trifluoromethyl)acetophenone.
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- 3. askfilo.com [askfilo.com]
- 4. Illustrated Glossary of Organic Chemistry - Baeyer-Villiger oxidation, Baeyer-Villiger reaction [chem.ucla.edu]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Solved Baeyer - Villiger Reaction of Acetophenone Background | Chegg.com [chegg.com]
- 7. iajps.com [iajps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 4'-Methoxy-3'-(trifluoromethyl)acetophenone in the Synthesis of Bioactive Heterocyclic Scaffolds
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile applications of 4'-Methoxy-3'-(trifluoromethyl)acetophenone as a pivotal starting material for the synthesis of diverse heterocyclic compounds. This document provides in-depth mechanistic insights, validated experimental protocols, and data-driven examples for the synthesis of key heterocyclic families, including chalcones, pyrazoles, and isoxazoles. The strategic incorporation of the trifluoromethyl (CF₃) and methoxy (OCH₃) moieties is highlighted for its role in modulating the physicochemical and pharmacological properties of the resulting molecules, making this building block particularly valuable in modern drug discovery programs.[1][2]
Introduction: The Strategic Importance of the this compound Scaffold
This compound (CAS No: 149105-10-2) is a highly functionalized aromatic ketone that has emerged as a preferred building block in synthetic and medicinal chemistry.[3] Its utility stems from the unique electronic and steric properties conferred by its two key substituents:
-
The Trifluoromethyl (-CF₃) Group: This group is a bioisostere for several functionalities and is known to significantly enhance metabolic stability, increase lipophilicity, and improve the bioavailability of parent compounds.[1] Its strong electron-withdrawing nature can also modulate the reactivity of the adjacent aromatic ring and the acidity of the ketone's α-protons.
-
The Methoxy (-OCH₃) Group: As an electron-donating group, the methoxy substituent influences the electronic environment of the aromatic system and can participate in crucial hydrogen bonding interactions with biological targets.
The combination of these two groups on the acetophenone framework creates a versatile precursor for a variety of condensation and cyclization reactions, leading to heterocyclic systems with significant therapeutic potential.[4][5] This guide will focus on three principal transformations: the synthesis of chalcones via Claisen-Schmidt condensation and their subsequent conversion into pyrazole and isoxazole derivatives.
Synthesis of Chalcones: The Gateway to Flavonoid-Type Structures
Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key precursors for flavonoids and isoflavonoids.[6] They are renowned for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The most common and efficient method for their synthesis is the base-catalyzed Claisen-Schmidt condensation.[8][9]
Mechanistic Overview: Claisen-Schmidt Condensation
The reaction is initiated by the deprotonation of the α-carbon of this compound by a strong base (e.g., KOH or NaOH) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[9]
Experimental Protocol: Synthesis of (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one
This protocol describes a representative synthesis using 4-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (or Methanol)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) and 4-chlorobenzaldehyde (0.0105 mol) in ethanol (30 mL) with stirring at room temperature.[6][10]
-
Prepare a solution of potassium hydroxide (0.03 mol) in water (5 mL) and add it dropwise to the stirred mixture. A color change and increase in turbidity are typically observed.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).[6]
-
Acidify the mixture slowly with dilute HCl until it is neutral to litmus paper. A solid precipitate will form.
-
Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water until the filtrate is neutral.[9]
-
Recrystallize the crude solid from hot ethanol to obtain the pure chalcone derivative as a crystalline solid.[9]
-
Dry the purified product, determine the final weight to calculate the yield, and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, MS).
Data Presentation: Representative Chalcone Syntheses
| Chalcone Derivative | Aldehyde Used | Base | Solvent | Yield (%) |
| (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-phenylprop-2-en-1-one | Benzaldehyde | KOH | Ethanol | ~85-95% |
| (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 4-Nitrobenzaldehyde | NaOH | Methanol | ~80-90% |
| (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | KOH | Ethanol | ~90-98% |
| (E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(furan-2-yl)prop-2-en-1-one | Furfural | NaOH | Methanol | ~75-85% |
(Note: Yields are estimates based on typical Claisen-Schmidt reactions and may vary based on specific reaction conditions and purification efficiency.)
Visualization: Claisen-Schmidt Condensation Workflow
Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.
Synthesis of Pyrazoles: A Core Heterocycle in Pharmaceuticals
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is a prominent feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[11][12] A common synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.
Mechanistic Overview: Chalcone to Pyrazole Conversion
The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon, forming a cyclic intermediate. Subsequent dehydration of this intermediate leads to the formation of the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis of 5-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)-1H-pyrazole
Materials:
-
(E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)
-
Hydrazine Hydrate (NH₂NH₂·H₂O) (2.0-3.0 eq)
-
Glacial Acetic Acid or Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone starting material (0.005 mol) in glacial acetic acid (20 mL).
-
Add hydrazine hydrate (0.015 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water (150 mL).
-
A solid precipitate will form. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to induce precipitation.
-
Collect the crude pyrazole by vacuum filtration and wash with copious amounts of water.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified pyrazole and perform full characterization.
Data Presentation: Representative Pyrazole Syntheses
| Pyrazole Product | Chalcone Precursor | Cyclizing Agent | Solvent | Yield (%) |
| 5-(4-methoxy-3-(CF₃)phenyl)-3-phenyl-1H-pyrazole | ...-3-phenylprop-2-en-1-one | Hydrazine Hydrate | Acetic Acid | ~80-90% |
| 5-(4-methoxy-3-(CF₃)phenyl)-3-(4-nitrophenyl)-1H-pyrazole | ...-3-(4-nitrophenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | ~75-85% |
| 1-phenyl-5-(4-methoxy-3-(CF₃)phenyl)-3-(4-chlorophenyl)-1H-pyrazole | ...-3-(4-chlorophenyl)prop-2-en-1-one | Phenylhydrazine | Acetic Acid | ~70-85% |
Visualization: Pyrazole Synthesis from Chalcone
Caption: General workflow for the synthesis of pyrazoles from chalcones.
Synthesis of Isoxazoles: Versatile Bioactive Heterocycles
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. This scaffold is present in several commercial drugs and is investigated for a wide range of biological activities.[13] The synthesis of isoxazoles can be achieved through various methods, including the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride.[14][15]
Mechanistic Overview: Chalcone to Isoxazole Conversion
The reaction of a chalcone with hydroxylamine hydrochloride in a basic medium involves an initial Michael addition of the hydroxylamine to the β-carbon of the enone system. This is followed by an intramolecular cyclization via nucleophilic attack of the oxygen atom on the carbonyl carbon. A subsequent dehydration step yields the final isoxazole ring.
Experimental Protocol: Synthesis of 5-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)isoxazole
Materials:
-
(E)-1-(4-methoxy-3-(trifluoromethyl)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one (1.0 eq)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)
-
Ethanol
Procedure:
-
Dissolve the chalcone (0.005 mol) in ethanol (25 mL) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (0.0075 mol) and sodium hydroxide (0.01 mol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction's completion using TLC.
-
After cooling, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it via vacuum filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the crude product or organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure isoxazole.
-
Characterize the final product using spectroscopic methods.
Data Presentation: Representative Isoxazole Syntheses
| Isoxazole Product | Chalcone Precursor | Reagents | Solvent | Yield (%) |
| 5-(4-methoxy-3-(CF₃)phenyl)-3-phenylisoxazole | ...-3-phenylprop-2-en-1-one | NH₂OH·HCl, KOH | Ethanol | ~70-85% |
| 5-(4-methoxy-3-(CF₃)phenyl)-3-(4-nitrophenyl)isoxazole | ...-3-(4-nitrophenyl)prop-2-en-1-one | NH₂OH·HCl, NaOH | Ethanol | ~65-80% |
| 5-(4-methoxy-3-(CF₃)phenyl)-3-(furan-2-yl)isoxazole | ...-3-(furan-2-yl)prop-2-en-1-one | NH₂OH·HCl, KOH | Methanol | ~60-75% |
Visualization: Isoxazole Synthesis Pathway
Caption: Synthetic pathway for isoxazoles from chalcone precursors.
Conclusion
This compound stands out as a strategically valuable and versatile precursor in the synthesis of heterocyclic compounds. The protocols and data presented herein demonstrate its effective use in constructing chalcone, pyrazole, and isoxazole scaffolds, which are of significant interest in drug discovery and materials science. The presence of the trifluoromethyl and methoxy groups provides a powerful combination for fine-tuning the biological and physical properties of the resulting molecules, empowering researchers to develop novel compounds with enhanced therapeutic potential.
References
- Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation.
- IAJPS. (2018). Synthesis and characterization of new chalcones of 4 flouro 3 methyl acetophenone.
- Arora, R., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. PMC, NIH.
- ResearchGate. (n.d.). Illustration of the cyclization reaction between chalcone (4) and....
- Choppala, A. D. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. IAJPS.
- MDPI. (n.d.). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
- Pattanayak, P., et al. (n.d.). (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B).... ResearchGate.
- Pattanayak, P., & Chatterjee, T. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.
- Polat, F., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
- BenchChem. (2025). Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.
- Jinzeel, A. H. (n.d.). Synthesis, Characterization and Evaluation the Biological Activity of New Heterocycle Compounds Derived from 4-Aminoacetophenone. IISTE.org.
- Wiley Online Library. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- ResearchGate. (2025). Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- PMC, NIH. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
- Padmavathi, V., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC, NIH.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv.
- ResearchGate. (n.d.). Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles.
- Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC, NIH.
- RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group.
- Mai, Y., et al. (n.d.). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC, NIH.
- NIH. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase.
- Apollo Scientific. (n.d.). This compound.
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
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Quantitative Analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone: A Guide to HPLC-UV, GC-MS, and UV-Vis Spectrophotometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate and reliable quantification in drug development and quality control, we present three distinct, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] This guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes data presentation tables and workflow diagrams to ensure immediate applicability in a research or quality control setting.
Introduction: The Importance of Precise Quantification
This compound (CAS No. 149105-10-2) is an aromatic ketone that serves as a vital building block in medicinal chemistry.[3] The presence of both a methoxy and a trifluoromethyl group on the phenyl ring makes it a versatile precursor for synthesizing complex pharmaceutical agents. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability of target molecules.
Given its role, the ability to accurately quantify this compound in reaction mixtures, as a raw material, or in stability studies is paramount. Purity and concentration directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides a multi-platform approach to its quantification, enabling laboratories to select the method best suited to their specific needs regarding sensitivity, selectivity, and available instrumentation.
Analyte Profile:
| Property | Value |
| IUPAC Name | 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanone |
| CAS Number | 149105-10-2[3] |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Structure |
Method Selection: Choosing the Right Tool for the Task
The choice of analytical method depends on the specific requirements of the analysis.
-
HPLC-UV: Ideal for routine quality control, purity assessment, and quantification in complex matrices like crude reaction mixtures. It offers excellent quantitative performance and robustness.
-
GC-MS: The gold standard for identification and trace-level quantification. Its superior specificity makes it invaluable for detecting low-level impurities and for confirmation of identity.[4] The analyte's volatility is suitable for this technique.
-
UV-Vis Spectrophotometry: A rapid, simple, and cost-effective method for quantifying the pure substance or for use in simple, known matrices. It is excellent for quick concentration checks but lacks the specificity to distinguish the analyte from structurally similar impurities.[5]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Principle of Operation
Reversed-phase HPLC is the method of choice for separating and quantifying moderately polar organic molecules like this compound. The analyte is partitioned between a nonpolar stationary phase (C18) and a polar mobile phase. Its retention is controlled by adjusting the mobile phase composition, allowing for excellent separation from starting materials and byproducts. Detection is achieved via UV absorbance, leveraging the molecule's strong chromophore.
Experimental Protocol: HPLC-UV
1. Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Volumetric flasks, micropipettes, and autosampler vials.
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve the sample in a suitable solvent (e.g., 50:50 ACN/water) to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulates.
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% TFAB: Acetonitrile with 0.1% TFA |
| Elution Mode | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~254 nm (based on acetophenone chromophore, verify by scanning standard)[5][7] |
| Run Time | 10 minutes |
Workflow Diagram: HPLC-UV Analysis
Caption: HPLC-UV workflow from standard and sample preparation to final quantification.
Method Validation Parameters (ICH Q2(R2))
To ensure the method is fit for its intended purpose, validation should be performed according to ICH guidelines.[8][9]
| Parameter | Acceptance Criteria |
| Specificity | Peak is free from interference from placebo and known impurities at the analyte's retention time. |
| Linearity (R²) | ≥ 0.999 over the specified concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked placebo samples at three concentration levels.[10] |
| Precision (% RSD) | ≤ 2.0% for repeatability (n=6) and intermediate precision.[8] |
| Limit of Quantitation (LOQ) | Determined by S/N ratio ≥ 10; must be sufficient for the intended analysis.[10] |
| Robustness | No significant change in results with small, deliberate variations in flow rate, temperature, and mobile phase composition. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation
GC-MS provides exceptional separation efficiency and definitive identification. The analyte, being sufficiently volatile, is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that provides unambiguous identification and allows for highly selective quantification using extracted ion monitoring.[4]
Experimental Protocol: GC-MS
1. Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Methanol or Ethyl Acetate, GC grade.
-
Internal Standard (IS), e.g., 1,4-Dichlorobenzene or another suitable stable compound with a distinct retention time and mass spectrum.
-
Volumetric flasks, micropipettes, and GC vials with septa.
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using Ethyl Acetate as the solvent.
-
Internal Standard Stock (1000 µg/mL): Prepare a separate stock solution of the IS.
-
Calibration Standards: Prepare serial dilutions (e.g., 0.1 µg/mL to 50 µg/mL) and spike each with a constant concentration of the IS (e.g., 10 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in Ethyl Acetate to a theoretical concentration within the calibration range.
-
Add the internal standard to the same final concentration as in the calibration standards.
-
Vortex to mix and transfer to a GC vial. A "dilute and shoot" approach is often sufficient.[11]
4. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or Split 10:1, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification. Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions). |
Workflow Diagram: GC-MS Analysis
Caption: GC-MS workflow utilizing an internal standard for enhanced precision.
Method 3: UV-Vis Spectrophotometry
Principle of Operation
This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound contains a conjugated system (the aromatic ring and carbonyl group) that absorbs UV radiation.[5] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve.
Experimental Protocol: UV-Vis
1. Reagents and Materials:
-
This compound reference standard (≥98% purity).
-
Methanol, UV grade.
-
Quartz cuvettes (1 cm path length).
-
Calibrated UV-Vis spectrophotometer.
2. Wavelength Determination (λmax):
-
Prepare a mid-range solution of the standard (e.g., 10 µg/mL) in methanol.
-
Scan the solution from 400 nm to 200 nm against a methanol blank.
-
Identify the wavelength of maximum absorbance (λmax). For acetophenone derivatives, this is typically around 240-260 nm.[7][12]
3. Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL) using methanol as the diluent.
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration that results in an absorbance value within the linear range of the calibration curve (typically 0.2 - 1.0 AU).
5. Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a methanol blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Plot a calibration curve of Absorbance vs. Concentration and determine the sample concentration using the linear regression equation.
Workflow Diagram: UV-Vis Analysis
Caption: A straightforward workflow for quantification by UV-Vis spectrophotometry.
Method Comparison Summary
The following table provides a comparative overview of the three analytical methods detailed in this note.
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass Analysis | UV Absorbance |
| Specificity | High | Very High (Confirmatory) | Low (Susceptible to interference) |
| Sensitivity (Typical LOQ) | ~0.5 - 1 µg/mL | ~0.05 - 0.1 µg/mL | ~1 µg/mL |
| Primary Application | QC, Assay, Purity | Impurity Profiling, Trace Analysis | Quick Concentration Checks |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost & Complexity | Moderate | High | Low |
Conclusion
This application note provides three robust and reliable methods for the quantification of this compound. The HPLC-UV method is recommended for routine quality control due to its excellent balance of performance, specificity, and accessibility. The GC-MS method offers unparalleled specificity and sensitivity, making it the superior choice for challenging matrices, trace analysis, and confirmatory identification. Finally, the UV-Vis spectrophotometry method serves as a rapid and economical tool for the analysis of pure materials or simple mixtures where interfering substances are not a concern. Adherence to the principles of method validation outlined herein will ensure that the data generated is accurate, precise, and fit for purpose in a regulated drug development environment.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- ResearchGate. (n.d.). The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). [Diagram].
- StudyRaid. (2025, March 15). Understand UV-Vis Absorption Characteristics of Acetophenone.
- World Journal of Pharmaceutical Research. (n.d.). A new validated simultaneous estimation of lawsone and its metabolites by RP-HPLC and HPTLC method.
- Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis.
- Eurofins. (2023, December 10). Analytical Method Summaries.
- Royal Society of Chemistry. (2013). Analytical Methods.
- Eurofins. (2018, February 19). Analytical Method Summaries.
- ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- Homework.Study.com. (n.d.). Preparation of trans-p-anisalacetophenone. Compare the UV-visible spectrum....
- ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde and b acetophenone in water and.... [Diagram].
- PhotochemCAD. (n.d.). Acetophenone - Absorption Spectrum.
- Royal Society of Chemistry. (2016). Supplementary Information.
- Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography.
- ScienceDirect. (2025, July 19). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near.
- ACS Publications. (n.d.). Polycyclic aromatic ketones in environmental samples.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC method for identification and quantification of three active substances in a dermatological preparation.
- OSTI.GOV. (2023, April 14). Comprehensive two-dimensional gas chromatography under low-pressure conditions.
- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. PhotochemCAD | Acetophenone [photochemcad.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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High-performance liquid chromatography (HPLC) method for 4'-Methoxy-3'-(trifluoromethyl)acetophenone
An Application Note for the Quantification of 4'-Methoxy-3'-(trifluoromethyl)acetophenone using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This compound is a significant intermediate in the synthesis of pharmaceuticals and other specialty chemicals, making its precise quantification critical for quality control and process monitoring.[1] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[2][3][4][5] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction
This compound (CAS No. 149105-10-2) is an aromatic ketone with a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of approximately 218.17 g/mol .[1][6] Its structure, featuring an electron-donating methoxy group and a lipophilic, electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry and materials science.[1] The trifluoromethyl group, in particular, is often incorporated into pharmaceutical candidates to enhance metabolic stability and bioavailability.[1]
Given its role as a key starting material, a validated analytical method is essential to ensure its purity and control its usage in downstream applications. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[7] This document provides a comprehensive guide to a stability-indicating HPLC method, from the rationale of its development to a detailed validation protocol.
Method Development Rationale: A Causality-Driven Approach
The selection of chromatographic parameters was based on the physicochemical properties of this compound to ensure a robust and selective separation.
-
Chromatographic Mode (Reversed-Phase): The analyte is a moderately polar organic molecule, making it an ideal candidate for Reversed-Phase (RP) chromatography.[8] In this mode, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The retention of the analyte is primarily driven by hydrophobic interactions between the molecule and the stationary phase.
-
Stationary Phase (C18 Column): An octadecylsilane (C18) bonded silica column was selected as the stationary phase. C18 is the most widely used reversed-phase packing, offering excellent retention and selectivity for a broad range of aromatic and moderately non-polar compounds.[9][10] Its strong hydrophobic character provides the necessary retention for the analyte, allowing for effective separation from potential impurities.
-
Mobile Phase (Acetonitrile and Water): A binary mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is favored over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths. A gradient elution, starting with a higher proportion of water and increasing the acetonitrile concentration over time, was implemented. This approach ensures that any potential impurities with different polarities are well-resolved and that the main analyte peak is sharp and symmetrical.
-
Detection (UV Spectrophotometry): The conjugated system of the acetophenone derivative provides strong ultraviolet (UV) absorbance.[9] A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max), which was found to be approximately 278 nm. This wavelength provides high sensitivity for the analyte while minimizing interference from the mobile phase.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. (e.g., Agilent 1260 Infinity II or similar).
-
Data Acquisition: Chromatography data software (e.g., OpenLab CDS or Empower).
-
Chemicals:
-
This compound reference standard (>99% purity).
-
HPLC-grade acetonitrile.
-
Deionized water (18.2 MΩ·cm).
-
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard analytical column providing good efficiency and resolution.[9][10] |
| Mobile Phase A | Deionized Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B; 12-12.1 min: 90-40% B; 12.1-15 min: 40% B | Ensures sharp peaks and separation from early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9] |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A small volume minimizes potential band broadening.[9] |
| Detection Wavelength | 278 nm | Wavelength of maximum absorbance for the analyte, ensuring high sensitivity. |
| Run Time | 15 minutes | Allows for elution of the analyte and re-equilibration of the column. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for linearity and accuracy studies (e.g., 1, 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh the sample material, dissolve in acetonitrile, and dilute with the 50:50 acetonitrile/water mixture to bring the final concentration within the linear range of the assay. Filter the final solution through a 0.45 µm syringe filter before injection.[8]
Method Validation Protocol (ICH Q2(R1))
The developed method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[2][3][4][5]
System Suitability
Before each validation run, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[11] A working standard (e.g., 50 µg/mL) is injected five times, and the following parameters are evaluated as per USP <621>.[12][13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Specificity
Specificity was demonstrated by analyzing a blank (diluent), a placebo, and a spiked sample. The chromatograms were compared to show that there were no interfering peaks at the retention time of the this compound peak. Further, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) were conducted to show that the analyte peak was resolved from all degradation products, confirming the stability-indicating nature of the method.[10]
Linearity
Linearity was assessed by analyzing six standard solutions over the concentration range of 10-150 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 10 - 150 µg/mL | - |
| Regression Equation | y = 45210x - 1250 | - |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate and the percentage recovery was calculated.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Average Recovery | 99.8% | ||
| Acceptance Criteria | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.
| Precision Type | n | Mean Peak Area | % RSD | Acceptance Criteria |
| Repeatability | 6 | 2,510,450 | 0.45% | % RSD ≤ 2.0% |
| Intermediate | 6 | 2,498,730 | 0.62% | % RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Robustness
Robustness was evaluated by introducing small, deliberate changes to the method parameters and observing the effect on the results. The parameters tested included flow rate (±0.1 mL/min), column temperature (±5 °C), and the initial mobile phase composition (±2% acetonitrile). In all cases, the system suitability parameters were met, and the results were not significantly affected, demonstrating the robustness of the method.
Workflow Diagram
The following diagram illustrates the comprehensive workflow from method development to routine analysis using this protocol.
Caption: Workflow for HPLC method development, validation, and routine analysis.
Conclusion
This application note details a specific, sensitive, and robust RP-HPLC method for the quantitative determination of this compound. The method has been successfully developed based on the analyte's chemical properties and validated in accordance with ICH guidelines, confirming its reliability. The procedure is suitable for routine quality control analysis in industrial and research settings, ensuring the integrity of a critical chemical intermediate.
References
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: <621> CHROMATOGRAPHY (Altern
- Title: What is USP Chapter 621? Source: Phenomenex Blog URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
- Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
- Title: Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Source: ACS Public
- Title: [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] Source: PubMed URL:[Link]
- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC Intern
- Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchG
- Title: Understand TLC and HPLC Analysis of Acetophenone Source: StudyRaid URL:[Link]
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- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Chromatography [usp.org]
Application Note: High-Resolution Gas Chromatography (GC) Analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Abstract
This application note presents a comprehensive guide for the qualitative and quantitative analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Robust and validated Gas Chromatography (GC) methods coupled with Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification and structural elucidation are detailed. The methodologies provided are designed to be directly implemented in research, development, and quality control laboratories. This document emphasizes the rationale behind parameter selection, from sample preparation and inlet conditions to column chemistry and detector settings, ensuring scientific integrity and reproducibility. All protocols are established in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction
This compound (CAS No. 149105-10-2) is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a methoxy group and a trifluoromethyl group, imparts unique physicochemical properties that make it a valuable precursor for synthesizing a range of bioactive molecules.[1] The trifluoromethyl moiety, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.
Accurate and precise analytical methods are paramount for ensuring the purity, stability, and quality of this intermediate throughout the manufacturing process. Gas chromatography is the technique of choice for analyzing volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and speed.[4] This guide provides two validated GC-based protocols: a GC-FID method for reliable quantification and a GC-MS method for definitive identification and impurity profiling.[5][6]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point (est.) | ~250-270 °C (at atmospheric pressure) | Estimated based on related structures[7] |
Experimental Methodologies
Materials and Reagents
-
Analyte: this compound reference standard (≥99.5% purity)
-
Solvent: Methanol, HPLC grade (or equivalent high-purity solvent)
-
Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)
-
Gases for FID: Hydrogen (99.999% purity), Air (zero grade)
-
Equipment: Standard laboratory glassware (volumetric flasks, pipettes), analytical balance, GC vials with septa.
Sample and Standard Preparation
The integrity of any chromatographic analysis begins with meticulous sample preparation.[8] The goal is to dissolve the analyte in a suitable solvent at a concentration appropriate for the detector's linear range.
Protocol: Standard and Sample Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions (for GC-FID): Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Working Standard Solution (for GC-MS): Prepare a working standard of approximately 10 µg/mL by diluting the Primary Stock Solution with methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a final concentration within the calibrated range of the GC-FID method. Ensure complete dissolution. If particulates are present, filter the sample through a 0.45 µm syringe filter prior to injection.
Caption: Workflow for standard and sample preparation.
GC-FID Method for Quantitative Analysis
The Flame Ionization Detector (FID) is selected for quantification due to its high sensitivity to organic compounds, wide linear range, and robustness.[9]
Rationale for Column and Parameter Selection
-
Stationary Phase: The analyte is a moderately polar molecule due to the ketone and methoxy functional groups. A mid-polarity stationary phase, such as one containing (5%-phenyl)-methylpolysiloxane, provides an optimal balance of dispersive and dipole-dipole interactions for good peak shape and resolution. A DB-5ms or equivalent column is a suitable choice.
-
Column Dimensions: A 30 m x 0.25 mm I.D. x 0.25 µm film thickness column offers a good compromise between resolving power, analysis speed, and sample capacity for this type of analysis.[1][10]
-
Temperature Program: The initial oven temperature is set below the boiling point of the solvent. A temperature ramp is employed to ensure efficient elution of the analyte, providing a sharp, symmetrical peak. A final hold at a higher temperature ensures that any less volatile impurities are eluted from the column.
GC-FID Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp Rate | 15 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| H₂ Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂) Flow | 25 mL/min |
GC-MS Method for Identification and Impurity Profiling
For unambiguous identification, Mass Spectrometry (MS) is the detector of choice. It provides structural information based on the mass-to-charge ratio of the molecule and its fragments.[6]
Rationale for MS Parameter Selection
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to spectral libraries.
-
Mass Range: The scan range is set from m/z 40 to 350 to ensure detection of the molecular ion (m/z 218.17) and all significant fragment ions.
-
GC Parameters: The GC conditions are kept similar to the FID method to allow for retention time correlation.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | 80 °C (1 min), then 15 °C/min to 280 °C (5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40 - 350 |
Expected Mass Spectrum and Fragmentation
The EI mass spectrum of this compound is expected to show a distinct molecular ion peak at m/z 218. The primary fragmentation is anticipated to be the alpha-cleavage of the methyl group from the acetyl moiety, a characteristic fragmentation of acetophenones, resulting in a stable acylium ion.[8][11]
-
Molecular Ion (M⁺): m/z 218
-
Base Peak [M-CH₃]⁺: m/z 203
-
Other significant fragments:
-
[M-CH₃-CO]⁺: m/z 175 (loss of carbonyl group)
-
[M-CF₃]⁺: m/z 149 (loss of trifluoromethyl group)
-
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]
- 4. biomedres.us [biomedres.us]
- 5. resolvemass.ca [resolvemass.ca]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
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- 9. chromsoc.jp [chromsoc.jp]
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- 11. Acetophenone [webbook.nist.gov]
Application Notes and Protocols: 4'-Methoxy-3'-(trifluoromethyl)acetophenone in Organic Synthesis and Drug Discovery
This guide provides an in-depth exploration of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a versatile ketone that serves as a pivotal building block in modern organic chemistry. Its unique substitution pattern—an electron-donating methoxy group and a powerfully electron-withdrawing trifluoromethyl group—creates a platform for diverse chemical transformations. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for its application.
Reagent Profile and Strategic Importance
This compound (CAS: 149105-10-2) is a highly functionalized aromatic ketone.[1][2] The strategic placement of its substituents governs its reactivity and imparts desirable properties to its derivatives, particularly in the pharmaceutical and agrochemical sectors.[1][3][4]
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry.[5] Its inclusion in a molecular scaffold can significantly enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by altering the electronic nature of the molecule.[5][6][7] The C-F bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation.[6] Juxtaposed with the electron-donating methoxy (-OCH3) group, the molecule presents a unique electronic environment, influencing the reactivity of the ketone's α-position and the aromatic ring itself.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | [1] |
| CAS Number | 149105-10-2 | [1] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | 218.17 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57-61 °C | [1] |
Core Applications and Field Insights
The utility of this reagent is demonstrated across several high-value research and development areas.
-
Medicinal Chemistry: It serves as a key starting material for synthesizing novel drug candidates.[1] The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals, and this reagent provides a direct route to incorporate this moiety.[1][6] Its derivatives are explored for a wide range of therapeutic targets where metabolic stability and membrane permeability are critical.
-
Agrochemicals: The compound is a crucial intermediate in the synthesis of advanced pesticides and herbicides.[3][4][8] For instance, it is a known precursor for the synthesis of trifloxystrobin, a highly effective broad-spectrum fungicide.[9][10]
-
Material Science: The unique electronic and structural properties imparted by the fluoroalkyl and methoxy groups make this compound and its derivatives interesting candidates for research into advanced polymers and liquid crystals.[1][4]
Key Synthetic Transformations: Protocols and Rationale
The reactivity of this compound is centered around its ketone functionality and the activated aromatic ring. Below are detailed, field-tested protocols for common and high-impact transformations.
Protocol 1: α-Bromination via Enolate Formation
This protocol describes the selective bromination at the α-carbon of the ketone, a fundamental step for introducing a versatile leaving group for subsequent nucleophilic substitutions or eliminations.
Rationale: The reaction proceeds via an acid-catalyzed enol formation. The electron-withdrawing nature of the trifluoromethyl-substituted aryl ring enhances the acidity of the α-protons, facilitating enolization. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing side reactions compared to elemental bromine.
Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.18 g, 10.0 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 40 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (95 mg, 0.5 mmol, 0.05 equiv).
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate solution to the flask and stir for 10 minutes to consume any unreacted NBS.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product, 2-bromo-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone, can be purified by recrystallization from ethanol or by flash column chromatography.
Protocol 2: Claisen-Schmidt Condensation to Synthesize a Chalcone Intermediate
This protocol outlines the synthesis of a chalcone, a key scaffold in medicinal chemistry known for its diverse biological activities. This reaction demonstrates the utility of the ketone as a nucleophilic partner in a condensation reaction.
Rationale: The reaction is a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde. The base (NaOH) deprotonates the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., Benzaldehyde). Subsequent dehydration of the aldol adduct yields the conjugated chalcone.
Methodology:
-
Reagent Preparation: In a 250 mL flask, dissolve this compound (2.18 g, 10.0 mmol, 1.0 equiv) and Benzaldehyde (1.06 g, 10.0 mmol, 1.0 equiv) in 50 mL of Ethanol.
-
Catalyst Addition: While stirring vigorously, slowly add 10 mL of a 10% aqueous Sodium Hydroxide (NaOH) solution dropwise over 15 minutes. Maintain the temperature below 25 °C using a water bath if necessary.
-
Reaction Conditions: After the addition is complete, continue stirring at room temperature for 12-16 hours. A precipitate (the chalcone product) will typically form.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified chalcone product under vacuum. Confirm the structure using NMR and Mass Spectrometry.
Mechanistic Insights and Visualization
Understanding the underlying mechanisms is crucial for optimizing reactions and predicting outcomes. The electronic effects of the methoxy and trifluoromethyl groups play a significant role in directing reactivity.
Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The diagram below illustrates the key steps in the formation of the chalcone intermediate described in Protocol 2. The process begins with the formation of a resonance-stabilized enolate, which is the key nucleophilic species.
Caption: A standard workflow for organic synthesis experiments.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. [11]* First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [11] * Skin Contact: Immediately wash off with soap and plenty of water. [11] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]* Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [11] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4'-(Trifluoromethoxy)acetophenone: Properties, Synthesis, and Applications in Organic Chemistry.
- Smolecule. Buy this compound | 149105-10-2.
- Chem-Impex. 4'-(Trifluoromethyl)acetophenone.
- India Science, Technology & Innovation - ISTI Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Vinati Organics. Top Applications of 4-Methoxy Acetophenone in the Chemical Industry.
- Eureka | Patsnap. Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- VSNCHEM. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE.
- ChemicalBook. This compound - Safety Data Sheet.
- Deepak Nitrite. SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.
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- 11. chemicalbook.com [chemicalbook.com]
Introduction: The Strategic Importance of Chiral Fluorinated Alcohols
An Application Guide to the Asymmetric Reduction of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. The chiral alcohol, 1-(4-methoxy-3-(trifluoromethyl)phenyl)ethanol, is a highly valuable building block. Its structure, featuring a trifluoromethyl group, is of particular interest as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The asymmetric reduction of the prochiral ketone, this compound, presents a direct route to this key intermediate.
This guide provides a comprehensive overview and detailed protocols for three premier methods used to achieve this transformation with high stereocontrol: Corey-Bakshi-Shibata (CBS) reduction, Noyori Asymmetric Transfer Hydrogenation (ATH), and biocatalytic reduction using Alcohol Dehydrogenases (ADHs). The narrative is designed for researchers and process chemists, focusing on the mechanistic rationale behind procedural steps to empower users to not only follow the protocols but also to adapt and optimize them.
Section 1: Chemo-catalytic Reduction Strategies
Chemical catalysis offers robust, scalable, and well-understood platforms for asymmetric reductions. The two most powerful methods, CBS reduction and Noyori ATH, rely on distinct mechanisms to achieve exceptional levels of enantioselectivity.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[1][2] Its predictability and high enantioselectivity make it a first-choice method for many applications.[3][4]
Mechanistic Insight: The efficacy of the CBS reduction hinges on a highly organized transition state. The oxazaborolidine catalyst acts as a chiral scaffold. Its endocyclic boron atom, a Lewis acid, coordinates to the carbonyl oxygen of the ketone. Simultaneously, the borane reducing agent coordinates to the Lewis basic nitrogen atom of the catalyst.[5] This dual activation brings the reactants into close proximity, allowing for a face-selective intramolecular hydride transfer through a six-membered ring transition state, which regenerates the catalyst for the next cycle.[5] The choice of (R)- or (S)-catalyst dictates which enantiomer of the alcohol is formed.
Caption: CBS Reduction Catalytic Cycle.
Detailed Protocol: CBS Reduction of this compound
Causality Note: This procedure must be conducted under strictly anhydrous and inert conditions. Water will react with the borane reagent and can negatively impact enantioselectivity.[5]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Preparation: To the flask, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene, 0.1 eq.). Dilute with anhydrous Tetrahydrofuran (THF, ~2 mL per mmol of substrate).
-
Borane Addition: Cool the catalyst solution to 0 °C. Slowly add borane-dimethyl sulfide complex (BMS, ~1.0 eq.) dropwise. Stir the mixture for 15 minutes at 0 °C to allow for the formation of the active catalyst-borane complex.[5]
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF (~3 mL per mmol).
-
Reaction Execution: Cool the reaction flask containing the catalyst-borane complex to a specified low temperature, typically between -40 °C and -20 °C. The optimal temperature must be determined empirically to balance reaction rate and enantioselectivity; lower temperatures generally yield higher ee.[2] Slowly add the ketone solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at the selected temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at the reaction temperature. This step safely neutralizes any excess borane.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl to the residue to hydrolyze the borate esters and stir for 30 minutes. Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography on silica gel.
Noyori Asymmetric Transfer Hydrogenation (ATH)
Noyori ATH is a powerful method for reducing ketones using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, catalyzed by a Ruthenium(II) complex.[6] These catalysts are often air-stable and highly efficient, making them suitable for large-scale synthesis.[7]
Mechanistic Insight: The reaction proceeds via a metal-ligand bifunctional mechanism. The Ru(II) precatalyst is activated in the presence of a base to form a 16-electron Ru-hydride species.[7] The ketone substrate coordinates to this active catalyst. The key to the high enantioselectivity is a six-membered pericyclic transition state where a hydride is transferred from the metal center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen.[6] This concerted transfer leads to the formation of the chiral alcohol and regeneration of the 16-electron Ru complex.
Caption: Noyori ATH Catalytic Cycle.
Detailed Protocol: Noyori ATH of this compound
Causality Note: The choice of hydrogen donor and solvent system is critical. A formic acid/triethylamine azeotrope is a common choice, acting as a mild and effective hydrogen source.[6]
-
Catalyst and Reagent Preparation: In a flask, prepare the hydrogen donor solution by creating a 5:2 molar mixture of formic acid and triethylamine. This should be done carefully in a fume hood, as the mixing is exothermic.
-
Reaction Setup: To a clean reaction vessel, add the Ru(II) catalyst, for example, RuCl (0.5 - 1.0 mol%).
-
Substrate Addition: Add this compound (1.0 eq.).
-
Solvent Addition: Add the pre-mixed formic acid/triethylamine solution as the reaction solvent and hydrogen source. The substrate concentration is typically in the range of 0.5-1.0 M.
-
Reaction Execution: Stir the homogeneous mixture at a controlled temperature, typically between 25-40 °C. The reaction is generally much less temperature-sensitive than the CBS reduction.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and ethyl acetate. Separate the organic layer. Wash the organic phase sequentially with a mild acid (e.g., 1 M HCl) to remove triethylamine, followed by saturated aqueous NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude chiral alcohol can be purified by silica gel chromatography if necessary.
Section 2: Biocatalytic Reduction Strategy
Biocatalysis, using enzymes like Alcohol Dehydrogenases (ADHs), offers a green and highly selective alternative to chemo-catalysis.[8] These reactions are run in aqueous media under mild conditions and can achieve exceptionally high enantiomeric excesses.[9]
Mechanistic Insight & Cofactor Regeneration: ADHs utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's chiral active site binds the ketone substrate in a specific orientation, ensuring that the hydride from the cofactor is delivered to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product.[8] Since the cofactor is expensive, it is used in catalytic amounts and regenerated in situ. A common method is a "substrate-coupled" approach, where a cheap sacrificial alcohol like isopropanol is added. The ADH oxidizes the isopropanol to acetone, which simultaneously reduces the consumed NAD⁺ back to NADH.
Caption: ADH-catalyzed reduction with substrate-coupled cofactor regeneration.
Detailed Protocol: Whole-Cell Bioreduction
Causality Note: Using whole cells (e.g., recombinant E. coli expressing a suitable ADH) is often more practical than using isolated enzymes as it protects the enzyme and contains the necessary cofactor regeneration machinery.[10]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells expressing a ketoreductase known to be active on trifluoromethyl acetophenones. Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mM phosphate buffer, pH 7.0). Resuspend the cells to a desired concentration (e.g., 10-50 g/L dry cell weight).
-
Reaction Medium Preparation: In a temperature-controlled vessel (typically 30 °C), prepare the reaction medium consisting of phosphate buffer (100 mM, pH 7.0). Add isopropanol (typically 5-10% v/v) which will serve as both the co-solvent and the regenerating substrate.
-
Substrate Addition: Dissolve the this compound in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol before adding it to the reaction buffer to prevent precipitation. Substrate concentrations can range from 50-200 mM.[10]
-
Reaction Initiation: Add the prepared cell suspension to the reaction medium to initiate the reduction.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0). The pH may need to be controlled by the addition of a base, as the oxidation of isopropanol can cause slight changes.
-
Monitoring: Track the reaction's progress by taking aliquots, extracting with an organic solvent (e.g., ethyl acetate), and analyzing by GC or HPLC.
-
Work-up and Purification: Once the reaction reaches completion, remove the cells by centrifugation. Saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify by column chromatography if required.
Section 3: Comparative Analysis and Method Selection
Choosing the optimal reduction method depends on project-specific goals such as scale, cost, available equipment, and desired stereochemical outcome.
Comparative Data for Asymmetric Reduction of Substituted Acetophenones
| Method | Catalyst / Enzyme | Catalyst Loading | H₂ Source | Temp. (°C) | Yield (%) | ee (%) | Key Advantages | Key Disadvantages |
| CBS Reduction | (R/S)-Methyl-CBS | 5-10 mol% | Borane (BMS) | -40 to 0 | >90 | >95 | High ee, predictable stereochem. | Requires cryogenic temps, strict anhydrous conditions. |
| Noyori ATH | RuCl[(S,S)-TsDPEN] | 0.5-1 mol% | iPrOH or HCOOH/NEt₃ | 25-40 | >95 | >97 | Mild conditions, high turnover, air-stable catalysts. | Precious metal catalyst, ligand cost. |
| Biocatalysis | ADH (Whole Cell) | Biocatalyst | Isopropanol | 25-37 | >90 | >99 | Extremely high ee, "green" process, mild conditions. | Requires specific enzyme, lower substrate loading. |
Note: Data is representative for trifluoromethyl-substituted acetophenones based on literature precedents.[7][10][11]
Caption: Decision workflow for selecting a reduction method.
Section 4: Analytical Protocols for Product Characterization
Accurate determination of reaction conversion and product enantiomeric excess is critical for evaluating the success of the synthesis.
Determination of Conversion (GC/¹H NMR)
-
Gas Chromatography (GC): Monitor the disappearance of the starting ketone peak and the appearance of the product alcohol peak. Use an internal standard for quantitative analysis.
-
¹H NMR Spectroscopy: Compare the integration of characteristic peaks for the ketone (e.g., the methyl singlet of the acetyl group) and the alcohol (e.g., the methyl doublet and the methine quartet of the ethyl alcohol moiety).
Determination of Enantiomeric Excess (Chiral HPLC)
The most reliable method for determining the enantiomeric purity of the product is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Sample Preparation: Prepare a dilute solution of the purified alcohol product in the mobile phase (e.g., 1 mg/mL).
-
Column Selection: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm). The two enantiomers will have different retention times.
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| × 100
Conclusion
The asymmetric reduction of this compound can be successfully achieved using several powerful catalytic methods. The Corey-Bakshi-Shibata reduction offers excellent stereocontrol but requires stringent reaction conditions. Noyori Asymmetric Transfer Hydrogenation provides a highly efficient and scalable route under milder conditions. For applications demanding the highest levels of enantiopurity, biocatalytic reduction with alcohol dehydrogenases stands out as a superior green alternative. The choice of method should be guided by a careful consideration of the specific requirements of the research or development program, including scale, cost, equipment availability, and enantiopurity targets.
References
- BenchChem (2025). Application Notes and Protocols for the Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone to Chiral Alcohols. BenchChem.
- Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127.
- Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction.
- Martinez, C. A., et al. (2020). Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols. ChemCatChem, 12(23), 5859-5874.
- MDPI (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7356.
- Yoo, E. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2351.
- NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Redalyc (2017). ENZYMATIC REDUCTION BY ALCOHOL DEHYDROGENASE TA1316 FROM Thermoplasma acidophilum.
- Wikipedia. Corey–Itsuno reduction.
- NROChemistry. Noyori Hydrogenation.
- Chem-Station (2014). Noyori Asymmetric Transfer Hydrogenation.
- Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553-5556.
- ResearchGate (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. Tetrahedron, 77, 131771.
- MDPI (2024). Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry. International Journal of Molecular Sciences, 25(3), 1833.
- Gröger, H., et al. (2003). Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters, 5(2), 173-176.
- Raji, M., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium.
- MDPI (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. ChemProc, 8(1), 35.
Sources
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts | MDPI [mdpi.com]
- 8. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry | MDPI [mdpi.com]
- 9. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Welcome to the technical support resource for the synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and product purity.
The primary and most direct route to synthesizing this compound is through the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole. This electrophilic aromatic substitution reaction, while powerful, is sensitive to a variety of factors that can impact its efficiency and outcome.[1] This guide will focus on troubleshooting this specific pathway.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem Category: Low or No Product Yield
Q1: My reaction has stalled or is yielding very little product. What are the likely causes?
A1: Low yield in a Friedel-Crafts acylation is a common issue that can typically be traced back to three primary areas: catalyst deactivation, insufficient substrate reactivity, or poor quality of reagents.
1. Lewis Acid Catalyst Deactivation:
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water.[2] Any moisture in your glassware, solvent, or starting materials will hydrolyze the catalyst, rendering it inactive. Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and ensure your starting materials are dry.
-
Complexation with Product: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1][3] This is why a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount. Solution: Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent (e.g., acetyl chloride or acetic anhydride).
-
Complexation with Substrate: The oxygen of the methoxy group on your substrate, 2-(trifluoromethyl)anisole, has lone pairs that can complex with the Lewis acid. This deactivates the catalyst.[2] Solution: While this interaction is inherent to the substrate, ensuring sufficient catalyst loading (as mentioned above) can help overcome this.
2. Substrate Reactivity:
-
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring, making it less nucleophilic and less reactive in electrophilic aromatic substitution.[4][5] The methoxy (-OCH₃) group is an activating, ortho-, para-director, which helps to counteract this deactivation.[6][7] However, the overall reactivity is still reduced compared to a more electron-rich arene.
-
Solution:
-
Increase Catalyst Stoichiometry: For moderately deactivated substrates, increasing the amount of AlCl₃ can sometimes drive the reaction forward.[4]
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. Monitor closely for side product formation.[4]
-
Consider a Stronger Catalyst: In difficult cases, switching to a more powerful catalytic system like trifluoromethanesulfonic acid (TfOH), which is a strong Brønsted acid, may be effective.[8][9]
-
3. Poor Reagent Quality:
-
The purity of the Lewis acid catalyst, acylating agent, and the aromatic substrate is crucial. Old or improperly stored AlCl₃ may be partially hydrolyzed.
-
Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed portion. Ensure the purity of your 2-(trifluoromethyl)anisole and acylating agent via NMR or GC-MS before starting the reaction.
Problem Category: Impurity Formation & Regioselectivity
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A2: The directing effects of the substituents on 2-(trifluoromethyl)anisole are key. The methoxy group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. The desired product, this compound, results from acylation at the position para to the methoxy group.
-
Steric Hindrance: Acylation at the position ortho to the methoxy group is sterically hindered by both the methoxy group itself and the adjacent -CF₃ group. Therefore, the para position is electronically and sterically favored.
-
Reaction Conditions: While the inherent directing effects are strong, reaction conditions can influence the isomer ratio.
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product and reducing the energy available to overcome the activation barrier for the formation of less-favored isomers.
-
Solvent: The choice of solvent can influence the effective size of the electrophile and the transition state energies. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Experimenting with solvents like nitromethane or carbon disulfide may alter the isomer ratio.
-
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for regioselectivity issues.
Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation
This protocol is a general starting point. Optimization may be required.
-
Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Loading: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.0 eq.) dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add a solution of 2-(trifluoromethyl)anisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and very carefully quench by the slow, dropwise addition of ice-cold water, followed by dilute HCl.[7] This is a highly exothermic process.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Data Summary
The choice of Lewis acid and solvent can significantly impact yield. The following table provides a conceptual framework for optimization based on common laboratory reagents.
| Lewis Acid | Solvent | Relative Reactivity | Potential Issues |
| AlCl₃ | Dichloromethane (DCM) | High | Strong exotherm, potential for side reactions. |
| FeCl₃ | Dichloromethane (DCM) | Moderate | Generally milder, may require higher temperatures. |
| TiCl₄ | 1,2-Dichloroethane (DCE) | Moderate-High | Can offer different selectivity profiles.[10] |
| TfOH | Neat or DCM | Very High | Corrosive, can act as both catalyst and solvent.[8] |
Frequently Asked Questions (FAQs)
Q: Can I use acetic anhydride instead of acetyl chloride? A: Yes, acetic anhydride can be used as the acylating agent. However, it typically requires a higher loading of the Lewis acid catalyst (often >2 equivalents) because one equivalent of the catalyst will complex with the acetate byproduct.
Q: Why is my final product a dark color, and how can I fix it? A: Dark colors often indicate the formation of polymeric or char-like byproducts, which can result from reactions run at too high a temperature or for too long. Purification by column chromatography using a silica gel stationary phase is usually effective at removing these colored impurities. Sometimes, a wash with a dilute sodium bisulfite solution during the workup can help remove certain colored species.
Q: What are the key safety precautions for this reaction? A:
-
Moisture Sensitivity: Aluminum chloride reacts violently with water. Perform the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous reagents and solvents.
-
Corrosive Reagents: Acetyl chloride and strong acids like AlCl₃ and TfOH are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Quench: The quenching of the reaction with water is highly exothermic and releases HCl gas. This step must be performed slowly and in a well-ventilated fume hood, with the reaction flask cooled in an ice bath.
Q: How can I monitor the reaction progress effectively? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate mixture). The product, being more polar than the starting material [2-(trifluoromethyl)anisole], will have a lower Rf value. Gas Chromatography (GC) is also an excellent method for monitoring the disappearance of starting material and the appearance of the product, providing a more quantitative assessment.
Reaction Mechanism Overview
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
- BenchChem. (n.d.). Troubleshooting Friedel-Crafts Acylation Catalyst Deactivation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- LibreTexts Chemistry. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Royal Society of Chemistry. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing.
- University of Wisconsin-Madison. (n.d.). Chapter 12 notes.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- University of Wisconsin-Madison Department of Chemistry. (n.d.). 13 Friedel-Crafts Acylation.
- MDPI. (2018). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
- Liu, et al. (n.d.). Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions.
- The Organic Chemistry Tutor. (2022). Friedel-Crafts & Relative Ring Reactivity (IOC 35). YouTube.
- StuDocu. (2006). Friedel-Crafts Acylation of Anisole.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02018A [pubs.rsc.org]
Purification techniques for 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Welcome to the technical support center for 4'-Methoxy-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block. Here, we provide in-depth, field-tested guidance on its purification, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you to troubleshoot common issues and optimize your purification workflows with confidence.
Section 1: Compound Properties and Safety at a Glance
Before starting any purification, it is critical to be familiar with the physicochemical properties and safety considerations for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3] |
| Molecular Weight | ~218.17 g/mol | [1][2][3] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Purity (Commercial) | Typically ≥97% or ≥98% | [4][5] |
| Primary Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
Safety First: Always handle this compound in a well-ventilated fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][8] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[2][7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
The two primary and most effective methods for purifying this compound are recrystallization and flash column chromatography .
-
Recrystallization is ideal for removing small amounts of impurities when the crude material is mostly pure (>90%) and solid. It is cost-effective and scalable.
-
Flash Column Chromatography is the method of choice for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or oily byproducts.[9]
Q2: How do I choose between recrystallization and column chromatography?
The choice depends on the initial purity and the nature of the impurities. A simple Thin Layer Chromatography (TLC) analysis of your crude product is the best first step.
-
Choose Recrystallization if: Your crude product is a solid and the TLC shows a major spot for your product with only minor, faint spots for impurities.
-
Choose Column Chromatography if: The TLC shows multiple spots of significant intensity, if impurities have a similar polarity (close Rf values) to your product, or if the crude material is an oil.
Diagram: Purification Method Selection Workflow This diagram outlines the decision-making process for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Q3: What are the likely impurities I might encounter?
Impurities often stem from the synthetic route. Common synthesis involves reacting a substituted anisole or benzaldehyde.[1] Therefore, potential impurities could include:
-
Unreacted starting materials.
-
Isomeric byproducts (e.g., if acylation is not perfectly regioselective).
-
Byproducts from side reactions (e.g., over-alkylation or hydrolysis).
-
Residual solvents or reagents from the reaction workup.
Q4: How can I reliably assess the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
TLC: A single, clean spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point that matches the literature value (57-61 °C) suggests high purity.[1] Impurities typically broaden the melting range and depress the melting point.
-
Spectroscopy (NMR, GC-MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) is definitive for structural confirmation and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can separate and identify volatile impurities, providing a quantitative purity value.[10]
Section 3: Troubleshooting Guides
Recrystallization Issues
Q: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?
A: This is a common issue that usually points to one of two problems: either the solution is too dilute, or it is supersaturated and requires nucleation to begin crystallization.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for crystals to form.
-
Seed: Add a tiny crystal of the pure compound (if available) to the solution. This provides a template for crystal growth.
-
-
Increase Concentration: If nucleation fails, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an Anti-Solvent: If you have a solvent in which your compound is highly soluble, you can try adding a miscible "anti-solvent" in which it is insoluble, dropwise, until the solution becomes cloudy (the cloud point), then add a few drops of the first solvent to clarify and allow it to cool slowly.
Q: My compound is "oiling out" instead of forming crystals. How can I prevent this?
A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes saturated while it is still too hot.
Troubleshooting Steps:
-
Lower the Cooling Temperature: Ensure your solution is cooling slowly to room temperature first, before moving to an ice bath.
-
Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point.
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of hot solvent to the oil, heat until it fully dissolves, and then attempt to cool it again, more slowly this time.
-
Change the Solvent System: The polarity of the solvent may be too similar to your compound. Try a different solvent or a mixture of solvents.
Diagram: Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common recrystallization problems.
Column Chromatography Issues
Q: My compound is streaking or tailing on the TLC plate. What does this mean for my column?
A: Streaking on a TLC plate is a red flag that will translate to poor separation on a column. It is typically caused by one of the following:
-
Compound Overload: The sample spot is too concentrated.
-
Acidic/Basic Nature: The compound is interacting too strongly with the silica gel (which is slightly acidic).
-
Inappropriate Solvent: The solvent system is not optimal for your compound, causing poor solubility or band broadening.
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more dilute solution for TLC analysis.
-
Modify the Mobile Phase: If your compound is acidic, add a small amount (~0.5-1%) of acetic acid to the eluent. If it is basic, add a similar amount of triethylamine. This neutralizes active sites on the silica and improves peak shape.
-
Change Solvents: Experiment with different solvent systems. A common starting point for a compound of this nature is a mixture of hexanes and ethyl acetate.
Q: How do I choose the best solvent system (mobile phase) for my column?
A: The goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.3 on the TLC plate. This Rf value generally provides the best balance for good separation and a reasonable run time on the column.
Protocol for Finding the Optimal Solvent System:
-
Start with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Run TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Identify the system where your product spot moves to an Rf of approximately 0.3, and where the separation from impurity spots is maximized.
Q: The separation between my product and a key impurity is very poor (ΔRf is small). How can I improve the resolution?
A: Improving resolution requires either increasing the selectivity of your system or the efficiency of your column.
-
Fine-Tune the Mobile Phase: Make small, incremental changes to the polarity of your eluent. Sometimes a very slight decrease in polarity can significantly improve separation.
-
Change Solvent System: Switch one of the solvents. For example, instead of hexanes/ethyl acetate, try hexanes/dichloromethane or toluene/ethyl acetate. Different solvents interact with your compound and the silica in unique ways, which can dramatically alter selectivity.
-
Use a Finer Silica Gel: A smaller particle size silica gel increases the surface area and the number of theoretical plates, leading to better separation efficiency.
-
Run a Slower Column: Decrease the flow rate of the eluent. This allows more time for equilibrium between the stationary and mobile phases, which can improve separation (at the cost of longer run times).
Section 4: Standardized Purification Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of crude product into several small test tubes.
-
Add a potential solvent (e.g., isopropanol, ethanol, hexanes, toluene, or mixtures) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.
-
If it is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
The ideal solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and which produces high-quality crystals upon cooling. Isopropanol or ethanol/water mixtures are often good starting points.
-
-
Bulk Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote larger crystal growth.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Flash Column Chromatography
-
Preparation:
-
Select a column of appropriate size for the amount of material you need to purify (a general rule of thumb is to use 50-100 g of silica for every 1 g of crude material).
-
Prepare the eluent (mobile phase) based on your prior TLC analysis (aiming for an Rf of ~0.3).
-
Prepare the column by either dry packing (filling with silica then running solvent through) or creating a slurry (mixing silica with the eluent and pouring it into the column). Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get the crude material adsorbed onto the silica. Carefully add this dry powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
References
A consolidated list of authoritative sources used in this guide.
- Smolecule. (n.d.). Buy this compound | 149105-10-2.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- VSNCHEM. (n.d.). 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE.
- ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic....
- Chem-Impex. (n.d.). 4'-Fluoro-3'-methylacetophenone.
- Sigma-Aldrich. (n.d.). 4'-(Trifluoromethyl)acetophenone 98 709-63-7.
- Synquest Labs. (n.d.). 4'-Hydroxy-3'-(trifluoromethyl)acetophenone.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). This compound.
- Eureka | Patsnap. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
- Googleapis.com. (2021). WO 2021/171301 A1.
- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone.
- Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-.
- Benchchem. (n.d.). Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes.
- India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- UtechProducts INC. (n.d.). 4-METHOXY-3- TRIFLROMETHL 1G. ,Each.
- Halochem. (n.d.). CAS 149105-10-2 | this compound.
- Google Patents. (n.d.). WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Thermo Scientific Chemicals. (n.d.). 4'-(Trifluoromethyl)acetophenone, 98+% 5 g | Buy Online.
- Chem-Impex. (n.d.). 4'-(Trifluoromethyl)acetophenone.
- Benchchem. (n.d.). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
- Thermo Scientific Chemicals. (n.d.). 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, 95%.
- PubChem. (n.d.). 4'-Methoxy-3-(trifluoromethyl)benzophenone.
- Sigma-Aldrich. (n.d.). 3'-(Trifluoromethyl)acetophenone 99 349-76-8.
- Chem-Impex. (n.d.). 4'-Fluoro-3'-(trifluoromethyl)acetophenone.
- Clean Science and Technology Limited. (n.d.). 4-Methoxy Acetophenone (4MAP) production. Retrieved from Clean Science and Technology Limited.
- Linegal Chemicals. (n.d.). 4'-Methoxy-2'-(trifluoromethyl)acetophenone; 97%.
- Deepak Nitrite. (2023). SAFETY DATA SHEET 3-(Trifluoromethyl) acetophenone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
Sources
- 1. Buy this compound | 149105-10-2 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]
- 4. 4-METHOXY-3- TRIFLROMETHL 1G. ,Each | UtechProducts INC [shop.utechproducts.com]
- 5. halochem.com [halochem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 4'-Methoxy-3'-(trifluoromethyl)acetophenone Synthesis
Welcome to the technical support center for the synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, with a special focus on the critical parameter of reaction temperature.
Troubleshooting Guide: From Common Issues to Optimized Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate, and how can I systematically improve it?
A1: Low yield in the Friedel-Crafts acylation for synthesizing this compound is a common issue that can often be traced back to a few key parameters, with reaction temperature being a primary suspect.
Causality Behind Low Yield:
-
Sub-Optimal Reaction Temperature: The rate of a Friedel-Crafts acylation is highly dependent on temperature.[1] If the temperature is too low, the reaction may proceed too slowly to reach completion within a practical timeframe, leaving unreacted starting material. Conversely, excessively high temperatures can lead to the degradation of reactants and products or promote side reactions, thus lowering the yield of the desired product.[1][2]
-
Catalyst Inactivity or Insufficient Stoichiometry: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Any contamination with water will hydrolyze the catalyst, rendering it inactive. Furthermore, unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone forms a stable complex with the catalyst, effectively taking it out of the reaction cycle.[1][3]
-
Poor Reagent Quality: The purity of your starting materials—3-trifluoromethylanisole and the acylating agent (e.g., acetyl chloride or acetic anhydride)—is paramount. The presence of impurities, such as carboxylic acids in the acylating agent, can inhibit the reaction.[3]
Systematic Optimization Protocol:
To address low yield, a systematic approach to optimizing the reaction temperature is recommended.
Experimental Protocol: Temperature Optimization Study
-
Reaction Setup: In parallel, set up three identical, flame-dried, three-necked flasks equipped with magnetic stir bars, thermometers, and nitrogen inlets.
-
Reagent Preparation: To each flask, add anhydrous dichloromethane as the solvent, followed by the Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents). Cool the suspensions to 0°C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) dropwise to each flask, ensuring the temperature remains at 0°C.[4]
-
Substrate Addition & Temperature Control: Dissolve 3-trifluoromethylanisole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixtures while maintaining distinct temperatures for each flask:
-
Flask A (Control): 0°C
-
Flask B: Room Temperature (~25°C)
-
Flask C: Elevated Temperature (e.g., 40°C - Reflux, use a condenser)
-
-
Reaction Monitoring: Allow the reactions to stir at their respective temperatures and monitor progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every hour).
-
Quenching and Work-up: Once a reaction reaches completion (or after a set time, e.g., 4 hours), carefully and slowly quench it by pouring the mixture onto crushed ice containing concentrated HCl.[4] This step is exothermic and requires caution.
-
Analysis: After extraction with an organic solvent, drying, and solvent removal, analyze the crude product from each reaction by ¹H NMR or GC to determine the yield and purity.
Data Presentation: Expected Outcomes of Temperature Optimization
| Reaction Temperature | Expected Reaction Rate | Potential Yield | Purity/Byproduct Profile |
| 0°C | Slow | Low to Moderate | High purity, minimal byproducts. |
| Room Temperature (~25°C) | Moderate | Potentially Optimal | Good purity, minor byproducts may appear. |
| 40°C - Reflux | Fast | May Decrease | Lower purity, increased risk of side reactions. |
Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. How can I improve the reaction's selectivity?
A2: The formation of multiple products is a classic sign that the reaction conditions, particularly temperature, are too harsh, leading to a loss of selectivity.
Understanding the Cause of Byproducts:
In the context of acylating a substituted anisole, higher temperatures can promote undesirable side reactions.[5] The methoxy group is activating and directs ortho and para to itself. While the trifluoromethyl group is deactivating and meta-directing, the powerful activating effect of the methoxy group dominates. The desired product is the result of acylation at the position ortho to the methoxy group and meta to the trifluoromethyl group.
-
Demethylation: At elevated temperatures, the Lewis acid catalyst can cleave the methyl group from the methoxy ether, resulting in a phenolic byproduct which can then undergo further reactions.[5]
-
Alternative Isomer Formation: While sterically hindered, some acylation may occur at the other ortho position to the methoxy group, leading to isomeric byproducts.
-
Polysubstitution: Although the acyl group is deactivating, preventing further acylation, this is not always absolute under harsh conditions.[3]
Troubleshooting Steps for Improved Selectivity:
-
Lower the Reaction Temperature: This is the most critical step. If you are running the reaction at room temperature or higher, cool it down to 0°C or even -10°C.[4] A lower temperature slows down the competing side reactions more significantly than the desired acylation, thus improving selectivity.
-
Control the Rate of Addition: Add the acylating agent and the substrate solution dropwise and slowly.[4] This helps to maintain a low concentration of the reactive electrophile at any given moment and allows for better dissipation of the heat generated during the exothermic reaction.
-
Ensure Efficient Mixing: Use vigorous stirring to prevent localized hotspots where the temperature can spike, leading to byproduct formation.[4]
Logical Flow for Troubleshooting Low Selectivity:
Caption: Troubleshooting flowchart for low selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a Friedel-Crafts acylation, which is a type of electrophilic aromatic substitution (EAS).[6][7] The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive and electrophilic acylium ion.[7]
-
Electrophilic Attack: The electron-rich aromatic ring of the 3-trifluoromethylanisole attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[8]
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Deprotonation and Regeneration: A weak base (like the [AlCl₄]⁻ complex) removes a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[7]
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Product-Catalyst Complex: The ketone product, being a Lewis base, immediately forms a complex with the strong Lewis acid catalyst. This is why a stoichiometric amount of the catalyst is required. The complex is broken during the aqueous work-up.[3]
Reaction Mechanism Diagram:
Caption: Workflow for optimizing reaction temperature.
Q3: What are the essential safety precautions to take during this experiment?
A3: The synthesis of this compound involves several hazards that require careful management.
-
Corrosive and Water-Reactive Reagents: Aluminum chloride (AlCl₃) is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Acetyl chloride is also corrosive and reacts with moisture. Always handle these reagents in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Ensure all glassware is scrupulously dried before use. [1]* Exothermic Reaction: As mentioned, the reaction is highly exothermic. [4]A runaway reaction can lead to a rapid increase in temperature and pressure. Always perform the reaction with an adequate cooling bath (e.g., ice-water) on standby and add reagents slowly and in a controlled manner. Never add water to quench the reaction mixture directly; instead, slowly pour the reaction mixture onto ice. [4]* Solvent Hazards: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment. [4]
References
- Benchchem. (n.d.). Optimizing Friedel-Crafts Acylation: A Technical Support Center.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation....
- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- NIH. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Catalyst selection for 4'-Methoxy-3'-(trifluoromethyl)acetophenone reactions
The user wants a technical support center for catalyst selection in reactions involving 4'-Methoxy-3'-(trifluoromethyl)acetophenone.
Here's a breakdown of the requirements and a plan to address them:
Topic: . Content Type: Technical support center with troubleshooting guides and FAQs in a Q&A format. Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE (Autonomy)
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I need to design a structure that best fits the topic. A good structure would be to categorize the content by reaction type (e.g., Reduction, Cross-Coupling). This makes it easy for a researcher to find information relevant to their specific experiment.
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Within each reaction type, I will have:
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Catalyst Selection Guide (FAQ style): "Which catalyst is best for...?", "What are the advantages of using Catalyst X over Catalyst Y?".
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Troubleshooting Guide (Q&A style): "My reaction is not going to completion. What should I check?", "I am observing low yield/selectivity. What are the possible causes?".
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Detailed Experimental Protocols: Step-by-step procedures for the most common and effective catalytic systems.
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PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
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Expertise & Experience: I will explain the why behind catalyst choices. For example, why a bulky phosphine ligand is preferred for a certain cross-coupling, or why a specific chiral catalyst gives high enantioselectivity in a reduction. I will connect the electronic properties of the substrate (electron-donating methoxy group, electron-withdrawing trifluoromethyl group) to catalyst reactivity.
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Trustworthiness: Protocols will be self-validating. This means including details on reaction monitoring (TLC, GC, HPLC), purification, and characterization.
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Authoritative Grounding & Comprehensive References:
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I will cite sources for mechanistic claims, specific catalyst systems, and reaction conditions.
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I will create a numbered reference list at the end with full details and clickable URLs. The initial search has provided several good sources (BenchChem application notes, journal articles from ACS, RSC, NIH, etc.).
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PART 3: VISUALIZATION & FORMATTING
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Data Presentation: I will use Markdown tables to summarize key data like catalyst loading, ligands, bases, solvents, temperature, reaction time, and yield/enantiomeric excess. This is crucial for comparing different catalytic systems.
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Experimental Protocols: I will format these as clear, numbered, step-by-step instructions.
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Mandatory Visualization (Graphviz):
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I will create DOT language diagrams for:
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A general workflow for catalyst selection.
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A troubleshooting flowchart for a common reaction like a Suzuki coupling.
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A simplified catalytic cycle for a key reaction (e.g., Pd-catalyzed cross-coupling).
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I will ensure all diagrams meet the specified constraints (width, color contrast, node text contrast). I will use the provided color palette.
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Execution Plan:
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Structure the Document: I will start with a brief introduction to the importance of this compound and the challenges in its catalytic transformations. Then, I'll divide the main body into sections based on reaction type.
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Section 1: Asymmetric Reduction of the Ketone. This is a very common transformation. I have good data from the search results on CBS reduction, transfer hydrogenation, etc.
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Section 2: Palladium-Catalyzed Cross-Coupling Reactions. This will cover Suzuki and Buchwald-Hartwig amination reactions, which are critical for building more complex molecules. I will focus on aryl halide derivatives of the core molecule.
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Section 3: Other Transformations. I will briefly cover other potential reactions like oxidation or α-functionalization if the literature supports it.
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Section 4: General Troubleshooting. A section for issues common to many catalytic reactions (e.g., catalyst deactivation, exotherms).
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FAQs: Write clear questions and expert answers, citing sources.
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Troubleshooting: Frame problems as questions (e.g., "Why is my yield low?") and provide a list of potential causes and solutions in a logical order.
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Protocols: Write detailed, step-by-step procedures based on the literature found.
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Tables: Create Markdown tables to summarize and compare data from different sources.
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At the end, I will compile the full reference list, ensuring all links are valid and point to the correct source.
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Review and Refine: I will read through the entire guide to ensure it flows logically, the tone is appropriate for the audience (Senior Application Scientist), and all requirements of the prompt have been met. I will double-check the scientific accuracy and the formatting of citations, tables, and diagrams.
This structured approach will allow me to build the technical guide methodically, ensuring all constraints of the prompt are met while creating a genuinely useful resource for the target audience.## Technical Support Center: Catalyst Selection for this compound Reactions
Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic nature of this substrate, featuring both an electron-donating methoxy group and a powerful electron-withdrawing trifluoromethyl group, presents specific challenges and opportunities in catalytic transformations.[1] This document provides in-depth, field-proven insights to ensure the success of your synthetic endeavors.
Section 1: Asymmetric Reduction of the Ketone Functional Group
The enantioselective reduction of the prochiral ketone in this compound to its corresponding chiral alcohol is a critical transformation, yielding a valuable building block for pharmaceuticals.[2] The electronic properties of the trifluoromethyl group can significantly influence the reactivity of the ketone, making catalyst selection paramount for achieving high yield and enantioselectivity.[2]
Frequently Asked Questions (FAQs): Catalyst Selection for Asymmetric Reduction
Q1: What are the most reliable catalytic systems for the asymmetric reduction of this compound?
A1: Four primary methodologies have proven highly effective:
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Corey-Bakshi-Shibata (CBS) Reduction: Utilizes a chiral oxazaborolidine catalyst with a borane source. It is known for its high enantioselectivity and reliability for a wide range of ketones.[2][3]
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Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Employs a Ruthenium precatalyst with a chiral diamine ligand (e.g., (S,S)-TsDPEN). This method uses safe and readily available hydrogen donors like a formic acid/triethylamine azeotrope or 2-propanol.[2]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: A powerful method that often requires specialized ligands and high-pressure hydrogen gas but can provide excellent results.
-
Biocatalytic Reduction: Uses alcohol dehydrogenases (ADHs) and offers exceptional selectivity under mild, aqueous conditions.[2]
Q2: My primary goal is the highest possible enantiomeric excess (e.e.). Which system should I choose?
A2: For achieving the highest e.e., the CBS Reduction and Biocatalytic Reduction are often the top choices. CBS reductions frequently yield e.e. values greater than 95%.[2] Alcohol dehydrogenases (ADHs) are enzymes evolved for stereospecific reductions and can deliver e.e. values approaching >99% under optimized conditions.
Q3: I need a scalable, cost-effective method for a pilot-scale synthesis. What do you recommend?
A3: For scalability and cost-effectiveness, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is an excellent choice. The catalyst loading is typically low (0.005-0.025 equivalents), and it avoids the use of stoichiometric chiral reagents or high-pressure hydrogenation equipment.[2] The hydrogen donors are inexpensive and easy to handle.
Troubleshooting Guide: Asymmetric Reduction
Q1: My CBS reduction has stalled, and the conversion is low. What are the likely causes?
A1: Low conversion in a CBS reduction is often traced back to two main issues: the quality of the borane reagent and the presence of moisture.
-
Inactive Borane Reagent: Borane-dimethyl sulfide (BMS) or BH3·THF solutions can degrade over time. Use a freshly opened bottle or titrate the solution to confirm its molarity.
-
Moisture Contamination: The reaction is extremely sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture will quench the borane reagent and deactivate the catalyst.[4]
-
Slow Reagent Addition: The borane source must be added slowly at a low temperature (e.g., 0 °C or lower) to the catalyst solution before the substrate is introduced to ensure proper catalyst activation.[2]
Q2: The enantiomeric excess (e.e.) of my chiral alcohol from an ATH reaction is lower than expected. How can I improve it?
A2: Suboptimal e.e. in ATH reactions typically points to issues with catalyst formation or reaction temperature.
-
Incomplete Catalyst Formation: Ensure the Ruthenium precatalyst and the chiral ligand are stirred in an anhydrous solvent for a sufficient time (20-30 minutes) before adding the substrate and hydrogen donor. This in-situ formation of the active catalyst is crucial.[2]
-
Reaction Temperature: Temperature can significantly impact enantioselectivity. If the e.e. is low, try running the reaction at a lower temperature. While this may slow the reaction rate, it often enhances stereochemical control.
-
Ligand Choice: The choice of chiral ligand is critical. Ensure you are using a well-established ligand for this class of substrate, such as (S,S)-TsDPEN or a similar derivative.
Data Summary: Asymmetric Reduction of Acetophenone Derivatives
| Catalytic System | Catalyst (mol%) | Reducing Agent/H-Donor | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| CBS Reduction | (R)-Me-CBS (5-10) | Borane-dimethyl sulfide | THF | -30 to 0 | >90 | >95 |
| Ru-catalyzed ATH | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | HCOOH/NEt₃ or 2-PrOH | DCM / IPA | 25-30 | >95 | >97 |
| Biocatalytic (ADH) | ADH Enzyme | Glucose / GDH (cofactor regen) | Phosphate Buffer | 25-37 | >90 | >99 |
This data is representative for structurally related acetophenones and serves as a strong starting point for this compound.[2]
Protocol: Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst Formation (In-Situ): In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Ru-precatalyst (e.g., [RuCl₂(p-cymene)]₂, 0.01 eq.) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.02 eq.) in anhydrous dichloromethane (DCM).
-
Stir the resulting solution at room temperature for 20-30 minutes. A color change should be observed as the active catalyst forms.
-
Reaction Mixture: To the catalyst solution, add this compound (1.0 equivalent).
-
Hydrogen Donor Addition: Add the hydrogen donor, typically a 5:2 azeotropic mixture of formic acid and triethylamine (5-6 equivalents).[2]
-
Reaction: Stir the mixture at 28-30 °C and monitor the progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the resulting chiral alcohol by silica gel column chromatography.[2]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
To build molecular complexity, this compound must first be functionalized with a leaving group (e.g., Br, I, OTf) on the aromatic ring. These halogenated or triflated derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig Amination (C-N bond formation). The electron-withdrawing nature of the trifluoromethyl group can influence the oxidative addition step in the catalytic cycle.[5]
Diagram: General Pd(0)/Pd(II) Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Frequently Asked Questions (FAQs): Cross-Coupling Catalyst Selection
Q1: For a Suzuki-Miyaura coupling with a bromo-derivative of my substrate, which catalyst system is a reliable starting point?
A1: A classic and robust system is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich, bulky ligand like SPhos.[5] Using Pd(dppf)Cl₂ is also a very common and effective choice.[5] The choice of base is critical; inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used in a mixed solvent system like Toluene/H₂O or Dioxane/H₂O.[5]
Q2: I am attempting a Buchwald-Hartwig amination. The amine I'm using is sterically hindered. What type of ligand should I use?
A2: For sterically hindered amines, bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination step. Ligands developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig are the industry standard.[6][7] These ligands promote the formation of the desired monoligated palladium(0) active species.[8] A strong, non-nucleophilic base like NaOtBu or LHMDS is required.
Q3: My starting material is an aryl chloride derivative, which is known to be less reactive. Can I still perform a Suzuki or Buchwald-Hartwig reaction?
A3: Yes, but it requires a more specialized catalyst system. For unreactive aryl chlorides, highly active palladium catalysts with bulky, electron-donating ligands (like those mentioned in A2) are necessary to facilitate the challenging oxidative addition step.[9] Alternatively, nickel-based catalysts can be superior for activating C-Cl bonds, as oxidative addition is often kinetically more facile with nickel than with palladium.[8][9]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Q1: My Suzuki coupling is giving me a significant amount of homocoupled boronic acid (R-R) by-product. What's wrong?
A1: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or inefficient transmetalation.
-
Deoxygenate Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). Oxygen can promote oxidative homocoupling.
-
Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid for transmetalation. Ensure the base is strong enough and sufficiently soluble. Sometimes switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ can improve the rate of the desired reaction over the side reaction.
-
Check Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which may have different reactivity. Using fresh, high-quality boronic acid is recommended.
Q2: My Buchwald-Hartwig reaction is not working. I see only starting material and some dehalogenated arene.
A2: The formation of a dehalogenated (hydrodehalogenation) side product suggests that the catalytic cycle is being intercepted. This can happen via a β-hydride elimination pathway or other decomposition routes.[6]
-
Ligand Choice: The ligand may not be suitable. Switch to a more robust, bulky ligand (e.g., a biaryl phosphine ligand) that can stabilize the palladium intermediates and promote reductive elimination over side reactions.
-
Base Strength: The base might be too weak or too strong. While a strong base is needed, an excessively strong base can sometimes lead to catalyst decomposition. NaOtBu is a good starting point.[10]
-
Catalyst Precursor: Ensure your palladium precursor and ligand are forming the active Pd(0) species. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over in-situ reduction of a Pd(II) salt.[10][11]
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Couplingdot
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// Nodes Start [label="Low Yield in Suzuki Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Catalyst [label="Is the Pd catalyst active?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Are reagents high quality?", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are reaction conditions optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
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Sol_Conditions1 [label="Rigorously degas solvent\nand reaction mixture", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box]; Sol_Conditions2 [label="Increase temperature or\nswitch to higher-boiling solvent", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box]; Sol_Conditions3 [label="Screen different bases\n(K₂CO₃, K₃PO₄, Cs₂CO₃)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=box];
// Edges Start -> Check_Catalyst; Start -> Check_Reagents; Start -> Check_Conditions;
Check_Catalyst -> Sol_Catalyst1 [label="If catalyst deactivation\nis suspected"]; Check_Catalyst -> Sol_Catalyst2 [label="If oxidative addition\nis slow (e.g., Ar-Cl)"];
Check_Reagents -> Sol_Reagents1 [label="If homocoupling\nis observed"]; Check_Reagents -> Sol_Reagents2 [label="If reaction is sluggish"];
Check_Conditions -> Sol_Conditions1 [label="If decomposition or\nhomocoupling occurs"]; Check_Conditions -> Sol_Conditions2 [label="If reaction is slow"]; Check_Conditions -> Sol_Conditions3 [label="If transmetalation\nis inefficient"]; }
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Scientist's Guide to Solubilizing 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Introduction: Welcome to the technical support guide for 4'-Methoxy-3'-(trifluoromethyl)acetophenone. This molecule is a valuable acetophenone derivative, often utilized as a key intermediate and building block in medicinal chemistry and organic synthesis.[1] Its structure, which includes an electron-withdrawing trifluoromethyl group and an electron-donating methoxy group, makes it a versatile scaffold for developing novel compounds, particularly in pharmaceuticals and material science.[1]
However, the very features that make this compound chemically interesting—its aromatic rings and lipophilic trifluoromethyl group—contribute to its significant drawback: extremely low solubility in aqueous media.[1] This guide is designed for researchers, scientists, and drug development professionals who encounter this challenge. We will move beyond simple protocols to explain the underlying principles of various solubilization strategies, providing you with the knowledge to troubleshoot effectively and select the optimal method for your specific experimental needs.
Part 1: Frequently Asked Questions - Understanding the Challenge
Q1: What are the key physicochemical properties of this compound?
Understanding the compound's inherent properties is the first step in designing a successful solubilization strategy. While experimental aqueous solubility data is not widely published, its structural characteristics strongly predict poor water solubility.
| Property | Value | Source |
| CAS Number | 149105-10-2 | [2] |
| Molecular Formula | C₁₀H₉F₃O₂ | [1] |
| Molecular Weight | ~218.17 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 57 - 61 °C | [1] |
| Aqueous Solubility | Not reported; predicted to be very low. | [3] |
| LogP (Predicted) | High (indicative of lipophilicity) | [1] |
Q2: Why is this compound so poorly soluble in water?
The solubility of a compound is governed by the "like dissolves like" principle.[4] Water is a highly polar solvent that forms strong hydrogen bond networks. This compound has a predominantly non-polar and hydrophobic character due to:
-
Aromatic Rings: The phenyl ring is inherently hydrophobic.
-
Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and increases the molecule's non-polar surface area.[1]
-
Lack of Ionizable Groups: The molecule is neutral and lacks acidic or basic functional groups that could be ionized to form water-soluble salts.[5]
For this molecule to dissolve, it must break the strong hydrogen bonds between water molecules, which is energetically unfavorable compared to it remaining in its solid, crystalline state.
Q3: My compound precipitates when I add my DMSO stock solution to my aqueous buffer. What is happening?
This is a common phenomenon known as "crashing out." While the compound may be highly soluble in a neat organic solvent like Dimethyl Sulfoxide (DMSO), this high-concentration stock is then subjected to a drastic change in solvent polarity when diluted into an aqueous buffer. The final concentration of the organic solvent is often too low to keep the hydrophobic compound in solution, causing it to precipitate out as a fine suspension. This guide provides several strategies to prevent this issue.
Part 2: Strategic Approaches to Enhance Aqueous Solubility
Successfully solubilizing a hydrophobic compound for an aqueous assay requires a thoughtful approach. The choice of method depends heavily on the experimental context, such as the tolerance of a cell line to excipients or potential interference with an enzymatic assay.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting a solubilization strategy.
Method 1: Co-Solvent Systems
Q4: How do co-solvents work, and which one should I choose?
Co-solvents are water-miscible organic solvents that, when added to water, create a solvent mixture with reduced polarity.[6] This reduction in the overall polarity of the solvent system lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[7]
This is often the first and simplest method to try. The choice of co-solvent depends on the tolerance of your experimental system.
| Co-Solvent | Key Characteristics | Typical Final Concentration |
| DMSO | Powerful solvent, but can be toxic to some cells above 0.5-1%. | < 1% |
| Ethanol | Less toxic than DMSO, commonly used in formulations. | < 5% |
| Propylene Glycol | Low toxicity, often used in parenteral dosage forms. | < 10% |
| PEG 400 | Low toxicity, good solubilizing power for many compounds. | < 10% |
Protocol 1: Preparing a Solution Using a Co-solvent
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required. Ensure the compound is fully dissolved.
-
Serial Dilution (Optional): If necessary, perform intermediate dilutions in the 100% co-solvent to reach a concentration that allows for the final dilution into your aqueous buffer.
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of the co-solvent to your aqueous buffer without the compound. This is essential to rule out any effects of the solvent on your experiment.
-
Observation: Visually inspect the final solution for any signs of cloudiness or precipitation. Let it stand for 15-30 minutes to ensure stability.
Method 2: Surfactant-Mediated Solubilization
Q5: What is the mechanism of surfactant-based solubilization?
Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[8] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where a poorly soluble drug like ours can be encapsulated, while the hydrophilic heads face the aqueous medium.[9][10] This effectively increases the apparent solubility of the compound in water.[8]
Q6: Which surfactant should I use for my laboratory experiments?
For research applications, non-ionic surfactants are generally preferred due to their lower potential for interacting with proteins and membranes.
| Surfactant | Key Characteristics | Typical Use Concentration |
| Tween® 80 (Polysorbate 80) | Very common, low toxicity, used in many pharmaceutical formulations. | 0.1% - 2% (w/v) |
| Triton™ X-100 | Effective solubilizer, but can interfere with some assays. Often used in lysis buffers. | 0.1% - 1% (w/v) |
| Solutol® HS-15 | A newer surfactant with excellent solubilization effects and biocompatibility. | 0.5% - 5% (w/v) |
Protocol 2: Solubilization using Surfactants
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., a 10% w/v solution of Tween® 80).
-
Initial Compound Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol (this is a co-solvent/surfactant combination approach).
-
Combine and Mix: Add the ethanolic solution of the compound to the surfactant-containing buffer.
-
Energy Input: Vortex or sonicate the mixture to facilitate the formation of micelles and encapsulation of the compound. The solution should become clear.
-
Equilibration: Allow the solution to equilibrate for at least one hour at room temperature.
-
Control Preparation: Prepare a vehicle control containing the same final concentrations of the organic solvent and surfactant in the buffer.
Method 3: Cyclodextrin Inclusion Complexes
Q7: How do cyclodextrins enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[11] Their exterior is hydrophilic, while the internal cavity is hydrophobic.[12] Poorly water-soluble molecules can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex.[13] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its solubility and stability.[12][14]
Q8: Which cyclodextrin is most suitable?
The choice depends on the size of the guest molecule. For many drug-like molecules, β-cyclodextrin and its derivatives are a good starting point. Modified cyclodextrins are often preferred due to their enhanced solubility and safety profiles.
| Cyclodextrin | Key Characteristics |
| β-Cyclodextrin (β-CD) | Natural, relatively inexpensive, but has lower aqueous solubility itself. |
| Hydroxypropyl-β-CD (HP-β-CD) | High aqueous solubility and low toxicity, making it a very common and effective choice in pharmaceutical formulations.[13] |
| Sulfobutylether-β-CD (SBE-β-CD) | High solubility, used to solubilize weakly basic or neutral drugs. |
Protocol 3: Preparing a Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to make a concentrated stock (e.g., 40% w/v). This may require stirring and gentle warming.
-
Add Compound: Add the solid this compound directly to the cyclodextrin solution. A molar ratio of 1:1 (compound:cyclodextrin) is a good starting point, but this can be optimized.
-
Complexation: Vigorously stir or shake the mixture at room temperature for 24-48 hours. This extended time is necessary to reach equilibrium for complex formation.
-
Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex.
-
Quantification (Recommended): The exact concentration of the dissolved compound should be determined analytically using a method like HPLC or UV-Vis spectroscopy.
Part 3: Experimental Validation
Q9: How can I confirm my compound is truly dissolved and not a fine suspension?
Visual inspection is the first step; a true solution should be perfectly clear. For more rigorous confirmation:
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible, it indicates light scattering from suspended particles. A true solution will not show the beam's path.
-
Filtration: Filter the solution through a 0.22 µm syringe filter. If the compound was suspended, its concentration in the filtrate will be significantly lower than the initial calculated concentration.
Q10: How do I determine the maximum solubility in my chosen formulation?
The "shake-flask" method is a standard approach.[4]
-
Add an excess amount of the solid compound to your final formulation (e.g., buffer with 1% DMSO).
-
Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge or filter the sample to remove the excess, undissolved solid.
-
Quantify the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the equilibrium solubility.
By systematically applying and validating these strategies, researchers can overcome the solubility challenges posed by this compound, enabling its effective use in a wide range of aqueous experimental systems.
References
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(2), 061–074.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Clinical and Medical Case Reports, 7(1).
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-8.
- Google Patents. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
- International Journal of Pharmaceutical Sciences. (2010). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences Review and Research, 3(2), 83-90.
- PMC - NIH. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (n.d.).
- ChemicalBook. (2025, July 19). 4'-METHOXY-3'-(TRIFLUOROMETHYL)
- ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic solvent-aqueous media and effect of various cosolvents on cell membrane permeability.
- Sigma-Aldrich. (n.d.). 4′-(Trifluoromethyl)acetophenone 98.
- VSNCHEM. (n.d.). 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE.
- PMC - PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Smolecule. (n.d.). Buy this compound | 149105-10-2.
- OAText. (2017).
- Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane.
- MDPI. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- MDPI. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
Sources
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- 6. wjbphs.com [wjbphs.com]
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- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Storage & Handling of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Welcome to the dedicated support center for 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No. 149105-10-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. By understanding its inherent properties and potential degradation pathways, you can implement best practices for storage and handling, thereby safeguarding the quality and reproducibility of your experimental results.
Introduction to Chemical Stability
This compound is a substituted aromatic ketone.[1][2] Its structure, featuring a methoxy group, a trifluoromethyl group, and a ketone functional group, dictates its reactivity and stability profile.[1] While generally stable under recommended conditions, its functional groups are susceptible to specific degradation pathways, primarily initiated by environmental factors such as light, temperature, moisture, and atmospheric oxygen. The strong carbon-fluorine bonds in the trifluoromethyl group contribute to the molecule's overall stability, but the methoxy and ketone groups can be more reactive.[3][4]
Troubleshooting Guide: Common Storage Issues
This section addresses potential issues you might encounter during the storage and handling of this compound in a practical question-and-answer format.
Q1: I've noticed a yellowing or discoloration of my solid this compound sample over time. What could be the cause?
A1: Discoloration is a common visual indicator of chemical degradation. For aromatic ketones, this can be attributed to several factors:
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can lead to the formation of reactive excited states.[5][6] This can initiate a cascade of reactions, including oxidation and polymerization, resulting in colored byproducts.[7] The methoxy group can further sensitize the molecule to photo-oxidation.
-
Oxidation: The methoxy group (-OCH₃) on the aromatic ring is susceptible to oxidation, particularly when exposed to atmospheric oxygen over prolonged periods. This can lead to the formation of phenolic or quinone-like structures, which are often colored.
-
Trace Impurities: The presence of minute impurities from the synthesis process can sometimes act as catalysts for degradation, especially when exposed to light or heat.
Recommendation: Always store the compound in amber glass vials or other opaque containers to shield it from light.[8][9]
Q2: My compound is stored in a sealed vial, but I suspect it has degraded. What are the likely invisible degradation pathways?
A2: Not all degradation is visually apparent. Key "invisible" pathways include:
-
Hydrolysis: Although the trifluoromethyl group is generally robust, it can undergo slow hydrolysis under certain conditions (e.g., presence of moisture and acidic or basic contaminants) to form a carboxylic acid group.[10][11][12][13][14] This would result in the formation of 4-methoxy-3-carboxyacetophenone.
-
Oxidative Cleavage: The ketone functional group can undergo oxidative cleavage, though this typically requires harsh conditions. More likely is the subtle oxidation at the benzylic position of the acetyl group.
Recommendation: To mitigate hydrolysis, ensure the compound is stored in a desiccated environment. Using a glovebox or a desiccator with a high-quality drying agent is recommended.[8][15]
Q3: What are the absolute ideal storage conditions to maximize the shelf-life of this compound?
A3: For maximum long-term stability, the following conditions should be met:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions.[9][15][16] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis.[8][17][18] |
| Light | Protected from Light | Prevents photodegradation.[8] |
| Container | Tightly Sealed Amber Glass Vial | Amber glass blocks UV light, and a tight seal prevents ingress of air and moisture.[8] |
This combination of conditions creates an environment that minimizes the key instigators of degradation.
Q4: I need to handle the compound outside of a glovebox. What precautions should I take?
A4: If a glovebox is unavailable, you can still minimize exposure by:
-
Working Quickly: Weigh and handle the compound efficiently to reduce its exposure time to the atmosphere.
-
Inert Gas Blanketing: For larger quantities or when transferring solutions, use a technique called inert gas blanketing.[17][18][19][20][21] This involves introducing a gentle stream of nitrogen or argon into the headspace of the container to displace air.
-
Using Dry Glassware: Ensure all spatulas, glassware, and other equipment are thoroughly dried before use, ideally by oven-drying.[22]
Below is a workflow for handling air-sensitive reagents without a glovebox.
Caption: Workflow for handling under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q: Can I store this compound at room temperature? A: For short-term storage (a few weeks), storage at room temperature in a dark, dry place is generally acceptable. However, for long-term stability and to ensure the highest purity, refrigeration (2-8°C) is strongly recommended.[9][15][16]
Q: How can I check the purity of my stored compound if I suspect degradation? A: Several analytical techniques can be used to assess purity:[23][24][25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for identifying degradation products. For instance, hydrolysis of the -CF₃ group would lead to the disappearance of the characteristic fluorine signal and the appearance of a carboxylic acid proton signal.[24]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying purity and detecting the presence of impurities.[23][27] A loss of purity would be indicated by a decrease in the area of the main peak and the appearance of new peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.[23]
Q: Is it necessary to use an inert gas like argon, or is nitrogen sufficient? A: For most applications, high-purity nitrogen is a cost-effective and perfectly suitable inert gas for blanketing.[18][22] Argon, being denser than air, can offer a slightly better protective layer in certain setups, but for routine storage, nitrogen is the standard choice.[22]
Q: What is the expected shelf life of this compound? A: When stored under the ideal conditions (refrigerated, under inert gas, protected from light), the compound is expected to remain stable for several years. Manufacturers typically provide a recommended re-test date on the certificate of analysis.
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Repurification by Recrystallization
If minor degradation has occurred (e.g., slight discoloration), recrystallization can be an effective purification method.
-
Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., a mixture of ethanol and water).
-
Dissolution: In a flask, dissolve the compound in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Sources
- 1. Buy this compound | 149105-10-2 [smolecule.com]
- 2. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]
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- 4. nbinno.com [nbinno.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]
- 8. ossila.com [ossila.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Packaging, Inerting and Blanketing [airproducts.com]
- 19. generon.com [generon.com]
- 20. processonline.com.au [processonline.com.au]
- 21. Tank blanketing - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. rroij.com [rroij.com]
- 25. moravek.com [moravek.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4'-Methoxy-3'-(trifluoromethyl)acetophenone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors with this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles, literature precedents, and practical laboratory experience to help you navigate the common challenges encountered during the synthesis, reaction, and purification of this compound.
I. Synthesis of this compound
The successful synthesis of this compound is the crucial first step. Below, we address common issues encountered during its preparation.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the most common methods for synthesizing this compound?
A1: The primary routes to synthesize this compound are through Friedel-Crafts acylation of a suitably substituted aromatic precursor or via a Grignard reaction.
-
Friedel-Crafts Acylation: This method typically involves the reaction of 2-methoxytoluene with an acetylating agent in the presence of a Lewis acid catalyst. While effective, this reaction can sometimes suffer from issues with regioselectivity and catalyst deactivation.
-
Grignard Reaction: An alternative approach involves the formation of a Grignard reagent from a halogenated precursor, such as 3-bromo-4-methoxytoluene, followed by reaction with an acetylating agent like acetyl chloride. This method can be highly effective but requires careful control of reaction conditions to avoid side reactions.
Q2: I am observing a low yield in my Friedel-Crafts acylation. What are the likely causes and how can I improve it?
A2: Low yields in Friedel-Crafts acylation are a common problem and can be attributed to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Purity: Impurities in the 2-methoxytoluene or the acetylating agent can interfere with the reaction. It is advisable to use freshly distilled or high-purity starting materials.
-
Reaction Temperature: The reaction temperature is a critical parameter. Running the reaction at too low a temperature can lead to incomplete conversion, while excessively high temperatures can promote the formation of byproducts. A stepwise increase in temperature may be beneficial.
-
Stoichiometry of Catalyst: Acylation reactions often require stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with the product ketone.[1] Ensure you are using an adequate amount of catalyst.
Q3: My Grignard reaction to synthesize the target compound is sluggish and gives a poor yield. What should I troubleshoot?
A3: Difficulties with Grignard reactions often stem from the initiation step and the stability of the Grignard reagent.
-
Initiation of Grignard Formation: The reaction of magnesium metal with the aryl halide can sometimes be difficult to initiate. Ensure the magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction. The use of ethereal solvents like THF is common.[2]
-
Purity of Reagents and Solvent: Grignard reagents are highly reactive towards protic sources. Ensure your solvent and aryl halide are anhydrous.
-
Reaction with Acetyl Chloride: The addition of acetyl chloride to the Grignard reagent should be performed at a low temperature (e.g., 0 °C or below) to prevent over-addition and the formation of tertiary alcohol byproducts.[3]
II. Common Reactions with this compound
Once synthesized, this compound is a valuable intermediate for a variety of chemical transformations. This section addresses common issues in subsequent reactions.
A. Reduction of the Ketone Functional Group
The reduction of the ketone to a secondary alcohol is a frequent transformation.
Q1: My reduction of the ketone with sodium borohydride (NaBH₄) is incomplete. What could be the issue?
A1: Incomplete reduction with NaBH₄ can be due to several factors:
-
Reagent Activity: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a fresh bottle of NaBH₄ for optimal results.
-
Solvent Choice: The choice of solvent can influence the rate of reduction. Protic solvents like methanol or ethanol are commonly used.[4]
-
Stoichiometry: While NaBH₄ can theoretically reduce four equivalents of a ketone, it is common practice to use a slight excess to ensure complete conversion.[5]
-
Reaction Temperature: While NaBH₄ reductions are often carried out at room temperature, gentle heating may be required for less reactive ketones.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q2: I am considering catalytic hydrogenation for the ketone reduction. What are the potential pitfalls?
A2: Catalytic hydrogenation is a clean and effective method, but catalyst poisoning and incomplete reaction can occur.
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the substrate or solvent, particularly sulfur-containing compounds. Ensure high-purity starting materials and solvents are used.
-
Reaction Conditions: The reaction is sensitive to hydrogen pressure, temperature, and catalyst loading. Optimization of these parameters may be necessary to achieve complete conversion. Deactivation of the catalyst over the course of the reaction has also been reported in similar systems.[6]
B. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
This class of reactions is crucial for forming new carbon-carbon bonds.
Q1: My Suzuki coupling reaction with a boronic acid is not proceeding to completion. What should I check?
A1: Suzuki coupling reactions are complex, and failure can be due to a number of factors:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered or electronically challenging substrates, specialized ligands may be required.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of solvents can affect the solubility of the reagents and the reaction rate.
-
Oxygen Sensitivity: The palladium(0) active catalyst can be sensitive to oxygen. Degassing the solvent and running the reaction under an inert atmosphere is essential.
III. Troubleshooting Unwanted Side Reactions
During reactions involving this compound, unexpected side reactions can occur.
Q1: I am observing the loss of the methoxy group in my product. What reaction conditions could be causing demethylation?
A1: The methoxy group can be susceptible to cleavage under certain conditions.
-
Strong Lewis Acids: The use of strong Lewis acids, particularly at elevated temperatures, can lead to demethylation of the methoxy group. If a Lewis acid is required for your reaction, consider using a milder one or performing the reaction at a lower temperature.
-
Strong Protic Acids: Treatment with strong protic acids, such as HBr or HI, at high temperatures is a classic method for cleaving methyl ethers and should be avoided if the methoxy group is to be retained.
Q2: I suspect the trifluoromethyl group is not stable under my reaction conditions. Is this possible?
A2: The trifluoromethyl group is generally considered to be very stable. However, under harsh acidic or basic conditions, hydrolysis can occur.
-
Strongly Acidic Conditions: Hydrolysis of the trifluoromethyl group to a carboxylic acid can occur in the presence of fuming sulfuric acid and boric acid.[7] While these conditions are quite harsh, it is a possibility to consider if unexplainable side products are observed under strongly acidic conditions.
-
Strongly Basic Conditions: While less common, prolonged exposure to strong bases at high temperatures could potentially lead to the degradation of the trifluoromethyl group.
IV. Purification of this compound
Achieving high purity is essential for subsequent applications.
Q1: What is a good solvent system for the recrystallization of this compound?
A1: The choice of recrystallization solvent is highly dependent on the impurities present. A good starting point is to screen a variety of solvents with different polarities. Common solvent systems for recrystallization include:
-
Heptane/Ethyl Acetate: A non-polar/polar solvent mixture that is often effective.[8]
-
Methanol/Water: A polar protic/polar aprotic mixture suitable for moderately polar compounds.[8]
-
Dichloromethane/Hexane: Another common mixture for compounds of intermediate polarity.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or a mixture like ethyl acetate/hexane).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Q2: I am having difficulty separating my product from a closely related impurity by recrystallization. What are my options?
A2: If recrystallization is ineffective, column chromatography is the next logical step.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Eluent System: The choice of eluent is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. The polarity of the eluent can be gradually increased to elute the desired compound. A typical eluent system to start with could be 95:5 hexane:ethyl acetate, with the polarity gradually increased as needed.[9][10]
V. Spectroscopic Characterization
Correctly interpreting spectroscopic data is key to confirming the structure and purity of your compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The following table summarizes the expected NMR chemical shifts. Note that exact values may vary slightly depending on the solvent used.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.9-8.1 | m | 2H | Protons ortho to carbonyl |
| Aromatic-H | ~7.0-7.2 | d | 1H | Proton ortho to methoxy |
| Methoxy (-OCH₃) | ~3.9 | s | 3H | Methoxy protons |
| Acetyl (-COCH₃) | ~2.6 | s | 3H | Acetyl protons |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl (C=O) | ~197 | Carbonyl carbon |
| Aromatic C-O | ~160 | Carbon attached to methoxy |
| Aromatic C-CF₃ | ~120-130 (q) | Carbon attached to trifluoromethyl |
| Other Aromatic C | ~110-135 | Aromatic carbons |
| Methoxy (-OCH₃) | ~56 | Methoxy carbon |
| Acetyl (-COCH₃) | ~26 | Acetyl carbon |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet in the ¹³C NMR spectrum due to coupling with the fluorine atoms.
Q2: I am seeing unexpected peaks in my NMR spectrum. How can I identify the impurities?
A2: Unexpected peaks in an NMR spectrum can arise from various sources.
-
Residual Solvents: Check for peaks corresponding to common laboratory solvents used in the reaction or workup.[11]
-
Starting Materials: Compare the spectrum to the NMR of your starting materials to see if any are unreacted.
-
Byproducts: Consider the possibility of the side reactions discussed in Section III. For example, demethylation would result in the disappearance of the methoxy signal and the appearance of a broad phenolic -OH peak. Hydrolysis of the trifluoromethyl group would lead to the formation of a carboxylic acid, which would have a characteristic downfield proton signal.
VI. Workflow & Logic Diagrams
To provide a clearer understanding of the experimental processes, the following diagrams illustrate a typical synthesis and purification workflow, as well as a decision-making process for troubleshooting a failed reaction.
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting a failed chemical reaction.
VII. References
Sources
- 1. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. moriroku.co.jp [moriroku.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Scaling Up the Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone. As a key building block in medicinal chemistry, robust and scalable synthesis of this compound is critical. This document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions to navigate the challenges of its laboratory and pilot-scale production.
Synthesis Overview: The Friedel-Crafts Acylation Approach
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of 2-trifluoromethylanisole.[1] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The reaction's success hinges on the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a powerful ortho-, para-director, while the trifluoromethyl (-CF₃) group is a meta-director. For the target molecule, acylation must occur at the 4-position, which is para to the methoxy group and meta to the trifluoromethyl group. Fortunately, these directing effects are synergistic, strongly favoring the formation of the desired isomer.
Reaction Workflow
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of this compound. When scaling, ensure appropriate engineering controls are in place to manage heat evolution and gas release.
Materials:
-
2-Trifluoromethylanisole
-
Acetyl Chloride (AcCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane (for recrystallization)
-
Ethyl Acetate (for recrystallization or chromatography)
Procedure:
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is inert and dry.
-
Initial Charge: Charge the flask with anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Acylating Agent Addition: Add acetyl chloride (1.0 to 1.1 molar equivalents) dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 2-trifluoromethylanisole (1.0 molar equivalent), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C or room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding it to a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Workup:
-
Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate.[2] Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[2]
-
Troubleshooting Guide
| Question/Issue | Probable Cause(s) | Recommended Solution(s) |
| Q: My reaction is not starting or is very sluggish. | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Insufficiently dried glassware or solvent.3. Low reaction temperature for a deactivated substrate. | 1. Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment (glove box if possible).2. Flame-dry all glassware before use. Use anhydrous grade solvents.3. After adding all reactants at 0-5 °C, allow the reaction to slowly warm to room temperature and monitor progress. |
| Q: The yield is very low. | 1. Incomplete reaction.2. Loss of product during workup (e.g., incomplete extraction).3. Substrate or reagent degradation.4. Reversal of the Friedel-Crafts reaction during workup. | 1. Confirm reaction completion with TLC/GC before quenching.2. Perform multiple extractions (2-3 times) of the aqueous layer.3. Ensure high-purity starting materials. Maintain low temperatures during addition.4. Quench the reaction mixture on a large amount of ice/acid to keep the temperature low and rapidly decompose the aluminum chloride complex. |
| Q: I am seeing multiple spots on my TLC, indicating side products. | 1. Formation of undesired isomers.2. Polysubstitution (less common for acylation).3. Reaction temperature was too high. | 1. While the directing groups favor the desired product, minor isomers can form. Purification by column chromatography is the best solution.2. Use a molar ratio of acylating agent to substrate close to 1:1. Acylation deactivates the ring, making a second acylation difficult.[1]3. Strictly maintain the reaction temperature below 10 °C during all additions. |
| Q: A thick, un-stirrable sludge formed during the reaction or workup. | 1. The AlCl₃-ketone complex is insoluble in the solvent.2. Insufficient solvent volume for the scale of the reaction. | 1. Add more anhydrous solvent to improve stirrability. For some substrates, alternative solvents like nitrobenzene or 1,2-dichloroethane may be needed, but DCM is generally sufficient.2. Increase the solvent volume relative to the amount of AlCl₃ used. |
| Q: My final product is colored (yellow/brown). | 1. Residual catalyst or polymeric byproducts.2. Thermal degradation during solvent removal or distillation. | 1. Wash the organic layer thoroughly during workup. An additional wash with a dilute sodium bisulfite solution can sometimes help.2. A final purification step, such as passing a solution of the product through a short plug of silica gel or performing an activated carbon treatment during recrystallization, can remove color.[3]3. Use lower temperatures during rotary evaporation. |
Frequently Asked Questions (FAQs)
Q1: Can I use acetic anhydride instead of acetyl chloride? Yes, acetic anhydride can be used. It is less reactive than acetyl chloride and may require slightly harsher conditions (e.g., a higher temperature or longer reaction time). However, it is less moisture-sensitive and does not produce HCl gas upon reaction with the catalyst, which can be an advantage for certain setups.
Q2: What other Lewis acids can be used as catalysts? While AlCl₃ is the most common and cost-effective catalyst, others like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can also catalyze the reaction.[4] The choice of catalyst can influence regioselectivity and reactivity, especially with sensitive substrates. For greener alternatives, solid acid catalysts are also being explored.[5]
Q3: What are the primary safety concerns when scaling up this reaction? The two main hazards are:
-
Exothermicity: The reaction between AlCl₃ and the reactants is highly exothermic. On a large scale, efficient heat transfer is critical. A jacketed reactor with controlled cooling is necessary. Additions must be done slowly to control the internal temperature.
-
HCl Gas Evolution: Significant amounts of HCl gas are released during the quenching step. An efficient gas scrubber system is mandatory to neutralize the acidic vapors.
Q4: How do I confirm the identity and purity of my final product? Standard analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure, including the substitution pattern on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch.
Q5: Are there alternative synthetic routes? While Friedel-Crafts acylation is the most direct method, other multi-step routes exist. For example, methods starting from 3-aminobenzotrifluoride via diazotization and subsequent reaction sequences have been reported, though they are often lower yielding and more complex.[7][8][9] Another approach involves the reaction of a Grignard reagent derived from a brominated precursor with an acetylating agent.[10]
References
- BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Google Patents. (2021). WO 2021/171301 A1: A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
- Google Patents. (2012). CN102690180A: Method for synthesizing trifluoromethyl acetophenone.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- PubMed Central (PMC). (2022). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
- BenchChem. Synthesis routes of 3'-(Trifluoromethyl)acetophenone.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4'-(Methylthio)acetophenone.
- MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
- BenchChem. (2025). yield comparison of different 4'-(Methylthio)acetophenone synthesis routes.
- India Science, Technology & Innovation Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Google Patents. (2013). CN103193611A: Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (2023). WO2023223105A1: A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap).
- Google Patents. (2002). US6420608B1: Process for the preparation of trifluoromethyl acetophenone.
- European Patent Office. (2023). EP 3526188 B1: METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 9. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 10. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of 4'-Methoxy-3'-(trifluoromethyl)acetophenone by TLC
Welcome to the technical support guide for monitoring reactions involving 4'-Methoxy-3'-(trifluoromethyl)acetophenone using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth guidance to overcome common challenges and ensure the integrity of your experimental results.
Introduction to TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic organic chemistry for its simplicity, speed, and efficiency in monitoring reaction progress, identifying compounds, and assessing purity.[1][2] The principle lies in the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an eluting solvent).[3] Polar compounds interact more strongly with the polar stationary phase, resulting in slower movement up the TLC plate and thus a lower Retention Factor (Rf), while less polar compounds travel further.[4][5]
This compound is an acetophenone derivative with a moderately polar ketone functional group, an electron-donating methoxy group, and a lipophilic trifluoromethyl group.[6] Understanding the interplay of these functionalities is crucial for developing an effective TLC method.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose mobile phase for TLC of this compound?
A1: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[7] A common initial ratio to try is 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio will depend on the polarity of the other reactants and expected products. The goal is to achieve an Rf value for your starting material between 0.3 and 0.7 to allow for clear separation from both more polar products (which will have lower Rf values) and less polar byproducts (which will have higher Rf values).[5]
Q2: How can I visualize the spots on the TLC plate? My compound is colorless.
A2: this compound, being an aromatic ketone, is UV active.[7] The most common and non-destructive method is to use a UV lamp at 254 nm.[8][9] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[8][10] If your reactants or products are not UV active, chemical staining is necessary. A potassium permanganate (KMnO₄) stain is a good general stain for many organic compounds. For ketones specifically, a 2,4-dinitrophenylhydrazine (DNPH) stain can be very effective, typically forming yellow to orange spots.[11][12]
Q3: How do I calculate and interpret the Retention Factor (Rf) value?
A3: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[13]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a constant for a specific compound under identical TLC conditions (stationary phase, mobile phase, temperature).[14] A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound.[4] By comparing the Rf value of a spot in the reaction mixture to that of your starting material, you can track its consumption. The appearance of new spots indicates product formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spot Streaking | 1. Sample Overloading: Applying too much sample to the plate.[15][16][17] 2. Highly Polar Compound: The compound may be interacting too strongly with the silica gel.[18] 3. Acidic or Basic Nature of Compound: Can cause strong adsorption to the stationary phase.[19] | 1. Dilute your sample and re-spot. The initial spot on the baseline should be small and concentrated.[12] 2. Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).[18] 3. If your compound is acidic, add a small amount (0.1-1%) of acetic or formic acid to the mobile phase. If basic, add a small amount of triethylamine.[18][19] |
| Spots Remain at the Baseline (Low Rf) | 1. Mobile Phase is Not Polar Enough: The eluent does not have sufficient strength to move the compound up the plate.[5][18] | 1. Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[18] |
| Spots Run with the Solvent Front (High Rf) | 1. Mobile Phase is Too Polar: The eluent is too strong, causing all components to travel with the solvent front without separation.[5][18] | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[18] |
| Poor Separation of Spots (Co-elution) | 1. Similar Polarity of Compounds: The starting material and product may have very similar polarities.[20] 2. Inappropriate Solvent System: The chosen mobile phase may not be optimal for resolving the mixture. | 1. Try a different solvent system. For example, switch from ethyl acetate to acetone or use a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane).[20] 2. Utilize the "co-spot" technique. On the same lane, spot your starting material, and then on top of that, spot your reaction mixture. If the spots resolve into two distinct spots, they are different compounds. If they appear as a single, elongated spot, they may be the same or have very similar Rf values.[20] |
| No Spots Visible | 1. Sample is Too Dilute: The concentration of the compound is below the detection limit.[15][18] 2. Compound is Not UV Active: Not all organic compounds absorb UV light at 254 nm.[18] 3. Compound Evaporation: The compound may be volatile.[18] | 1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[15][18] 2. Use a chemical stain for visualization.[18] 3. This is less likely for this specific compound but can be an issue with low boiling point substances. |
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline. Also spot your starting material (this compound) and any available product standards on separate lanes for comparison. Keep the spots small and concentrated.[12]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Development: Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[15] Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[17]
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[9] If necessary, proceed to chemical staining.
-
Analysis: Calculate the Rf values for all spots.[13]
Protocol 2: Preparation of a Potassium Permanganate (KMnO₄) Stain
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Application: Gently dip the dried TLC plate into the stain solution using forceps or spray the plate with the solution in a fume hood.
-
Visualization: Spots will appear as yellow-brown spots against a purple background. The background color will fade over time. This stain is destructive.[8]
Visualization of the TLC Workflow
Caption: A flowchart of the standard TLC experimental workflow.
References
- Labforward. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Labforward. [Link]
- Bitesize Bio. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
- ChemBAM. TLC troubleshooting. ChemBAM. [Link]
- University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
- BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium. [Link]
- University of Rochester. Troubleshooting Thin-Layer Chromatography. Department of Chemistry. [Link]
- StudyRaid. (2024, March 15). Understand tLC and HPLC Analysis of Acetophenone. StudyRaid. [Link]
- Khan Academy. Calculating retention factors for TLC. Khan Academy. [Link]
- Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. [Link]
- Proprep.
- Chemistry LibreTexts. (2022, August 21). 5.6: TLC Procedure. Chemistry LibreTexts. [Link]
- University of California, Los Angeles. Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. [Link]
- The Organic Chemistry Tutor. (2021, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2022, August 21). 5.
- Toppr.
- Labster.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
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Technical Support Center: Work-up and Purification of 4'-Methoxy-3'-(trifluoromethyl)acetophenone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Methoxy-3'-(trifluoromethyl)acetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile building block. The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group imparts unique reactivity and solubility characteristics that require careful consideration during product isolation.[1]
Diagram: General Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Quenching and Initial Work-up
Question 1: My reaction is complete. What is the best general quenching procedure?
Answer: For most non-aqueous reactions, the initial step is to carefully quench any reactive reagents. A common and generally safe method is to slowly pour the reaction mixture into a beaker containing crushed ice or a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This method is effective for neutralizing organometallic reagents or strong acids/bases. Always perform the quench in an ice bath to manage any potential exotherms.
Question 2: I've quenched my reaction, and now I have a persistent emulsion during liquid-liquid extraction. How can I resolve this?
Answer: Emulsions are common when dealing with complex reaction mixtures. Here are several strategies to break them:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.[3]
-
Filtration through Celite®: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® can remove these solids.
-
Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Gentle swirling or rolling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density can sometimes disrupt the emulsion.
Question 3: I am using a water-miscible solvent like THF or acetonitrile. How does this affect my extraction?
Answer: Water-miscible solvents like THF, dioxane, and acetonitrile will partition between the aqueous and organic layers, which can lead to the loss of your product into the aqueous phase.[3] The most reliable approach is to remove the bulk of the water-miscible solvent via rotary evaporation before proceeding with the aqueous work-up. If this is not feasible, you will need to dilute your extraction solvent significantly and perform multiple washes with water or brine to pull the water-miscible solvent into the aqueous layer.[3]
Category 2: Acid-Base Extraction and Impurity Removal
Question 4: My reaction has acidic or basic byproducts. Can I use an acid-base extraction to purify my crude product?
Answer: Yes, acid-base extraction is a powerful technique for removing acidic or basic impurities.[4][5][6][7] Since this compound is a neutral compound, it will remain in the organic layer during these washes.
-
To Remove Acidic Impurities: Wash the organic layer with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurities will be deprotonated to form water-soluble salts that partition into the aqueous layer.[4][6]
-
To Remove Basic Impurities: Wash the organic layer with a weak acid, such as a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). The basic impurities will be protonated, forming water-soluble salts that move to the aqueous layer.[3][5]
Diagram: Acid-Base Extraction Strategy
Caption: Flowchart for separating acidic and basic impurities from the neutral product.
Question 5: I'm concerned about the stability of the trifluoromethyl group under basic conditions. Can a NaHCO₃ wash cause hydrolysis?
Answer: This is an excellent and critical consideration. The trifluoromethyl group can be susceptible to hydrolysis under basic conditions, which would convert it to a carboxylic acid.[8][9][10] However, a brief wash with a weak base like sodium bicarbonate is generally considered safe and unlikely to cause significant hydrolysis. Stronger bases, such as sodium hydroxide (NaOH), and prolonged exposure or heating should be strictly avoided during the work-up.[9] If you are particularly concerned, use a very dilute base solution and minimize the contact time.
Category 3: Final Purification and Isolation
Question 6: What is the best method for the final purification of this compound?
Answer: The choice of final purification method depends on the nature of the remaining impurities and the physical state of your product.
-
Column Chromatography: This is the most common and versatile method for purifying compounds like this compound. Given the presence of the fluorine atoms, specialized fluorinated stationary phases can offer unique selectivity.[11][12][13] However, standard silica gel chromatography is often sufficient. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: Since this compound is a solid with a reported melting point of 57-61 °C, recrystallization can be a highly effective method for achieving high purity, especially if the impurities have different solubility profiles.[1] A solvent screen with various non-polar and polar solvents (e.g., hexanes, ethanol, isopropanol) is recommended to find the optimal conditions.
Table: Recommended Solvents for Purification
| Purification Method | Recommended Solvents/Systems | Rationale |
| Column Chromatography | Silica Gel with Hexanes/Ethyl Acetate Gradient | Good for separating compounds with differing polarities. |
| Fluorinated Stationary Phase | Can provide enhanced separation for fluorinated compounds from non-fluorinated impurities.[12][14] | |
| Recrystallization | Heptane or Hexanes | The non-polar nature of these solvents is suitable for the relatively non-polar product. |
| Ethanol/Water or Isopropanol/Water | A mixed-solvent system can be effective if the product is too soluble in pure alcohol. |
Question 7: My purified product still shows minor impurities by NMR. What are my options?
Answer: If minor impurities persist after initial purification, a second purification step is often necessary.
-
Re-chromatography: If you performed column chromatography, repeating the process with a shallower solvent gradient can improve separation.
-
Recrystallization: If your initial purification was chromatography, a subsequent recrystallization can be very effective at removing trace impurities.
-
Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. A C18 or a fluorinated column could be effective.[11][15]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Quench: Cool the reaction vessel in an ice bath. Slowly and with stirring, add a saturated aqueous solution of NH₄Cl until no further reaction is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5][16] Shake the funnel, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Back-Extraction (Optional): To maximize yield, you can add fresh organic solvent to the aqueous layer, shake, and combine this second organic extract with the first.
-
Wash: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ (if acidic impurities are present).
-
Water.
-
Saturated aqueous NaCl (brine) to aid in drying.
-
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent and rinse it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
By following these guidelines and troubleshooting steps, researchers can effectively navigate the work-up and purification of reactions involving this compound, leading to higher yields and purity of the desired product.
References
- Mahato, S. K., & Maity, S. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(33), 18073-18078. [Link]
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
- Fiveable. (n.d.). Aqueous workup Definition. [Link]
- Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
- LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- Wikipedia. (n.d.). Acid–base extraction. [Link]
- Bornstein, J., Leone, S. A., Sullivan, W. F., & Bennett, O. F. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(7), 1745–1745. [Link]
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
- Pérez, Y., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9036-9043. [Link]
- Tanaka, N., et al. (1990). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 28(5), 263-268. [Link]
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Zhang, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International journal of molecular sciences, 15(6), 10510-10520. [Link]
- Zhang, Y., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of analytical methods in chemistry, 2012, 841958. [Link]
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- 16. fiveable.me [fiveable.me]
Validation & Comparative
A Guide to Spectroscopic Confirmation: Unveiling the Structure of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel compounds is a cornerstone of rigorous research. This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone with potential applications in medicinal chemistry.[1] We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in this context.
Deciphering the Molecular Architecture: Predicted Spectroscopic Analysis of this compound
The structural confirmation of an organic molecule is akin to solving a puzzle, with each spectroscopic technique providing crucial pieces of information. Here, we will assemble the predicted spectroscopic data for this compound to build a complete picture of its structure.
¹H NMR Spectroscopy: A Proton's Perspective
Predicted ¹H NMR data offers insights into the electronic environment of the hydrogen atoms within the molecule. The spectrum is anticipated to display distinct signals for the aromatic protons, the methoxy group, and the acetyl methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5' | ~7.9 - 8.1 | d | 1H |
| H-6' | ~7.8 - 8.0 | dd | 1H |
| H-2' | ~7.1 - 7.3 | d | 1H |
| -OCH₃ | ~3.9 - 4.1 | s | 3H |
| -COCH₃ | ~2.5 - 2.7 | s | 3H |
Note: Predicted values are based on established substituent effects on aromatic systems. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, 's' denotes a singlet.
The downfield shift of the aromatic protons is a direct consequence of the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the acetyl and trifluoromethyl groups. The distinct multiplicities of the aromatic protons arise from spin-spin coupling with their neighbors, providing crucial information about their relative positions. The singlet signals for the methoxy and acetyl protons are characteristic and their integration values confirm the presence of three protons in each group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Predicted ¹³C NMR data complements the ¹H NMR data by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 - 198 |
| C-4' | ~160 - 165 |
| C-1' | ~130 - 135 |
| C-6' | ~128 - 132 |
| C-2' | ~112 - 116 |
| C-5' | ~108 - 112 |
| C-3' | ~120 - 125 (q, J ≈ 30-35 Hz) |
| -CF₃ | ~122 - 126 (q, J ≈ 270-275 Hz) |
| -OCH₃ | ~55 - 60 |
| -COCH₃ | ~25 - 30 |
Note: Predicted values are based on established substituent effects. 'q' denotes a quartet due to coupling with fluorine atoms.
The carbonyl carbon of the acetyl group is expectedly the most downfield signal. The aromatic carbons exhibit a range of chemical shifts influenced by the electronic effects of the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, a hallmark of this functional group. Similarly, the aromatic carbon directly attached to the trifluoromethyl group will also show a quartet splitting, albeit with a smaller coupling constant.
Infrared (IR) Spectroscopy: Probing Functional Groups
The predicted IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Aryl Ketone) | 1670 - 1690 | Stretch |
| C-F (Trifluoromethyl) | 1100 - 1350 (strong, multiple bands) | Stretch |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric stretch) | Stretch |
| C-O (Aryl Ether) | 1000 - 1075 (symmetric stretch) | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Alkyl) | 2850 - 3000 | Stretch |
The strong absorption band in the region of 1670-1690 cm⁻¹ is a definitive indicator of the conjugated ketone carbonyl group.[2][3] The presence of the trifluoromethyl group will be marked by several strong absorption bands in the 1100-1350 cm⁻¹ region. The C-O stretching vibrations of the methoxy group provide further structural confirmation.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. The predicted molecular ion peak for this compound (C₁₀H₉F₃O₂) would be at m/z 218.05.
A plausible fragmentation pathway would involve the initial loss of a methyl radical from the acetyl group to form a stable acylium ion.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Predicted Fragment Ion |
| 218 | [M]⁺ |
| 203 | [M - CH₃]⁺ |
| 175 | [M - CH₃ - CO]⁺ |
| 147 | [M - COCH₃ - CO]⁺ |
A Tale of Two Molecules: Comparative Spectroscopic Analysis
To ground our predicted data in experimental reality, we will now compare it with the known spectroscopic data of 4'-(Trifluoromethyl)acetophenone.[4][5][6][7] This comparison will underscore how the presence and position of the methoxy group in our target molecule would manifest in the spectra.
¹H NMR: The Methoxy Signature
The most significant difference in the ¹H NMR spectra would be the presence of a singlet at approximately 3.9-4.1 ppm in this compound, corresponding to the methoxy protons. This signal would be absent in the spectrum of 4'-(Trifluoromethyl)acetophenone. Furthermore, the substitution pattern on the aromatic ring would lead to different chemical shifts and coupling patterns for the aromatic protons.
¹³C NMR: Tracking the Substituent Effects
In the ¹³C NMR spectrum, the key differentiator would be the signal for the methoxy carbon at around 55-60 ppm in our target molecule. Additionally, the carbon attached to the methoxy group (C-4') would be significantly shifted downfield to approximately 160-165 ppm. These signals would be absent in the spectrum of the analog.
IR Spectroscopy: The Ether Stretch
The IR spectrum of this compound would exhibit characteristic C-O stretching bands for the aryl ether linkage, which would be absent in the spectrum of 4'-(Trifluoromethyl)acetophenone.[2]
Mass Spectrometry: A Shift in Mass
The molecular ion peak for this compound (m/z 218) would be 30 mass units higher than that of 4'-(Trifluoromethyl)acetophenone (m/z 188), corresponding to the mass of the additional methoxy group (CH₂O).
Experimental Protocols: A Blueprint for Analysis
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-220 ppm is typically sufficient.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid on the ATR crystal.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.
Mass Spectrometry
-
Sample Introduction : For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition : Inject the sample into the GC-MS system. The mass spectrometer can be operated in electron ionization (EI) mode to induce fragmentation. The mass range should be set to scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 250).
Visualizing the Data: Molecular Structures and Workflows
To further clarify the relationships between the molecular structure and the spectroscopic data, the following diagrams are provided.
Caption: Key identifiers for the target molecule.
Caption: A typical workflow for spectroscopic analysis.
References
- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook.
- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone Mass Spectrum. NIST Chemistry WebBook.
- Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. (n.d.). ResearchGate.
Sources
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- 4. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 5. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
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- 7. 4'-(Trifluoromethyl)acetophenone(709-63-7) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone for Pharmaceutical Research and Development
For researchers and professionals in the dynamic fields of drug discovery and development, the efficient and scalable synthesis of key intermediates is paramount. 4'-Methoxy-3'-(trifluoromethyl)acetophenone is a valuable building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts desirable properties to target compounds, including enhanced metabolic stability and binding affinity.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and scalability. This document is designed to empower researchers to make informed decisions when selecting a synthesis strategy tailored to their specific laboratory capabilities and project goals.
Key Synthetic Strategies at a Glance
Three principal synthetic routes to this compound have been identified and will be critically evaluated in this guide:
-
Route 1: Friedel-Crafts Acylation of 2-Methoxybenzotrifluoride
-
Route 2: Suzuki-Miyaura Coupling of 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid
-
Route 3: Diazotization of 4-Methoxy-3-(trifluoromethyl)aniline
The following sections will provide a detailed exploration of each of these methodologies.
Route 1: Friedel-Crafts Acylation of 2-Methoxybenzotrifluoride
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones.[1][2][3][4] In this proposed route, the commercially available 2-methoxybenzotrifluoride is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acetylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-methoxybenzotrifluoride. The methoxy group is a strong activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. The directing effects of these two substituents are crucial in determining the regioselectivity of the acylation. The powerful para-directing effect of the methoxy group is expected to favor the formation of the desired this compound. However, the potential for the formation of other isomers exists and must be considered during purification.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts Acylation route.
Experimental Protocol (Representative)
This protocol is adapted from general Friedel-Crafts acylation procedures and may require optimization for this specific substrate.
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add a solution of 2-methoxybenzotrifluoride (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct Route: A one-step reaction from a commercially available starting material. | Regioselectivity Issues: Potential for the formation of isomeric byproducts. |
| Well-Established Chemistry: The Friedel-Crafts acylation is a well-understood and widely used reaction. | Stoichiometric Lewis Acid: Requires more than a stoichiometric amount of the Lewis acid, which can complicate work-up and generate significant waste. |
| Scalability: Potentially scalable for larger-scale production. | Harsh Conditions: The use of a strong Lewis acid can be problematic for sensitive substrates. |
Route 2: Suzuki-Miyaura Coupling of 4-Methoxy-3-(trifluoromethyl)phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] This route involves the palladium-catalyzed coupling of the commercially available 4-methoxy-3-(trifluoromethyl)phenylboronic acid with a suitable acetylating agent.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) catalyst first undergoes oxidative addition with an acetylating agent (e.g., an acyl halide). The resulting palladium(II) complex then undergoes transmetalation with the boronic acid in the presence of a base. Finally, reductive elimination from the palladium(II) intermediate yields the desired ketone product and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling route.
Experimental Protocol (Representative)
This protocol is a general representation of a Suzuki-Miyaura coupling and would require optimization for the specific acylation reaction.
-
In a reaction vessel, combine 4-methoxy-3-(trifluoromethyl)phenylboronic acid (1.0 eq.), the acetylating agent (e.g., N-methoxy-N-methylacetamide, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., toluene/water).
-
Heat the mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Regioselectivity: The coupling occurs specifically at the position of the boronic acid, avoiding isomeric mixtures. | Cost and Availability of Boronic Acid: While commercially available, the boronic acid starting material can be more expensive than 2-methoxybenzotrifluoride. |
| Mild Reaction Conditions: Generally milder conditions compared to Friedel-Crafts acylation, with a broader functional group tolerance. | Catalyst and Ligand Screening: May require optimization of the catalyst, ligand, and base to achieve high yields. |
| Catalytic Palladium: Uses a catalytic amount of the precious metal. | Choice of Acetylating Agent: Identifying a suitable acetylating agent that is stable and reactive under Suzuki coupling conditions can be challenging. |
Route 3: Diazotization of 4-Methoxy-3-(trifluoromethyl)aniline
This multi-step approach utilizes the commercially available 4-methoxy-3-(trifluoromethyl)aniline as the starting material.[7] The synthesis involves the diazotization of the aniline followed by a subsequent reaction to introduce the acetyl group, a transformation analogous to the synthesis of 3'-(trifluoromethyl)acetophenone from 3-trifluoromethylaniline.[8][9]
Mechanistic Considerations
The first step is the formation of a diazonium salt by treating the aniline with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid). The resulting diazonium salt is a versatile intermediate. For the introduction of the acetyl group, a common method involves a copper-catalyzed reaction with acetaldoxime, which upon hydrolysis, yields the desired ketone.[8] This method offers a high degree of regioselectivity as the position of the acetyl group is determined by the starting aniline.
Diagram of the Diazotization Route Workflow
Caption: Workflow for the Diazotization route.
Experimental Protocol (Representative)
This protocol is adapted from the synthesis of 3'-(trifluoromethyl)acetophenone and may require optimization.[8]
-
Diazotization: Slowly add 4-methoxy-3-(trifluoromethyl)aniline (1.0 eq.) to a cooled (0-5 °C) solution of sulfuric acid in water. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate flask, prepare a mixture of acetaldoxime (1.2 eq.), a copper catalyst (e.g., copper(II) sulfate), and an organic solvent (e.g., toluene).
-
Slowly add the prepared diazonium salt solution to the acetaldoxime mixture, controlling the temperature and pH.
-
After the addition is complete, warm the reaction mixture and stir for several hours.
-
Hydrolysis: Add hydrochloric acid to the reaction mixture and heat to reflux to hydrolyze the intermediate oxime.
-
Work-up and Purification: After cooling, separate the organic layer. Wash the organic layer with a basic solution and then with water until neutral. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. Purify the final product by distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Regioselectivity: The position of the acetyl group is predetermined by the starting aniline. | Multi-step Process: Involves more synthetic steps compared to the Friedel-Crafts acylation. |
| Readily Available Starting Material: 4-Methoxy-3-(trifluoromethyl)aniline is commercially available. | Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control. |
| Potentially High Yield: Similar reported procedures suggest good overall yields can be achieved.[8] | Waste Generation: The process can generate significant aqueous and organic waste. |
Comparative Analysis and Recommendations
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling | Diazotization Route |
| Number of Steps | 1 | 1 | 3 |
| Starting Material Cost | Moderate | Higher | Low to Moderate |
| Regioselectivity | Potentially problematic | Excellent | Excellent |
| Reaction Conditions | Harsh (strong Lewis acid) | Mild | Moderate (low T for diazotization) |
| Scalability | Good | Moderate to Good | Good, with safety considerations |
| Potential Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Purification | May require careful separation of isomers | Generally straightforward | Generally straightforward |
| Key Challenge | Controlling regioselectivity | Identifying a suitable acetylating agent | Safe handling of diazonium intermediate |
Recommendations:
-
For small-scale, exploratory synthesis where the starting boronic acid is readily available, the Suzuki-Miyaura coupling offers the most predictable and clean route due to its excellent regioselectivity.
-
For larger-scale production where cost is a significant factor, the Diazotization Route presents a compelling option, provided that the necessary safety precautions for handling diazonium salts are in place. The starting materials are relatively inexpensive, and the potential for high yields makes it economically attractive.
-
The Friedel-Crafts Acylation , while being the most direct approach, carries the highest risk in terms of regioselectivity. This route would be most suitable if a highly efficient method for the separation of the desired para-isomer from other potential byproducts is established.
Conclusion
The synthesis of this compound can be approached through several distinct chemical strategies, each with its own set of advantages and challenges. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project, including the desired scale, budget, and available expertise. By carefully considering the mechanistic principles and practical aspects outlined in this guide, researchers can select the most appropriate synthetic pathway to efficiently access this valuable intermediate for their ongoing endeavors in the advancement of pharmaceutical sciences.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
- MDPI. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- National Center for Biotechnology Information. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- India Science, Technology & Innovation - ISTI Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
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A Comparative Guide to the Biological Activity of 4'-Methoxy-3'-(trifluoromethyl)acetophenone and Its Analogs
In the landscape of modern drug discovery and development, the nuanced interplay of a compound's structural features dictates its biological activity. This guide provides an in-depth, objective comparison of the biological performance of 4'-Methoxy-3'-(trifluoromethyl)acetophenone against its structural analogs. We will delve into the experimental data that underpins our understanding of these compounds, offering a clear perspective for researchers, scientists, and professionals in the field. Our analysis is grounded in established scientific principles, emphasizing the causal relationships between molecular structure and biological function.
The Rationale for Fluorination: A Strategic Advantage in Drug Design
The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential.[1] The CF3 group is known to improve critical pharmacokinetic and pharmacodynamic properties.[2] Its high electronegativity and metabolic stability can lead to increased lipophilicity, which facilitates passage through biological membranes, and can block metabolic pathways that would otherwise deactivate the compound.[1] This often results in improved bioavailability and a longer half-life in the body. The presence of the trifluoromethyl group in this compound and its analogs is therefore a key determinant of their biological activity.
Comparative Analysis of Biological Activities
While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, we can infer its potential activities by examining structurally related acetophenone derivatives.[3] The acetophenone scaffold is a common feature in a variety of pharmacologically active compounds, exhibiting a broad range of effects including enzyme inhibition, cytotoxicity, and anti-inflammatory properties.[4]
Enzyme Inhibition: A Prominent Feature of Acetophenone Derivatives
Acetophenone derivatives have been widely investigated as inhibitors of various enzymes implicated in disease.
Monoamine Oxidase B (MAO-B) Inhibition:
A study on acetophenone derivatives as inhibitors of human monoamine oxidase A and B (MAO-A and MAO-B) revealed that many of these compounds exhibit potent and selective inhibition of MAO-B. For instance, certain derivatives with halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone moiety showed IC50 values in the nanomolar range for MAO-B inhibition. This suggests that this compound, with its methoxy and trifluoromethyl substitutions, could also be a potent and selective MAO-B inhibitor, a therapeutic target for neurodegenerative diseases like Parkinson's.[5]
Acetylcholinesterase (AChE) Inhibition:
Several acetophenone derivatives have been designed and synthesized as acetylcholinesterase (AChE) inhibitors for potential application in Alzheimer's disease.[6] Some of these compounds have demonstrated AChE inhibition in the micromolar range.[6] The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.
Other Enzyme Inhibition:
Studies have also shown that acetophenone derivatives can inhibit other enzymes such as α-glucosidase and tyrosinase.[7][8] Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes, while tyrosinase inhibitors are of interest for treating hyperpigmentation disorders.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic effects of acetophenone derivatives against various cancer cell lines have been a subject of considerable research. For example, some brominated acetophenone derivatives have shown IC50 values of less than 10 µg/mL against MCF-7 breast cancer cells.[9] Other studies have reported the cytotoxicity of acetophenone-derived compounds against Jurkat cells, a human leukemia cell line.[10][11] These findings suggest that this compound and its analogs may possess anticancer properties worthy of further investigation.
Experimental Data Summary
The following table summarizes the biological activities of various acetophenone analogs, providing a comparative context for the potential activity of this compound.
| Compound/Derivative | Assay | Cell Line/Target | Result (e.g., IC50) | Reference |
| Halogenated Acetophenone Derivatives | MAO-B Inhibition | Human MAO-B | IC50 in nanomolar range | |
| Acetophenone Derivatives with Alkylamine Side Chains | Acetylcholinesterase Inhibition | AChE | Micromolar range inhibition | [6] |
| Brominated Acetophenone Derivative | MTT Assay | MCF-7 (Breast Cancer) | IC50 < 10 µg/mL | [9] |
| Brominated Acetophenone Derivative | MTT Assay | A549 (Lung Cancer) | IC50 = 11.80 ± 0.89 µg/mL | [9] |
| Acetophenone-based Thione | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 = 1.977 µM | [8] |
| Benzonate Derivatives of Acetophenone | α-Glucosidase Inhibition | α-Glucosidase | IC50 values ranging from 1.68 to 7.88 µM | [7] |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols for key biological assays are provided below.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is adapted from established fluorometric assays for determining the inhibitory activity of test compounds against human MAO-B.[12]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B catalyzed oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, which is quantified. A decrease in the rate of fluorescence in the presence of a test compound indicates inhibition.[12]
Workflow Diagram:
Caption: Workflow for the in vitro MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate assay buffer (pH 7.4).[12]
-
Prepare stock solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., benzylamine), a fluorogenic probe (e.g., Amplex® Red), horseradish peroxidase (HRP), and the test compound (this compound or its analogs) in a suitable solvent (e.g., DMSO).[12]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the MAO-B enzyme solution to all wells except the blank.
-
Add the test compound at various concentrations to the test wells. Add a known MAO-B inhibitor (e.g., selegiline) as a positive control.[11]
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[13]
-
Initiate the reaction by adding a substrate solution containing the substrate, fluorogenic probe, and HRP.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence intensity kinetically using a microplate reader (e.g., Ex/Em = 535/587 nm).[11]
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[9]
Principle: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or its analogs) for a specified period (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition and Incubation: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization and Measurement: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[6]
-
Data Analysis: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 500 and 600 nm. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanistic Insights: Potential Signaling Pathways
The biological activities of acetophenone derivatives are often mediated through their interaction with specific signaling pathways.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural and synthetic compounds are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] This pathway plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by acetophenone derivatives.
Acetylcholinesterase Catalytic Mechanism
The inhibition of acetylcholinesterase is a key mechanism for treating neurodegenerative diseases. Understanding the enzyme's catalytic action is crucial for designing effective inhibitors.
Caption: Simplified representation of the acetylcholinesterase active site and potential inhibition by acetophenone derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of this compound and its analogs, grounded in available scientific literature. The presence of the methoxy and trifluoromethyl groups suggests that the target compound likely possesses interesting pharmacological properties, particularly in the realms of enzyme inhibition and cytotoxicity.
The provided experimental protocols and mechanistic diagrams offer a framework for the systematic evaluation of this and other novel acetophenone derivatives. Future research should focus on the direct synthesis and biological testing of this compound to generate specific, quantitative data. Such studies will be invaluable in elucidating its precise mechanisms of action and in determining its potential as a lead compound for the development of new therapeutic agents.
References
- Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. ResearchGate.
- Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing).
- In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. PubMed.
- NF-κB Signaling Pathway Diagram. SciSpace.
- Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. PMC - NIH.
- Natural-derived acetophenones: chemistry and pharmacological activities. PMC.
- Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. MDPI.
- The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.
- Acetylcholinesterase. Wikipedia.
- Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells. ResearchGate.
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric). Creative Biolabs.
- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis.
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- Acetylcholinesterase. Mechanism and Catalytic Site Atlas - EMBL-EBI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. ResearchGate.
- Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm (RSC Publishing).
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
- Trifluoromethyl) Acetophenones Through Molecular Geometry and Charge Transfer Analyses – A Comparative Study. IJCRR.
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- Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. SpringerLink.
- Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. CRC Press.
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- Profiling the Tox21 Chemical Collection for Acetylcholinesterase Inhibition. PubMed Central.
- cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
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- 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. PubMed.
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- 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
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A Comparative Guide to 4'-Methoxy- and 4'-Fluoro-3'-(trifluoromethyl)acetophenones in Synthetic Applications
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical comparison of two key building blocks for introducing this critical functional group: 4'-Methoxy-3'-(trifluoromethyl)acetophenone and 4'-Fluoro-3'-(trifluoromethyl)acetophenone . This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
Introduction: Two Key Players in Fluorine Chemistry
At first glance, this compound and 4'-Fluoro-3'-(trifluoromethyl)acetophenone appear to be structurally similar synthons. Both possess the desirable 3'-(trifluoromethyl)acetophenone core, making them valuable intermediates in the synthesis of a wide array of bioactive molecules and advanced materials.[1][2] The key distinction lies in the substituent at the 4'-position: a methoxy (-OCH3) group versus a fluorine (-F) atom. This seemingly minor difference has significant implications for the electronic properties of the aromatic ring and the reactivity of the acetyl group, thereby influencing their performance in various synthetic transformations.
The trifluoromethyl group in both compounds significantly enhances lipophilicity, a property that can improve a drug candidate's ability to cross cell membranes.[1] Furthermore, the C-F bond's strength often imparts metabolic stability, prolonging the in vivo lifetime of a therapeutic agent.[1] The choice between a methoxy and a fluoro substituent, however, fine-tunes the electronic environment of the molecule, offering chemists a powerful tool to modulate reactivity and, ultimately, the properties of the final product.
Physicochemical Properties: A Tale of Two Phases
A fundamental difference between these two reagents is their physical state at room temperature, which has practical implications for handling and reaction setup.
| Property | This compound | 4'-Fluoro-3'-(trifluoromethyl)acetophenone |
| Molecular Formula | C10H9F3O2 | C9H6F4O |
| Molecular Weight | 218.17 g/mol | 206.14 g/mol [3] |
| Appearance | White to pale yellow solid[1] | Colorless to almost colorless clear liquid[2][4] |
| Melting Point | 57-61 °C[1] | Not applicable |
| Density | Not readily available | 1.36 g/cm³[2][4] |
| Refractive Index | Not readily available | n20D 1.45[2] |
The solid nature of the methoxy-substituted compound may require dissolution in a suitable solvent for reactions, while the liquid fluoro-substituted analogue can potentially be used neat or with minimal solvent.
Electronic Effects and Reactivity: A Mechanistic Deep Dive
The synthetic utility of these acetophenones is largely dictated by the electronic influence of the 4'-substituent on the reactivity of both the acetyl group and the aromatic ring.
The Methoxy Group: An Electron-Donating Influencer
The methoxy group is a powerful electron-donating group (EDG) through resonance (+M effect), while being weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions.
The Fluoro Group: A Halogen's Duality
Fluorine, being the most electronegative element, is strongly electron-withdrawing by induction (-I effect). However, it also possesses lone pairs that can be donated to the aromatic ring via resonance (+M effect). For halogens, the inductive effect generally outweighs the resonance effect, making the fluoro group a net electron-withdrawing group (EWG) and a deactivator for electrophilic aromatic substitution.
Caption: Electronic influence of 4'-substituents.
Comparative Performance in a Key Synthetic Transformation: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone), is an excellent platform to compare the reactivity of these two acetophenones. The first step of this reaction involves the deprotonation of the α-carbon of the ketone to form an enolate.
Theoretical Reactivity Comparison
-
This compound: The electron-donating methoxy group increases the electron density on the aromatic ring and, to a lesser extent, on the acetyl group. This makes the α-protons slightly less acidic and the carbonyl carbon less electrophilic. Consequently, enolate formation might be slower, and the subsequent condensation with an aldehyde might be less facile compared to an unsubstituted acetophenone.
-
4'-Fluoro-3'-(trifluoromethyl)acetophenone: The electron-withdrawing nature of the fluoro group, amplified by the trifluoromethyl group, significantly increases the acidity of the α-protons of the acetyl group. This facilitates the formation of the enolate ion in the presence of a base. The increased electrophilicity of the carbonyl carbon in the starting material also favors the nucleophilic attack by the enolate of another molecule (in self-condensation) or the enolate of the aldehyde. Therefore, 4'-Fluoro-3'-(trifluoromethyl)acetophenone is expected to be more reactive in Claisen-Schmidt condensations.
Caption: Claisen-Schmidt condensation workflow.
Experimental Protocols
Synthesis of 4'-Fluoro-3'-(trifluoromethyl)acetophenone
This compound can be synthesized via a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene.
Experimental Workflow:
-
Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Addition of Substrate: Add 1-fluoro-2-(trifluoromethyl)benzene to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and purify by distillation under reduced pressure.
Synthesis of this compound
A potential route to this compound involves the methylation of the corresponding 4'-hydroxyacetophenone derivative.
Experimental Workflow:
-
Starting Material: Begin with 4'-hydroxy-3'-(trifluoromethyl)acetophenone.
-
Deprotonation: Treat the starting material with a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.
Representative Claisen-Schmidt Condensation
Experimental Workflow:
-
Reaction Setup: Dissolve the substituted acetophenone (1.0 eq.) and a suitable aromatic aldehyde (1.0 eq.) in ethanol.
-
Base Addition: Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours or overnight. The reaction progress can be monitored by TLC.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until a precipitate forms.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Applications in Drug Discovery and Materials Science
Both 4'-methoxy- and 4'-fluoro-3'-(trifluoromethyl)acetophenones are valuable precursors for a range of applications:
-
Pharmaceuticals: They serve as key intermediates in the synthesis of anti-inflammatory drugs, analgesics, and other therapeutic agents.[2][5] The choice between the methoxy and fluoro substituent allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
-
Agrochemicals: These compounds are used in the development of novel pesticides and herbicides.[1][5]
-
Materials Science: The unique properties imparted by the fluorinated groups make these compounds useful in the synthesis of advanced polymers and materials with enhanced thermal stability and chemical resistance.[1][5]
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 4'-Fluoro-3'-(trifluoromethyl)acetophenone is a critical decision that should be guided by the specific goals of the synthetic route.
-
For reactions requiring enhanced reactivity at the acetyl group, such as Claisen-Schmidt condensations, 4'-Fluoro-3'-(trifluoromethyl)acetophenone is the superior choice. Its electron-withdrawing substituents facilitate the formation of the key enolate intermediate.
-
For synthetic strategies where modulation of the aromatic ring's electron density is crucial, or where subsequent electrophilic aromatic substitution is planned, this compound offers a different reactivity profile. The electron-donating methoxy group can direct incoming electrophiles and may be a desirable feature in the final target molecule.
Ultimately, the choice of reagent will depend on a careful consideration of the reaction mechanism, the desired properties of the final product, and the practical aspects of handling a solid versus a liquid starting material. This guide provides the fundamental principles to aid researchers in making an informed and effective decision for their synthetic endeavors.
References
- PubChem. 4'-Fluoro-3'-(trifluoromethyl)acetophenone. [Link]
Sources
A Comparative Guide to the Characterization of Impurities in 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the characterization of potential impurities in 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a key building block in modern medicinal chemistry. We will move beyond simple protocols to explain the scientific rationale behind methodological choices, grounded in the principles of regulatory compliance and analytical excellence.
The Regulatory Landscape: Why Impurity Profiling Matters
The control of impurities is a critical issue for regulatory bodies worldwide.[1] Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] An impurity is defined as any component of the drug substance that is not the chemical entity defined as the drug substance.[5] These are broadly classified into organic impurities, inorganic impurities, and residual solvents.[4][6]
The core of these guidelines is the establishment of thresholds for action, which are determined by the maximum daily dose (MDD) of the final drug product.
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [5]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Understanding these thresholds is crucial as they dictate the rigor of the analytical investigation required. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[2][4]
Potential Impurity Profile of this compound
To design an effective characterization strategy, one must first anticipate the potential impurities. This compound is a substituted acetophenone. While specific manufacturing routes are often proprietary, a common synthetic pathway for such molecules is the Friedel-Crafts acylation of a substituted anisole.
Based on this, potential process-related organic impurities could include:
-
Starting Materials: Unreacted 2-(trifluoromethyl)anisole and acylating agents (e.g., acetic anhydride or acetyl chloride).
-
Isomeric By-products: Acylation of the aromatic ring could occur at other positions, leading to regioisomers such as 2'-Methoxy-5'-(trifluoromethyl)acetophenone or 2'-Methoxy-3'-(trifluoromethyl)acetophenone.
-
Related Substances: Impurities from starting materials or by-products from their synthesis.
-
Reagents and Catalysts: Residual catalysts like aluminum chloride.[7]
-
Degradation Products: Formed during synthesis, purification, or storage, potentially through hydrolysis or oxidation.
A Comparative Analysis of Core Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, leveraging the strengths of orthogonal techniques. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Detection and Quantification
HPLC, particularly in its reverse-phase mode, is the gold standard for the analysis of non-volatile organic impurities in pharmaceuticals.[8][9] Its high resolving power, sensitivity, and quantitative accuracy make it indispensable for routine quality control and stability studies.
Causality Behind Experimental Choices:
-
Technique: Reverse-Phase HPLC is chosen because the API and its likely organic impurities are moderately polar, making them well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Detector: A Photodiode Array (PDA) or UV detector is selected because the aromatic nature of the API and its impurities provides strong chromophores, allowing for sensitive detection. A PDA detector offers the added advantage of providing UV spectra for each peak, which aids in peak tracking and purity assessments.
-
Gradient Elution: A gradient is used to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, from polar starting materials to more non-polar by-products.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
Instrumentation: UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This creates a 1.0 mg/mL solution.
-
Data Presentation: Hypothetical HPLC Analysis Results
Table 2: Sample HPLC Data for a Batch of this compound
| Peak ID | Retention Time (min) | Area % | Impurity Type (Tentative) | Status (vs. 0.10% ID Threshold) |
| 1 | 3.5 | 0.06% | Unknown Polar Impurity | Reportable |
| 2 | 6.8 | 0.12% | Isomeric By-product | Identification Required |
| 3 | 8.2 | 99.65% | This compound (API) | - |
| 4 | 9.5 | 0.08% | Starting Material | Reportable |
| 5 | 11.1 | 0.09% | Unknown Non-polar Impurity | Reportable |
This data clearly shows one impurity (Peak 2) exceeding the identification threshold, mandating further structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Impurities
GC is the preferred technique for analyzing volatile and semi-volatile compounds, making it ideal for the determination of residual solvents.[10][11][12] Coupling GC with a Mass Spectrometer (MS) provides definitive identification by comparing mass spectra to established libraries (e.g., NIST).[13]
Causality Behind Experimental Choices:
-
Technique: Headspace (HS) sampling is employed to introduce only the volatile components into the GC system. This is a critical choice as it avoids contamination of the instrument with the non-volatile API matrix, thereby enhancing sensitivity and prolonging column life.[13]
-
Column: A DB-624 column is a common choice for residual solvent analysis due to its specific selectivity for the wide range of solvents used in pharmaceutical manufacturing.[14]
-
Detector: A Mass Spectrometer is used not only for quantification but, more importantly, for unambiguous identification of the detected solvents.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.
-
GC-MS Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.[14]
-
Carrier Gas: Helium at 1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.
-
Inlet Temperature: 250 °C.
-
MS Transfer Line: 250 °C.
-
MS Source: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API into a 20 mL headspace vial.
-
Add 1.0 mL of a suitable high-boiling solvent (e.g., N-Methyl-2-pyrrolidone or DMSO).
-
Crimp the vial securely.
-
Data Presentation: Comparison of Analytical Techniques
Table 3: Objective Comparison of Primary Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Quantification of non-volatile organic impurities | High precision & accuracy, robust, excellent for routine QC | Limited identification capabilities, requires reference standards for confirmation |
| GC-MS | Identification & quantification of volatile impurities (residual solvents) | High sensitivity, definitive identification via mass spectral libraries | Not suitable for non-volatile or thermally labile compounds |
| LC-MS | Identification of unknown non-volatile impurities | Provides molecular weight and fragmentation data for structural clues | Can be less quantitative than HPLC-UV, matrix effects can cause ion suppression |
| NMR | Definitive structural elucidation of API and isolated impurities | Provides unambiguous structural information, including stereochemistry | Lower sensitivity than MS, requires higher sample amounts, complex mixture analysis is challenging |
Integrated Workflow for Impurity Characterization
A robust impurity characterization strategy integrates these techniques into a logical workflow. The process begins with detection and quantification, proceeds to identification, and culminates in definitive structural confirmation for impurities exceeding the ICH thresholds.
Caption: Integrated workflow for pharmaceutical impurity characterization.
The Power of NMR in Structural Elucidation
For impurities that cannot be identified by LC-MS or require absolute structural confirmation (especially isomers), Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool.[15][16][17][18] For this compound, a combination of 1H, 13C, and importantly, 19F NMR would be employed.
-
1H NMR: Would confirm the number and connectivity of protons. The distinct splitting patterns and chemical shifts of the aromatic protons can differentiate between isomers.
-
13C NMR: Would determine the number of unique carbon environments, confirming the carbon backbone.
-
19F NMR: Is highly specific to the trifluoromethyl group. The chemical shift of the CF3 signal would be sensitive to its position on the aromatic ring, providing a powerful and unambiguous method to distinguish between the correct product and any positional isomers.
Conclusion
The characterization of impurities in this compound is a multi-faceted task that demands a scientifically sound, phase-appropriate strategy. This guide has compared the core analytical techniques, providing not just the "how" but the "why" behind their application. By integrating high-resolution separation techniques like HPLC and GC with powerful spectroscopic identification methods like MS and NMR, researchers can build a comprehensive impurity profile. This ensures product quality, satisfies regulatory requirements, and ultimately, contributes to the development of safe and effective medicines. The logical workflow presented provides a self-validating system, ensuring that all impurities are appropriately reported, identified, and qualified according to rigorous international standards.[5]
References
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Slideshare. Structural elucidation by NMR(1HNMR).
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- European Pharmaceutical Review. (2017, April 19). GC-MS applications in pharmaceutical analysis.
- Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 93-104.
- ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Internet Scientific Publications. Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients.
- ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works.
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
- PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
- Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- ResearchGate. Determination of organic volatile impurities in active pharmaceutical ingredients.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques.
- Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- International Journal of Creative Research Thoughts. Cutting edge Techniques for Impurity Profiling in Pharmaceutical Analysis: A brief Overview.
- India Science, Technology & Innovation Portal. Development of process for production of 4-methoxy acetophenone in a continuous single-step process.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
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X-ray crystallography of 4'-Methoxy-3'-(trifluoromethyl)acetophenone derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 4'-Methoxy-3'-(trifluoromethyl)acetophenone Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It is the key that unlocks insights into its biological activity, reactivity, and potential as a therapeutic agent. Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.[1][2] This guide provides a comprehensive comparison of crystallographic techniques and detailed protocols, focusing on this compound and its derivatives—a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]
The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group makes these acetophenone derivatives intriguing targets for structural analysis.[3] These substitutions create a unique electronic environment that influences not only the molecule's intrinsic properties but also how it interacts with its neighbors in a crystal lattice. This guide will delve into the synthesis, crystallization, and structural analysis of these compounds, offering a framework for researchers to apply to their own work.
From Synthesis to Single Crystal: The Crystallization Workflow
The journey to a crystal structure begins with the synthesis of the compound and culminates in the growth of high-quality single crystals suitable for diffraction. While numerous synthetic routes exist for acetophenone derivatives, the critical, and often most challenging, step is obtaining crystals that are well-ordered and of sufficient size.[5][6]
The Challenge of Crystallization: Preventing "Oiling Out"
A common frustration in the crystallization of organic molecules is a phenomenon known as "oiling out." Instead of forming a crystalline solid from a supersaturated solution, the compound separates as a liquid phase.[7] This is detrimental to purification as the oil can trap impurities, leading to an amorphous or poorly crystalline final product.[7]
Causality Behind Oiling Out:
-
Low Melting Point: If the compound's melting point is lower than the temperature of the solution when it becomes saturated, it will separate as a liquid.[7]
-
Rapid Cooling: Cooling a solution too quickly can create a high degree of supersaturation at a temperature above the compound's melting point.[7]
-
High Impurity Concentration: Impurities can depress the melting point of the desired compound, increasing the likelihood of it oiling out.[7]
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble can promote this phenomenon.[7]
To mitigate this, slow and controlled cooling is essential, allowing the molecules to arrange themselves into a well-defined crystal lattice.[7]
Experimental Protocol: Growing Single Crystals of Acetophenone Derivatives
This protocol outlines a general procedure for obtaining single crystals via slow evaporation, a robust method for many organic compounds.
1. Solvent Selection:
- Begin by testing the solubility of a small amount of your purified this compound derivative in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexanes).[7]
- The ideal solvent is one in which the compound has moderate solubility. It should not be too soluble (preventing precipitation) nor too insoluble (requiring large solvent volumes).
2. Preparation of the Saturated Solution:
- Place the purified compound in a clean, small vial or test tube.
- Add the chosen solvent dropwise while gently warming and swirling until the solid is completely dissolved. Aim for a solution that is close to saturation at this slightly elevated temperature.
3. Filtration (Optional but Recommended):
- If any particulate matter is present, filter the warm solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a new vial). This removes potential nucleation sites that could lead to the formation of many small crystals instead of a few large ones.
4. Slow Evaporation:
- Cover the vial with a cap or parafilm.
- Pierce the covering with a needle 1-3 times to allow for very slow evaporation of the solvent.
- Place the vial in a location free from vibrations and significant temperature fluctuations.
5. Crystal Growth and Harvesting:
- Allow the setup to stand undisturbed for several hours to days.[8]
- As the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.
- Once crystals of suitable size are observed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
- Gently wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities and then allow them to air dry.[7]
Crystallization Workflow Diagram
Caption: General workflow for growing single crystals from a solution.
A Comparative Guide to Diffraction Techniques
While single-crystal X-ray diffraction (scXRD) is the gold standard for structure determination, other techniques provide complementary information, especially when high-quality single crystals are unobtainable.[9]
| Technique | Principle | Crystal Requirement | Key Application | Limitations |
| Single-Crystal XRD (scXRD) | Diffraction of X-rays by a single crystal.[2] | A single, well-ordered crystal (typically 0.1-0.5 mm). | Unambiguous 3D molecular structure, bond lengths/angles, absolute configuration.[1][9] | Requires high-quality single crystals, which can be difficult to grow.[9] |
| Powder XRD (PXRD) | Diffraction of X-rays by a polycrystalline powder.[10] | Microcrystalline powder. | Phase identification, purity analysis, polymorph screening, unit cell determination.[10] | Provides 1D data, making full structure solution difficult without complementary techniques.[9][10] |
| 3D Electron Diffraction (3DED) | Diffraction of electrons by nano- or micro-sized crystals.[9] | Very small single crystals (< 2 µm).[9] | Structure determination from crystals too small for scXRD. | Data can be affected by dynamical scattering; requires specialized equipment (cryo-EM).[9] |
The choice of technique is dictated by the nature of the sample. For the definitive structural elucidation of a new this compound derivative, scXRD is the primary goal. PXRD is an invaluable tool for confirming the bulk purity of the synthesized material and for identifying different crystalline forms (polymorphs).
Overall X-ray Crystallography Workflow
Caption: From a single crystal to a refined molecular structure.
Structural Analysis: The Influence of Substituents
The precise arrangement of molecules in a crystal, or crystal packing, is governed by a delicate balance of intermolecular interactions. In acetophenone derivatives, substituents on the phenyl ring play a directing role in establishing these interactions.
To illustrate this, the table below compares the crystallographic data of two known acetophenone derivatives. This serves as a model for what researchers might expect when analyzing derivatives of this compound.
| Parameter | Acetovanillone[11] | (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one[12] |
| Formula | C₉H₁₀O₃ | C₁₇H₁₄FNO₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 3.888 | 8.0937 |
| b (Å) | 26.974 | 7.1326 |
| c (Å) | 14.940 | 22.367 |
| β (°) | 91.919 | 90.863 |
| Key Interactions | O-H···O and C-H···O hydrogen bonds | Weak C-H···F hydrogen bonds |
Analysis and Causality:
-
Acetovanillone: The presence of a hydroxyl group (-OH) provides a strong hydrogen bond donor, while the carbonyl and methoxy oxygens act as acceptors. The resulting network of O-H···O and C-H···O hydrogen bonds dictates a planar molecular packing arrangement.[11]
-
Fluorinated Derivative: In contrast, the second molecule lacks strong hydrogen bond donors. The packing is influenced by weaker C-H···F interactions, which link the molecules into chains.[12]
For This compound , we can predict that the highly electronegative fluorine atoms of the -CF₃ group and the oxygen of the methoxy and carbonyl groups will be key players, likely acting as hydrogen bond acceptors in weak C-H···F and C-H···O interactions. The interplay between these forces and potential π-π stacking of the aromatic rings will define the final supramolecular architecture.
From Molecule to Crystal Lattice
Caption: Relationship between molecular structure and crystal lattice.
Protocol: Single-Crystal X-ray Diffraction Data Collection
This generalized workflow assumes access to a modern single-crystal X-ray diffractometer.
1. Crystal Mounting:
- Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.
- Carefully pick up the crystal using a cryoloop or a glass fiber coated with a minimal amount of inert oil (e.g., Paratone-N).
- Mount the loop onto a goniometer head.
2. Data Collection Setup:
- Place the goniometer head on the diffractometer.
- Cool the crystal to a low temperature (typically 100-173 K) using a nitrogen or helium cryostream. This minimizes thermal motion and can protect sensitive samples from radiation damage.[11]
- Center the crystal in the X-ray beam using the instrument's video microscope.
3. Unit Cell Determination:
- Collect a few initial frames (scans) to locate diffraction spots.
- The instrument software will use the positions of these spots to determine the crystal's unit cell parameters and Bravais lattice.
4. Data Collection Strategy:
- Based on the crystal system, the software will calculate an optimal strategy for collecting a complete dataset. This involves a series of scans at different crystal orientations (phi and omega rotations).
- Set the exposure time per frame. This is a balance between obtaining good diffraction intensity (longer time) and minimizing total experiment time and potential crystal decay (shorter time).
5. Full Data Collection:
- Execute the data collection run. The instrument will automatically rotate the crystal and collect thousands of diffraction frames.
6. Data Integration and Reduction:
- After collection, the software integrates the intensity of each diffraction spot and applies corrections for factors like Lorentz-polarization effects and absorption.
- The output is a reflection file (typically with an .hkl extension) that contains the Miller indices (h,k,l) and the corresponding intensity for each reflection, ready for structure solution and refinement.
Conclusion
The crystallographic analysis of this compound derivatives is a critical endeavor for unlocking their full potential in medicinal chemistry and material science. This guide provides the foundational knowledge and practical protocols necessary for this work. By carefully controlling crystallization conditions to obtain high-quality single crystals, researchers can employ the power of X-ray diffraction to reveal the precise three-dimensional structure of these molecules. This structural data, in turn, provides invaluable insights into intermolecular interactions, informs the design of new derivatives with enhanced biological activity, and ultimately accelerates the drug development process.
References
- BenchChem. (n.d.). Preventing "oiling out" during recrystallization of acetophenone derivatives.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.
- Excillum. (n.d.). Small molecule crystallography.
- ResearchGate. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations.
- Unknown Source. (n.d.). How to Grow Crystals.
- University of Pennsylvania Department of Physics. (n.d.). XRD Basics.
- StudyRaid. (n.d.). Understand derivative Formation for Acetophenone Confirmation.
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A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 4'-Methoxy-3'-(trifluoromethyl)acetophenone
In the landscape of pharmaceutical development, the precise and accurate quantification of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4'-Methoxy-3'-(trifluoromethyl)acetophenone is a key building block in the synthesis of various pharmaceutical compounds, making its rigorous analytical characterization a critical step in the manufacturing process.[1][2][3][4]
This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method with viable analytical alternatives for the quantification of this compound. As a self-validating system, the primary HPLC method detailed herein is presented with a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[5][6][7] We will explore the causality behind experimental choices and compare the performance of this method against other powerful techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
Primary Recommended Method: Validated Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quality control, assay, and purity determination of this compound, a well-validated RP-HPLC-UV method stands as the workhorse of the industry.[8][9] Its robustness, cost-effectiveness, and widespread availability make it an indispensable tool.
Rationale for Method Design
The selection of each chromatographic parameter is a deliberate choice aimed at achieving optimal separation and quantification.
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to the non-polar nature of the trifluoromethyl and methoxy-substituted aromatic rings. The hydrophobic interactions between the analyte and the C18 stationary phase provide excellent retention and resolution.
-
Mobile Phase: A gradient elution with acetonitrile and water is chosen to ensure a reasonable run time while providing sharp, symmetrical peaks. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A small amount of acid, like formic acid, is often added to the mobile phase to improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Detection: The aromatic nature of the acetophenone moiety provides strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for the selection of the wavelength of maximum absorbance (λmax) to enhance sensitivity and specificity.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be validated according to ICH Q2(R1) guidelines.[5][6][7][10]
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-13 min: 80-40% B; 13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA at 254 nm |
Method Validation Workflow:
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[5]
Caption: A typical workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics and typical acceptance criteria.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector. | The analyte peak should be well-resolved from impurities and excipients. Peak purity index > 0.99.[7] |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Correlation coefficient (r²) ≥ 0.999.[11] |
| Range | For assay: 80% to 120% of the test concentration.[10] | |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%.[12] |
| Precision (Repeatability) | Analyze a minimum of six replicate preparations at 100% of the test concentration. | Relative Standard Deviation (RSD) ≤ 2.0%.[12] |
| Precision (Intermediate) | Repeat the analysis on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope. | The LOQ should be adequate for quantifying impurities.[7] |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters should remain within acceptable limits. |
Comparison with Alternative Analytical Technologies
While HPLC is a robust primary method, other techniques offer distinct advantages in specific applications. The choice of method often depends on the analytical objective, such as higher throughput, increased sensitivity, or analysis of volatile impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and operates at significantly higher pressures (up to 15,000 psi).[8][13]
-
Expertise & Experience: The primary advantage of UPLC is a dramatic reduction in analysis time and solvent consumption.[13][14] For this compound, a typical 15-minute HPLC run could be shortened to under 3 minutes. This is achieved because the smaller particles provide superior separation efficiency, allowing for faster flow rates without sacrificing resolution.[15] This makes UPLC ideal for high-throughput screening in drug discovery or for laboratories looking to increase sample throughput and reduce operational costs.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] this compound, being an aromatic ketone, is amenable to GC analysis.
-
Expertise & Experience: GC-MS offers exceptional selectivity and sensitivity.[1][16] The mass spectrometer provides structural information through fragmentation patterns, which is invaluable for definitive peak identification and the characterization of unknown impurities.[17] This technique is particularly well-suited for analyzing residual solvents or identifying volatile by-products from the synthesis process that may not be detectable by HPLC-UV.[18]
Experimental Protocol: GC-MS for Impurity Profiling
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a form of normal-phase chromatography and is particularly effective for separating chiral compounds and, relevantly, fluorinated molecules.[19][20]
-
Expertise & Experience: For fluorinated compounds like this compound, SFC can offer unique selectivity that is orthogonal to reversed-phase HPLC.[20] The low viscosity of the CO2 mobile phase allows for faster analysis times and reduced solvent waste, making it a "greener" alternative.[21] SFC can be a powerful problem-solving tool when HPLC methods fail to resolve critical impurities. Recent studies have shown SFC's value in detecting a wide range of fluorinated compounds in complex matrices.[22]
Comparative Performance Summary
| Feature | RP-HPLC-UV | UPLC-UV/MS | GC-MS | SFC |
| Primary Application | Routine QC, Assay, Purity | High-Throughput Analysis | Volatile Impurity Profiling | Orthogonal Purity, Chiral Sep. |
| Speed | Moderate (15-20 min)[8][13] | Very Fast (1-5 min)[13][15] | Fast (10-15 min) | Very Fast (2-10 min) |
| Sensitivity | Good (ng on column) | Excellent (pg on column) | Excellent (pg on column)[16] | Good to Excellent |
| Selectivity | Good | Excellent (with MS) | Excellent | Excellent (Orthogonal to RP) |
| Solvent Consumption | High | Low[14] | Very Low | Very Low (Green Chemistry)[21] |
| Initial Cost | Low to Moderate | High | Moderate to High | High |
| Sample Volatility | Not Required | Not Required | Required | Not Required |
Decision Guide for Method Selection
Choosing the right analytical tool is critical for efficiency and data quality. This decision tree can guide researchers in selecting the most appropriate technique.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion and Authoritative Recommendation
For the robust, reliable, and routine quantification of this compound in a drug development setting, a validated RP-HPLC-UV method is the cornerstone of analytical control. Its performance, when validated against ICH Q2(R1) guidelines, provides a trustworthy system for ensuring product quality.
However, a modern laboratory should not rely on a single technique. UPLC should be considered the default for new method development to enhance productivity and reduce environmental impact. For comprehensive impurity analysis, especially for identifying unknown volatile species or process-related impurities, GC-MS is an essential complementary tool. Finally, SFC provides a powerful orthogonal separation technique that is invaluable for resolving complex separation challenges that may arise during development.
By understanding the strengths and limitations of each method, researchers and drug development professionals can build a comprehensive analytical strategy that ensures the highest standards of scientific integrity and product quality.
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A Comparative Guide to Catalysts for the Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is a cornerstone of innovation. 4'-Methoxy-3'-(trifluoromethyl)acetophenone stands out as a critical building block in the creation of numerous medicinal compounds. The strategic placement of the methoxy and trifluoromethyl groups on the acetophenone core presents a unique synthetic challenge, where the choice of catalyst is paramount to achieving high yield and regioselectivity. This guide offers an in-depth comparison of various catalytic systems for the synthesis of this important molecule, supported by available experimental insights to inform your catalyst selection process.
The Synthetic Landscape: Friedel-Crafts Acylation of 2-Trifluoromethylanisole
The primary route to this compound is the Friedel-Crafts acylation of 2-trifluoromethylanisole with an acetylating agent, typically acetic anhydride or acetyl chloride. The directing effects of the methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups create a regiochemical puzzle. The desired product is the result of acylation at the position para to the strongly activating methoxy group. The selection of an appropriate catalyst is crucial to maximize the formation of this isomer over other potential products.
Catalytic Systems: A Head-to-Head Comparison
The ideal catalyst for this transformation should not only be highly active and selective but also align with the principles of green chemistry, offering ease of handling, reusability, and minimal waste generation. Here, we compare the performance of traditional Lewis acids with modern solid acid and metal triflate catalysts.
Traditional Lewis Acids: The Workhorses
Stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have long been the standard for Friedel-Crafts acylation.
Mechanism of Lewis Acid Catalysis: The Lewis acid activates the acylating agent by coordinating to a halogen or oxygen atom, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 2-trifluoromethylanisole.
Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
While effective, these catalysts suffer from several drawbacks. They are required in stoichiometric amounts because they form complexes with the ketone product, leading to large volumes of acidic waste during workup.[1] They are also highly sensitive to moisture, requiring stringent anhydrous reaction conditions.
Solid Acid Catalysts: The Green Alternative
The drive for more sustainable chemical processes has led to the exploration of solid acid catalysts, such as zeolites. These materials offer significant advantages, including reusability, non-corrosive nature, and ease of separation from the reaction mixture.[2]
Zeolite Catalysis in Action: Zeolites are crystalline aluminosilicates with a porous structure and acidic sites within their framework. The shape-selective nature of zeolite pores can influence the regioselectivity of the reaction, favoring the formation of the less sterically hindered para-isomer. For instance, in the acylation of anisole, mordenite and H-beta zeolites have demonstrated high activity and selectivity for the para-product.[3][4]
Experimental Protocol: Zeolite-Catalyzed Acylation of Anisole (Model Reaction) A typical procedure involves heating a mixture of anisole, acetic anhydride, and the zeolite catalyst in a suitable solvent.
-
Catalyst Activation: The zeolite is activated by calcination at high temperatures to remove adsorbed water.
-
Reaction: The activated zeolite is added to a solution of the aromatic substrate and the acylating agent.
-
Conditions: The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C).[2]
-
Workup: The catalyst is simply filtered off, and the product is isolated from the filtrate. The catalyst can be regenerated and reused.[3]
Metal Triflates: The Mild and Efficient Contenders
Metal trifluoromethanesulfonates (triflates), such as bismuth(III) triflate (Bi(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly efficient and water-tolerant Lewis acid catalysts for Friedel-Crafts acylation.[5] They are often effective in catalytic amounts, making them a more atom-economical choice.
Bismuth(III) Triflate: This catalyst is particularly attractive due to its low toxicity, stability, and high activity. It has been shown to be effective in the acylation of various aromatic compounds under mild conditions.[5][6]
Experimental Protocol: Bismuth Triflate-Catalyzed Acylation
-
Catalyst: A catalytic amount of Bi(OTf)₃ (e.g., 5-10 mol%) is used.
-
Reactants: The aromatic substrate and acylating agent are mixed in a suitable solvent.
-
Conditions: The reaction often proceeds at room temperature or with gentle heating.
-
Workup: The reaction is typically quenched with water, and the product is extracted with an organic solvent.
Performance at a Glance: A Comparative Table
While direct comparative data for the synthesis of this compound is scarce in the literature, we can extrapolate from the acylation of the closely related anisole to provide a qualitative and estimated quantitative comparison.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) (Anisole Acylation) | Regioselectivity (p/o ratio for Anisole) | Key Advantages | Key Disadvantages |
| AlCl₃ | Stoichiometric | Dichloromethane | 0 - RT | 1 - 4 | >90 | High | High reactivity, well-established | Stoichiometric waste, moisture sensitive, corrosive |
| FeCl₃ | Stoichiometric | Dichloromethane | RT | 2 - 6 | ~85-95 | High | Less expensive than AlCl₃ | Stoichiometric waste, moisture sensitive |
| Zeolite (H-BEA) | Catalytic (wt%) | 1,2-Dichloroethane | 100 - 150 | 2 - 8 | >95 | Very High | Reusable, environmentally friendly, high selectivity | Higher temperatures required, potential for lower activity |
| Bi(OTf)₃ | Catalytic (mol%) | Nitromethane | RT - 50 | 1 - 5 | >90 | High | Mild conditions, water-tolerant, low catalyst loading | Higher cost, potential for metal contamination |
Choosing Your Catalyst: A Decision Framework
The optimal catalyst depends on the specific requirements of your synthesis, including scale, purity needs, cost considerations, and environmental impact.
Figure 2: A decision-making workflow for catalyst selection in the synthesis of this compound.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation offers a variety of catalytic options. While traditional Lewis acids remain effective, their environmental and handling drawbacks are significant. For laboratory-scale synthesis demanding high purity and mild conditions, metal triflates like Bi(OTf)₃ present a compelling alternative. For industrial-scale production where sustainability and catalyst reusability are paramount, solid acid catalysts such as zeolites are the most promising path forward. The continued development of novel, efficient, and green catalysts will undoubtedly play a crucial role in the future of pharmaceutical manufacturing.
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- Acylation of anisole using acid clay catalyst - ResearchG
- Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF - ResearchG
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- Friedel–Crafts Acylation - Sigma-Aldrich. (URL not available)
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- Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C-H iodination and trifluoromethylthiol
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- Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel-Crafts Alkylation of Trifluoromethylated 3-Indolylmethanols with 2-Substituted Indoles: Divergent Synthesis of Trifluoromethylated Unsymmetrical 3,3'-and 3,6'-Bis(indolyl)methanes - PubMed. (URL not available)
- Regioselective acylation of anisole with carboxylic acids over HZSM-5 c
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Benchmarking the Efficacy of 4'-Methoxy-3'-(trifluoromethyl)acetophenone-Derived Compounds in Inflammatory Pain: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with high efficacy and minimal side effects is paramount. The scaffold of 4'-Methoxy-3'-(trifluoromethyl)acetophenone has emerged as a promising starting point for the synthesis of potent enzyme inhibitors targeting key pathways in inflammation and pain. The strategic incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[1] This guide provides an in-depth, objective comparison of the efficacy of compounds derived from this versatile chemical entity, with a focus on their application in treating inflammatory pain. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for their evaluation.
Introduction: Targeting the Endocannabinoid and Eicosanoid Pathways in Inflammation
Inflammatory pain is a complex physiological response to tissue injury or infection. Two key signaling pathways involved in the modulation of this response are the endocannabinoid system (ECS) and the eicosanoid pathway.
-
The Endocannabinoid System (ECS): The ECS plays a crucial role in regulating pain, inflammation, and mood. The primary degradative enzyme of the endocannabinoid anandamide is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH increases the endogenous levels of anandamide, leading to analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2]
-
The Eicosanoid Pathway: The enzyme Soluble Epoxide Hydrolase (sEH) is a critical regulator in the arachidonic acid cascade. It metabolizes anti-inflammatory epoxy fatty acids (EpFAs) into less active or even pro-inflammatory diols.[3] Inhibition of sEH stabilizes EpFAs, thereby reducing inflammation and pain.[4][5]
Compounds derived from this compound have shown significant promise as inhibitors of both FAAH and sEH, making them attractive candidates for the development of novel anti-inflammatory and analgesic drugs.
Comparative Efficacy of this compound Derivatives
The true measure of a compound's potential lies in its quantifiable efficacy. Below, we compare the inhibitory activities of representative compounds derived from or related to the this compound scaffold against their respective enzymatic targets.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
The development of potent and selective FAAH inhibitors is a key strategy for enhancing endocannabinoid signaling. The trifluoromethyl ketone moiety is a known pharmacophore for FAAH inhibition.
| Compound ID | Structure | Target | IC50 (nM) | Notes |
| PF-3845 | Piperidine Urea Derivative | Human FAAH | 7.2 | A highly potent and selective covalent inhibitor.[2] |
| URB597 | Carbamate Derivative | Human FAAH | 4.6 | A well-characterized, potent FAAH inhibitor.[6] |
| Compound 11 | Benzylamide Derivative | Rat Brain FAAH | 4100 | Demonstrates the impact of structural modifications on potency.[7] |
| Compound 15 | Benzylamide Derivative | Rat Brain FAAH | 4400 | Highlights the importance of substituent positioning for activity.[7] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that significant variations in potency can arise from structural modifications to the core scaffold. PF-3845, a piperidine urea, demonstrates exceptional potency, highlighting the success of structure-based drug design in this class.
Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH inhibitors have demonstrated efficacy in various preclinical models of inflammatory and neuropathic pain. The 4'-methoxy-3'-(trifluoromethyl)phenyl moiety is a key structural feature in some potent sEH inhibitors.
| Compound ID | Structure | Target | IC50 (nM) | Notes |
| TPPU | Piperidinyl Urea Derivative | Human sEH | 2.2 | A potent and widely used sEH inhibitor. |
| Compound G1 | Piperidine Derivative | Human sEH | 0.05 | Demonstrates exceptionally high potency.[8] |
| Compound A1 | N,N-diethylamide derivative | Human sEH | 2.2 | Shows potent inhibitory effects.[8] |
| Patuletin | Natural Methoxyflavonoid | sEH | 12100 | A natural product with moderate inhibitory activity.[9] |
The remarkable potency of compounds like G1 underscores the potential for developing highly effective anti-inflammatory agents by targeting sEH.
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.
In Vitro Enzyme Inhibition Assays
3.1.1. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of FAAH.
-
Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to produce a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.[5]
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test compounds and a known inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add 170 µL of assay buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound or vehicle control to the respective wells.
-
Include background wells containing 180 µL of assay buffer and 10 µL of solvent.
-
Pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the AAMCA substrate to all wells.
-
Immediately measure the fluorescence kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression.
-
3.1.2. Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
This assay measures the inhibition of sEH activity by test compounds.
-
Principle: The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to yield a highly fluorescent product.[10]
-
Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)
-
PHOME substrate
-
Test compounds and a known inhibitor (e.g., TPPU)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the sEH enzyme solution to all wells except the blank.
-
Pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding the PHOME substrate.
-
Measure the fluorescence intensity kinetically for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the percent inhibition.
-
Calculate the IC50 values as described for the FAAH assay.
-
In Vivo Models of Inflammatory Pain
3.2.1. Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating acute anti-inflammatory activity.[11]
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[3][11]
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) carrageenan suspension in sterile saline
-
Test compounds and a reference drug (e.g., Indomethacin)
-
Plethysmometer for paw volume measurement
-
-
Procedure:
-
Acclimatize the animals and fast them overnight before the experiment.
-
Measure the initial paw volume (V₀) of the right hind paw of each animal.
-
Administer the test compounds or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume (Vt) at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the paw edema (increase in paw volume) as Vt - V₀.
-
Calculate the percentage inhibition of edema for each treatment group compared to the control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
3.2.2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a more persistent inflammatory pain state, allowing for the evaluation of compounds over a longer duration.[12][13][14]
-
Principle: An intraplantar injection of CFA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a robust and long-lasting inflammatory response, characterized by thermal hyperalgesia and mechanical allodynia.[13]
-
Materials:
-
Male Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
Test compounds
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test) and mechanical allodynia (e.g., von Frey filaments)
-
-
Procedure:
-
Establish a baseline for thermal and mechanical sensitivity for each animal.
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
Administer the test compounds at selected time points post-CFA injection.
-
Measure the paw withdrawal latency to a thermal stimulus and the paw withdrawal threshold to mechanical stimulation at various time points after drug administration.
-
-
Data Analysis:
-
Compare the withdrawal latencies and thresholds between the treated and control groups.
-
Analyze the data for statistical significance.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathways in Inflammatory Pain
Caption: Key signaling pathways in inflammatory pain targeted by FAAH and sEH inhibitors.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for in vivo evaluation of anti-inflammatory compounds.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent inhibitors of FAAH and sEH. The comparative data presented in this guide highlights the significant potential of these compounds in the management of inflammatory pain. The detailed experimental protocols provide a robust framework for researchers to further explore and optimize these promising therapeutic agents.
Future research should focus on:
-
Dual FAAH/sEH Inhibition: Designing single molecules that can inhibit both enzymes may offer synergistic therapeutic benefits.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their clinical translation.
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical space around the this compound core will likely lead to the discovery of even more potent and selective inhibitors.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of the next generation of anti-inflammatory and analgesic therapies.
References
- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central.
- Inceoglu, B., Wagner, K. M., & Hammock, B. D. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central.
- Gautam, J., & Hammock, B. D. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online.
- Wang, D., & Hammock, B. D. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press.
- Aragen Life Sciences. (n.d.). Clinically relevant preclinical model of CFA-Induced inflammatory pain.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Creative Bioarray. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model.
- Charles River Laboratories. (n.d.). CFA Inflammatory Pain Model.
- Frontiers in Behavioral Neuroscience. (2022). Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats.
- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16.
- PLOS One. (2021). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis.
- ResearchGate. (n.d.). Table 1 from Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors.
- MDPI. (2023). Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells.
- MDPI. (2022). Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides.
- Usiena air. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions.
- Frontiers in Pharmacology. (2018). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma.
- MDPI. (2024). The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells.
- PubMed Central. (2013). Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation.
- PubMed Central. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases.
- PubMed Central. (2024). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats.
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A Senior Scientist’s Guide to the Quantitative NMR (qNMR) Analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone
Introduction: Beyond Chromatography—Embracing qNMR as a Primary Analytical Method
In the landscape of pharmaceutical and chemical analysis, the accurate determination of purity and concentration is paramount. For decades, separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of the quality control laboratory. While powerful, these methods are inherently relative; they depend on the availability of a certified reference standard of the exact analyte to generate a calibration curve.[1] This dependency can be a significant bottleneck, especially when dealing with novel compounds, expensive reference materials, or impurities for which no standard exists.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and fundamentally different approach.[1][2] Unlike its chromatographic counterparts, qNMR is a primary ratio method of measurement.[3][4] The core principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2][5] This allows for the direct quantification of an analyte against a certified internal standard of a different chemical structure, obviating the need for an identical analyte standard.[6] This guide provides an in-depth, field-proven protocol for the qNMR analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, comparing its performance and practical considerations against traditional chromatographic techniques.
Part 1: The qNMR Workflow for this compound
The successful execution of a qNMR experiment hinges on meticulous attention to detail across four key stages: method planning, sample preparation, data acquisition, and data processing.[7] The following protocol is designed as a self-validating system, where careful execution ensures high-quality, reproducible results.
Experimental Workflow Diagram
Caption: The four-stage workflow for accurate qNMR analysis.
Step-by-Step Experimental Protocol
1. Method Planning & Material Selection
-
Analyte: this compound
-
Molecular Formula: C₁₀H₉F₃O₂[8]
-
Molecular Weight (MW): 218.17 g/mol [8]
-
Signal Selection: The sharp singlet corresponding to the methoxy protons (-OCH₃) is ideal for quantification due to its lack of complex coupling and high signal intensity. The acetyl methyl protons (-COCH₃) serve as a secondary choice.
-
-
Internal Standard (IS) Selection: The choice of an internal standard is the cornerstone of the experiment.[9]
-
Criteria: High purity (certified >99.5%), chemical stability, non-hygroscopic, non-volatile, and possessing sharp NMR signals that do not overlap with the analyte signals.[10][11]
-
Selected Standard: Maleic Anhydride
-
Rationale: Maleic anhydride provides a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum (around 7.0 ppm), far from the methoxy and acetyl signals of the analyte. It is readily available in high purity.
-
Molecular Weight (MW_IS): 98.06 g/mol
-
Number of Protons (N_IS): 2
-
-
Solvent Selection:
-
Selected Solvent: Chloroform-d (CDCl₃)
-
Rationale: this compound is expected to be fully soluble in CDCl₃. It is critical to use a solvent from a new, sealed ampoule to minimize water content, which can interfere with baseline and shimming.[7]
-
2. Sample Preparation
This stage is the largest potential source of error; hence, metrological rigor is essential.
-
Weighing: Using a calibrated microbalance (readability ±0.001 mg), accurately weigh approximately 15 mg of this compound (m_Analyte) into a clean, dry glass vial. Record the weight precisely.
-
IS Addition: In the same vial, add a mass of Maleic Anhydride (m_IS) calculated to yield a near 1:1 molar ratio of the protons being integrated. This practice optimizes the accuracy of signal integration.[7][12]
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Cap securely and vortex for at least 60 seconds to ensure complete and homogeneous dissolution.[13] Visually inspect against a bright light to confirm no particulate matter remains.
-
Transfer: Quantitatively transfer the solution into a high-quality, clean 5 mm NMR tube. A consistent sample height is important for good shimming.[13][14] Cap the tube immediately to prevent solvent evaporation.
3. NMR Data Acquisition
Acquisition parameters must be set for quantification, not just structural elucidation. This requires prioritizing full signal relaxation over experimental speed.
-
Instrument: A 400 MHz (or higher) NMR spectrometer. Instrument performance should be qualified (OQ/PQ).[15]
-
Key Parameters:
-
Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[14] Do not use spinning to avoid spinning sidebands.[12]
-
Pulse Width (P1): Calibrate the 90° pulse width accurately on the sample.
-
Relaxation Delay (d1): This is the most critical parameter. The delay between pulses must be sufficient for all nuclei (in both the analyte and the IS) to fully relax to thermal equilibrium. A conservative delay of 7 times the longest spin-lattice relaxation time (T1) is recommended.[7]
-
Expert Insight: For highest accuracy, the T1 of the analyte's methoxy signal and the IS's olefinic signal should be measured using an inversion-recovery experiment. If T1 values are not measured, a safe, albeit time-consuming, delay of 60 seconds should be employed.
-
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts that distort the signal base.[7]
-
Number of Scans (NS): Acquire enough scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This typically requires 16 to 64 scans, depending on the spectrometer.
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to ensure spectral stability.[14]
-
4. Data Processing and Calculation
Automated processing routines are often inadequate for high-accuracy qNMR. Manual processing is strongly recommended to ensure precision.[7]
-
Apodization: Apply a minimal line broadening function (e.g., LB = 0.3 Hz) to improve S/N without significantly distorting the peak shape.
-
Phasing and Baseline Correction: Manually phase the spectrum meticulously. Apply a high-order polynomial baseline correction across the entire spectrum, ensuring the signals of interest arise from a flat, zero-intensity baseline. Errors in this step directly impact integration accuracy.[14]
-
Integration: Manually integrate the selected analyte signal (methoxy protons, N_Analyte = 3) and the internal standard signal (N_IS = 2). The integration region should span at least 20-30 times the signal's half-height width.
-
Purity Calculation: The mass fraction purity (P_Analyte) is calculated using the following equation[16]:
P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I_Analyte, I_IS: Integral values for the analyte and internal standard.
-
N_Analyte, N_IS: Number of protons for the integrated signals (3 and 2, respectively).
-
MW_Analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
m_Analyte, m_IS: Weighed masses of the analyte and internal standard.
-
P_IS: Certified purity of the internal standard (e.g., 99.8%).
-
Part 2: Comparison with Alternative Analytical Methods
While qNMR offers distinct advantages, a comprehensive analysis strategy often involves orthogonal methods. The choice depends on the specific analytical goal, sample throughput requirements, and available resources.[17]
Logical Framework for Method Selection
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- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Isomeric Purity of 4'-Methoxy-3'-(trifluoromethyl)acetophenone: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise molecular architecture of a compound is paramount. Even subtle variations in structure, such as the placement of functional groups on an aromatic ring, can dramatically alter a molecule's biological activity, pharmacokinetic profile, and safety. This guide provides an in-depth technical analysis of the isomeric purity of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a key building block in medicinal chemistry. We will explore the common synthetic routes that can lead to isomeric impurities, detail the analytical methodologies for their separation and quantification, and compare the subject compound to relevant alternatives. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to ensure the isomeric integrity of their compounds.
The Critical Role of Isomeric Purity in Drug Development
This compound incorporates two functionalities crucial in medicinal chemistry: the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the relative positions of these substituents are critical. Isomeric variants of this compound, where the methoxy and trifluoromethyl groups are at different positions on the acetophenone core, can exhibit vastly different biological effects. Therefore, controlling and verifying the isomeric purity of this compound is not merely a matter of chemical hygiene but a fundamental necessity for reproducible and reliable pharmacological studies.
Synthetic Pathways and the Genesis of Isomeric Impurities
The most common and industrially scalable method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation . In the case of this compound, this would typically involve the acylation of 2-methoxy-1-(trifluoromethyl)benzene with an acetylating agent such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Figure 1: Synthetic pathway for this compound via Friedel-Crafts acylation, highlighting the formation of isomeric impurities.
The directing effects of the substituents on the starting material govern the regioselectivity of this electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 2-methoxy-1-(trifluoromethyl)benzene, these directing effects are in partial conflict. While the para-position to the methoxy group (C4) is sterically unhindered and electronically activated, some degree of substitution can occur at the ortho-positions, leading to the formation of regioisomeric impurities. The primary isomeric impurity of concern is 2'-Methoxy-3'-(trifluoromethyl)acetophenone . Other isomers may also be formed in trace amounts.
Analytical Methodologies for Isomeric Purity Assessment
A multi-pronged analytical approach is essential for the robust characterization of the isomeric purity of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantifying isomeric purity due to its high resolution and sensitivity. A well-developed HPLC method can effectively separate the desired product from its isomers.
Experimental Protocol: HPLC Method for Isomeric Purity
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A typical mobile phase would consist of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Program:
-
Start with a higher proportion of the aqueous phase (e.g., 60%) and gradually increase the organic phase concentration (e.g., to 95%) over a period of 20-30 minutes.
-
This gradient allows for the elution of the more polar impurities first, followed by the isomers of interest.
-
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm) is typically used. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify any co-eluting impurities.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Data Interpretation: The retention times of the different isomers will vary based on their polarity. The relative percentage of each isomer can be determined by integrating the peak areas in the chromatogram. For accurate quantification, it is crucial to have reference standards for each potential isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both separating and identifying volatile and semi-volatile isomers. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Oven Temperature Program:
-
Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: A split or splitless injection can be used depending on the sample concentration.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer should be scanned over a relevant mass range (e.g., m/z 50-300).
Data Interpretation: Each isomer will have a characteristic retention time. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉F₃O₂; MW: 218.17 g/mol ). The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, provides a unique fingerprint for each isomer. Key fragments to look for include the loss of a methyl group (M-15) and the acylium ion.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.
-
This compound: One would expect to see three distinct signals in the aromatic region, each corresponding to a single proton. The coupling patterns (e.g., doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted ring system. The methoxy group will appear as a singlet around 3.9 ppm, and the acetyl methyl group as a singlet around 2.6 ppm.
-
Isomeric Impurities: The chemical shifts and coupling constants of the aromatic protons for isomers like 2'-Methoxy-3'-(trifluoromethyl)acetophenone will be distinctly different due to the altered electronic environment and proximity of the substituents.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of solvent is typical.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
Experiments: In addition to standard ¹H and ¹³C NMR, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for definitively assigning the proton and carbon signals and confirming the isomeric structure.
Comparative Analysis with Alternative Compounds
To provide a comprehensive evaluation, it is useful to compare the isomeric purity challenges of this compound with those of structurally related alternatives that might be considered for similar applications in medicinal chemistry.
| Compound | Structure | Potential Isomeric Impurities | Key Analytical Challenges |
| This compound | 4'-OCH₃, 3'-CF₃ | 2'-Methoxy-3'-(trifluoromethyl)acetophenone and other regioisomers. | Baseline separation of regioisomers by HPLC can be challenging due to similar polarities. Definitive NMR assignment requires 2D techniques. |
| 4'-Methoxy-2'-(trifluoromethyl)acetophenone | 4'-OCH₃, 2'-CF₃ | 3'-Methoxy-2'-(trifluoromethyl)acetophenone and other regioisomers. | Steric hindrance from the ortho-trifluoromethyl group can influence reactivity and chromatographic behavior. |
| 3'-Methoxy-4'-(trifluoromethyl)acetophenone | 3'-OCH₃, 4'-CF₃ | 2'-Methoxy-4'-(trifluoromethyl)acetophenone and other regioisomers. | The electronic effects of the substituents are different, leading to distinct retention times and NMR spectra compared to the 4'-methoxy isomer. |
| 4'-Fluoro-3'-(trifluoromethyl)acetophenone | 4'-F, 3'-CF₃ | 2'-Fluoro-3'-(trifluoromethyl)acetophenone and other regioisomers. | The substitution of a methoxy group with a fluorine atom alters the polarity and may require different chromatographic conditions for optimal separation. |
Conclusion
The isomeric purity of this compound is a critical parameter that demands rigorous analytical control. The synthetic route, typically a Friedel-Crafts acylation, has the potential to generate regioisomeric impurities that can confound biological data. A combination of high-resolution analytical techniques, including HPLC, GC-MS, and NMR spectroscopy, is essential for the accurate determination of isomeric purity. By understanding the potential for isomer formation and implementing robust analytical methodologies, researchers can ensure the quality and reliability of their studies, ultimately accelerating the drug discovery and development process.
References
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A Senior Application Scientist's Comparative Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone and its Reference Standard Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity and characterization of starting materials and intermediates are paramount. The selection of an appropriate reference standard is a critical decision that underpins the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the reference standard for 4'-Methoxy-3'-(trifluoromethyl)acetophenone and two viable alternatives: 4'-(Trifluoromethyl)acetophenone and 4'-Methoxyacetophenone.
The inclusion of a trifluoromethyl (-CF3) group in drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties.[1][2] The strong electron-withdrawing nature of the -CF3 group and the high bond energy of the carbon-fluorine bond make it resistant to enzymatic degradation, often leading to improved pharmacokinetic profiles.[1][3] The methoxy (-OCH3) group, on the other hand, can influence a molecule's polarity, solubility, and potential for hydrogen bonding, which are also critical factors in drug design.[4] This guide will delve into the nuanced differences between these three acetophenone derivatives, providing the necessary data for an informed selection of a reference standard for your specific application.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its application in analytical method development, formulation studies, and as a starting material in multi-step syntheses. The following table summarizes the key properties of this compound and its alternatives.
| Property | This compound | 4'-(Trifluoromethyl)acetophenone | 4'-Methoxyacetophenone |
| CAS Number | 149105-10-2[5] | 709-63-7[6] | 100-06-1[7] |
| Molecular Formula | C₁₀H₉F₃O₂[5] | C₉H₇F₃O[6] | C₉H₁₀O₂[7] |
| Molecular Weight | 218.18 g/mol [8] | 188.15 g/mol [6] | 150.17 g/mol [7] |
| Appearance | White to pale yellow solid[8] | White or colorless to light yellow powder to lump to clear liquid[6] | White to off-white crystalline solid[7] |
| Melting Point | 57-61 °C[8] | 29-35 °C[9] | 36-40 °C[10] |
| Boiling Point | Not explicitly available | 80-85 °C @ 9 mmHg[9] | 248-260 °C[7][10] |
| Solubility | No data available | No explicit data | Soluble in ethanol, ether; slightly soluble in water[7] |
| logP (Computed) | No data available | No explicit data | 1.74[11] |
Analytical Characterization: A Protocol for Purity and Identity
The unambiguous identification and purity assessment of a reference standard are non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like acetophenone derivatives. The following is a generalized protocol that can be adapted for the comparative analysis of these three reference standards.
Experimental Workflow for GC-MS Analysis
Caption: A generalized workflow for the comparative analysis of acetophenone reference standards using GC-MS.
Expected Analytical Outcomes
The identity of each compound is confirmed by its characteristic retention time and mass spectrum. The purity is determined by the relative area of the main peak. A high-quality reference standard should exhibit a purity of ≥98%. While specific retention times will vary based on the instrument and exact conditions, the elution order can be predicted based on boiling points and polarity. The mass spectra will show characteristic fragmentation patterns corresponding to the molecular structure of each acetophenone.
The Role in Drug Discovery and Development: A Comparative Perspective
The choice between these reference standards is often dictated by the specific goals of the research.
-
This compound : This compound serves as a key intermediate in the synthesis of more complex molecules where both the metabolic blocking effect of the -CF3 group and the electronic and solubility-modulating properties of the -OCH3 group are desired.[8] Its use as a reference standard is crucial for ensuring the quality and consistency of these synthetic endeavors.
-
4'-(Trifluoromethyl)acetophenone : As a widely utilized intermediate in the synthesis of pharmaceuticals and agrochemicals, this reference standard is essential for quality control and reaction monitoring.[6] Its trifluoromethyl group is known to enhance biological activity and stability.[6]
-
4'-Methoxyacetophenone : This compound is a common building block in the synthesis of various pharmaceuticals and is also used in the fragrance industry.[10] As a reference standard, it is vital for ensuring the purity of starting materials and the identity of reaction products.
The introduction of a trifluoromethyl group in place of a methyl group has been shown to significantly enhance metabolic stability by blocking oxidative metabolism.[1][3] This can lead to a longer drug half-life and improved bioavailability. The methoxy group, while potentially susceptible to O-demethylation, can also be strategically employed to fine-tune the electronic properties and solubility of a drug candidate.[4]
Logical Flow of Reference Standard Selection
Caption: Decision tree for selecting the appropriate acetophenone reference standard based on the research application.
Conclusion
The selection of a reference standard is a foundational step in rigorous scientific research. This guide has provided a comparative overview of this compound and two key alternatives. While all three compounds are valuable in their own right, the choice of the most appropriate standard depends on the specific experimental context. For researchers focused on leveraging the combined benefits of metabolic stability and modulated electronics, this compound is a compelling choice. For applications where only metabolic stability is the primary concern, 4'-(Trifluoromethyl)acetophenone may suffice. Finally, for synthetic routes where the methoxy group is the key functional handle, 4'-Methoxyacetophenone is the logical selection. By carefully considering the data presented and the specific requirements of your research, you can make an informed decision that will contribute to the integrity and success of your scientific endeavors.
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A Comparative Guide to the Reactivity of Substituted Acetophenones: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical reactivity is paramount. Substituted acetophenones represent a classic model system for exploring these structure-reactivity relationships, offering a tunable platform to investigate the electronic and steric effects on a carbonyl group's behavior. This guide provides an in-depth, objective comparison of the reactivity of various substituted acetophenones, supported by experimental data and detailed protocols, to empower informed decisions in synthesis and molecular design.
The Electronic Influence of Aromatic Substituents: A Fundamental Overview
The reactivity of the carbonyl group in acetophenone is fundamentally governed by the electrophilicity of the carbonyl carbon. Aromatic substituents can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) push electron density towards the carbonyl carbon, decreasing its electrophilicity and thus its reactivity towards nucleophiles.[1]
A quantitative measure of these electronic effects is provided by the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted acetophenone.
-
k₀ is the rate constant for the reaction with unsubstituted acetophenone.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[2][3]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.[4]
Sources
Safety Operating Guide
A Guide to the Proper Disposal of 4'-Methoxy-3'-(trifluoromethyl)acetophenone: Ensuring Laboratory Safety and Environmental Compliance
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a compound whose unique chemical structure necessitates careful handling from acquisition to disposal. Our focus is to provide not just a protocol, but a deeper understanding of the principles that underpin these essential procedures.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is imperative to understand the inherent hazards of this compound. This substituted acetophenone derivative is a solid at room temperature and possesses a trifluoromethyl group, which imparts specific chemical properties and potential hazards.
Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
The trifluoromethyl group, a stable moiety, contributes to the compound's persistence. During high-temperature incineration, fluorinated organic compounds can produce hazardous byproducts such as hydrogen fluoride (HF), a corrosive gas.[2] This underscores the importance of proper disposal through designated hazardous waste streams equipped to handle such substances.
Key Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | [3] |
| Molecular Weight | 218.17 g/mol | [3] |
| Appearance | White to pale yellow solid | [3] |
| Melting Point | 57-61 °C | [3] |
| Hazard Statements | H315, H319, H335 | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. The following workflow provides a detailed procedure for managing this chemical waste.
Step 1: Waste Identification and Classification
The foundational step in proper chemical waste management is accurate identification. Any unwanted, leftover, or contaminated this compound, including grossly contaminated personal protective equipment (PPE), must be treated as hazardous waste.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[4] As a halogenated organic compound, this compound falls under specific waste management protocols.
Step 2: Segregation of Halogenated Organic Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate appropriate disposal methods. This compound must be disposed of in a dedicated waste stream for halogenated organic solids .
Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[2] Mixing halogenated waste with non-halogenated organic waste can contaminate the entire batch, leading to improper disposal and increased costs.[5]
Step 3: Selecting the Appropriate Waste Container
The choice of a waste container is critical to ensure containment and prevent leaks or reactions.
-
Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) drum or a glass bottle with a secure cap.[6][7][8] Avoid metal containers for any chemical waste stream, as they are susceptible to corrosion.
-
Integrity: The container must be in good condition, free from cracks or defects, and have a tightly sealing lid to prevent the release of vapors.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" before the first drop of waste is added.[9][10]
Step 4: Proper Labeling of the Waste Container
Accurate and complete labeling of hazardous waste containers is a regulatory requirement and a critical safety measure. The label must include:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first waste is added to the container).
-
The name and contact information of the responsible researcher or laboratory.
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation within the SAA: Even within the SAA, incompatible waste streams should be kept separate. For instance, the container for halogenated organic solids should be stored away from containers for acids, bases, and oxidizers.
Step 6: Arranging for Disposal
Once the waste container is full, or within the time limits specified by your institution and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to a robust culture of safety. By understanding the chemical's hazards, adhering to established protocols, and recognizing the scientific rationale behind these procedures, researchers can ensure the protection of themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with their institution's specific policies and to consult with their EHS department for any questions or clarification.
References
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 4'-Methoxy-3'-(trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. Among these, 4'-Methoxy-3'-(trifluoromethyl)acetophenone, a halogenated aromatic ketone, presents both synthetic utility and potential hazards. As a Senior Application Scientist, this guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound. Our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Skin and Eye Irritation: A Safety Data Sheet (SDS) for the compound indicates it causes skin and serious eye irritation.[1] This is a common property of many aromatic ketones.
-
Respiratory Tract Irritation: The SDS also warns that it may cause respiratory irritation.[1] This is particularly relevant when handling the compound as a powder or if it becomes airborne.
-
Potential for Systemic Effects: While not explicitly stated for this compound, halogenated organic compounds can have the potential for systemic toxicity upon absorption. The trifluoromethyl group can alter the metabolic profile of the molecule. Therefore, minimizing exposure through all routes is paramount.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[2] A face shield should be worn if there is a significant splash risk. | Chemical-resistant gloves are essential. Given the ketone and aromatic nature of the compound, nitrile gloves may offer limited protection. Consider using thicker nitrile gloves or double-gloving. For extended handling, PVA or butyl rubber gloves are recommended for their resistance to ketones and aromatic solvents.[3][4][5][6] Always check the manufacturer's glove compatibility chart. | A standard laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended. | If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P95 or P100) is necessary.[7] |
| Running reactions and work-up procedures | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when performing extractions or transfers of significant volumes. | As with weighing, appropriate chemical-resistant gloves are crucial. Change gloves immediately if they become contaminated. | A flame-resistant lab coat is recommended if flammable solvents are in use. Ensure the lab coat is fully buttoned. | All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield are recommended due to the potential for solvent splashes under pressure. | Chemical-resistant gloves are required. Be mindful of the solvents used in the chromatography system and select gloves accordingly. | A laboratory coat is the minimum requirement. | Work should be conducted in a well-ventilated area, preferably within a fume hood. |
Safe Handling and Storage: A Proactive Approach to Safety
Adherence to proper handling and storage protocols is fundamental to preventing accidental exposures and ensuring the integrity of your research.
Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to control airborne contaminants.
-
Avoid Dust Generation: When handling the solid, use techniques that minimize dust formation, such as gentle scooping.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed and in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Spills:
-
Minor Spills (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent entry to the area.
-
Follow your institution's established emergency procedures for large chemical spills.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its contaminated waste is an essential part of the laboratory workflow. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal Method: The primary method of disposal for halogenated organic waste is typically incineration at a licensed hazardous waste facility.[8]
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult Local Regulations: Always consult and adhere to your institution's and local regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
